pokeweed antiviral protein
Description
Properties
CAS No. |
145113-06-0 |
|---|---|
Molecular Formula |
C25H33F3N8O9 |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Pokeweed Antiviral Protein (PAP): From Discovery to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pokeweed Antiviral Protein (PAP) is a potent ribosome-inactivating protein (RIP) derived from the pokeweed plant, Phytolacca americana. First identified for its antiviral properties in 1925, extensive research has since unraveled its complex mechanism of action and broad-spectrum activity against a range of plant and animal viruses. This technical guide provides a comprehensive overview of the discovery, history, and molecular biology of PAP, with a focus on its antiviral applications. We delve into the detailed experimental protocols for its isolation, characterization, and antiviral assessment. Quantitative data on its efficacy against various viruses are presented in structured tables for clear comparison. Furthermore, we visualize key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of its function and evaluation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of virology, molecular biology, and drug development who are interested in the therapeutic potential of this remarkable plant-derived protein.
Discovery and History
The journey of this compound (PAP) began in 1925, when extracts from the pokeweed plant (Phytolacca americana) were first observed to possess antiviral properties against plant viruses.[1] It wasn't until several decades later that the active component, a 29 kDa protein, was isolated and characterized.[2] This protein, now known as this compound, was identified as a Type I ribosome-inactivating protein (RIP).[3] RIPs are a class of enzymes that possess N-glycosidase activity, enabling them to catalytically inactivate ribosomes, thereby halting protein synthesis.[4]
Over the years, several isoforms of PAP have been discovered, each with varying levels of activity and tissue-specific expression. The primary isoforms include PAP-I, found in spring leaves, PAP-II in early summer leaves, PAP-III in late summer leaves, and PAP-S, which is isolated from seeds.[2][5] These isoforms exhibit a broad range of antiviral activity against numerous plant and animal viruses, including Human Immunodeficiency Virus (HIV-1), influenza virus, herpes simplex virus (HSV), and poliovirus, making PAP a subject of intense research for its therapeutic potential.[6][7]
Mechanism of Antiviral Action
The primary mechanism of PAP's antiviral activity lies in its ability to inhibit protein synthesis through the depurination of ribosomal RNA (rRNA).[1] As an RNA N-glycosidase, PAP specifically targets and cleaves a single adenine residue (A4324 in rat liver 28S rRNA) from the highly conserved sarcin/ricin loop (SRL) of the large rRNA subunit.[3] This irreversible modification of the ribosome prevents the binding of elongation factors, thereby arresting protein synthesis and ultimately leading to cell death.
Beyond its action on host ribosomes, PAP has been shown to directly depurinate viral RNA, including both capped and uncapped viral RNAs.[1][8] This direct interaction with viral genetic material adds another layer to its antiviral efficacy, as it can inhibit viral replication and translation independently of its effect on the host cell's translational machinery. This dual mechanism of action, targeting both host cell ribosomes and viral RNA, contributes to its broad-spectrum antiviral activity.
Quantitative Antiviral Activity of PAP Isoforms
The various isoforms of PAP exhibit differential antiviral potencies against a range of viruses. The following tables summarize the available quantitative data, primarily as 50% inhibitory concentrations (IC50), to provide a comparative overview of their efficacy.
| Virus | PAP Isoform | IC50 (nM) | Cell Line | Reference |
| HIV-1 | PAP-I | 17 | Human PBMC | [6] |
| HIV-1 | PAP-II | 25 | Human PBMC | [6] |
| HIV-1 | PAP-III | 16 | Human PBMC | [6] |
| Herpes Simplex Virus 1 | PAP-S | 3000 | Vero Cells | [9][10] |
| Japanese Encephalitis Virus | PAP | 23.1 | Not Specified |
Note: Data for other viruses and PAP isoforms are more qualitative in the reviewed literature, highlighting the need for further quantitative studies.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Purification of this compound (PAP-I) from Phytolacca americana Leaves
This protocol describes the isolation and purification of PAP-I from the spring leaves of the pokeweed plant.
Materials:
-
Fresh spring leaves of Phytolacca americana
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 100 mM KCl, 5 mM 2-mercaptoethanol
-
Saturated ammonium sulfate solution
-
Dialysis Buffer: 20 mM Tris-HCl (pH 7.6), 1 mM DTT
-
CM-Sepharose Fast Flow resin
-
Elution Buffer: 20 mM Tris-HCl (pH 7.6), 1 M NaCl, 1 mM DTT
-
SDS-PAGE reagents
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Homogenization: Harvest fresh spring leaves and homogenize them in ice-cold Extraction Buffer (1:3 w/v) using a blender.
-
Clarification: Filter the homogenate through several layers of cheesecloth and then centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 30%, while stirring at 4°C. After 1 hour, centrifuge at 10,000 x g for 20 minutes. Discard the pellet.
-
Second Ammonium Sulfate Precipitation: Increase the ammonium sulfate saturation of the supernatant to 80%. Stir for 1 hour at 4°C and then centrifuge at 10,000 x g for 30 minutes.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze extensively against the same buffer overnight at 4°C with at least two buffer changes.
-
Ion-Exchange Chromatography: Load the dialyzed protein solution onto a CM-Sepharose Fast Flow column pre-equilibrated with Dialysis Buffer.
-
Elution: Wash the column with Dialysis Buffer until the absorbance at 280 nm returns to baseline. Elute the bound proteins with a linear gradient of 0 to 1 M NaCl in Dialysis Buffer.
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE for the presence of a ~29 kDa band corresponding to PAP-I.
-
Pooling and Concentration: Pool the fractions containing pure PAP-I, dialyze against a suitable storage buffer (e.g., PBS with 50% glycerol), and determine the protein concentration.
In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This assay measures the ability of PAP to inhibit protein synthesis in a cell-free system.
Materials:
-
Purified PAP
-
Rabbit Reticulocyte Lysate (commercially available)
-
Luciferase mRNA (or other reporter mRNA)
-
Amino acid mixture (containing [35S]-methionine)
-
RNase-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In an RNase-free microfuge tube, combine the following on ice:
-
Rabbit Reticulocyte Lysate
-
Amino acid mixture with [35S]-methionine
-
Reporter mRNA
-
Varying concentrations of PAP (and a no-PAP control)
-
RNase-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 30°C for 90 minutes.[11]
-
Precipitation: Stop the reaction by adding an equal volume of 1 N NaOH containing 2% H2O2. Incubate at 37°C for 10 minutes to deacylate the tRNAs. Precipitate the proteins by adding cold 25% TCA.
-
Filtration: Collect the precipitated proteins by filtering the reaction mixture through glass fiber filters. Wash the filters with 5% TCA and then with ethanol.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of translation for each PAP concentration compared to the no-PAP control. Determine the IC50 value, which is the concentration of PAP that causes 50% inhibition of protein synthesis.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
This assay determines the concentration of PAP required to reduce the number of viral plaques by 50%.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Purified PAP
-
Cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.
-
Virus-PAP Incubation: Prepare serial dilutions of PAP. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU) and incubate at 37°C for 1 hour to allow PAP to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-PAP mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for virus adsorption.
-
Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each PAP concentration compared to the virus-only control. Determine the IC50 value, which is the concentration of PAP that reduces the number of plaques by 50%.
Visualizing Molecular Interactions and Workflows
Proposed Signaling Pathway: PAP and the Jasmonic Acid Pathway
Research suggests that PAP expression is regulated by the plant defense hormone, jasmonic acid (JA).[2][12] The following diagram illustrates a simplified proposed signaling pathway.
Caption: Proposed jasmonic acid signaling pathway leading to PAP expression and enhanced antiviral defense.
Experimental Workflow for PAP Antiviral Activity Assessment
The following diagram outlines the general workflow for assessing the antiviral activity of PAP.
Caption: General experimental workflow for the purification and antiviral assessment of PAP.
Logical Relationship of PAP's Dual Antiviral Mechanism
This diagram illustrates the two primary mechanisms by which PAP exerts its antiviral effects.
Caption: The dual mechanism of PAP's antiviral action targeting both host ribosomes and viral RNA.
Conclusion and Future Directions
This compound has a rich history, from its initial discovery as a crude plant extract to its current status as a well-characterized ribosome-inactivating protein with significant therapeutic potential. Its multifaceted mechanism of action, targeting both host and viral components, makes it a formidable antiviral agent. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore its capabilities.
Future research should focus on several key areas. A more comprehensive quantitative analysis of the antiviral activity of all PAP isoforms against a wider array of viruses is crucial for identifying the most potent candidates for specific viral targets. Elucidating the precise molecular interactions between PAP and viral and host factors will provide deeper insights into its mechanism and may reveal new avenues for therapeutic intervention. Furthermore, the development of drug delivery systems to specifically target virally infected cells while minimizing off-target effects on healthy cells will be paramount for its clinical translation. The continued investigation of PAP and other ribosome-inactivating proteins holds great promise for the development of novel and effective antiviral therapies.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression [frontiersin.org]
- 5. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel mechanism for inhibition of translation by this compound: depurination of the capped RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of herpes simplex virus DNA synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Pokeweed Leaf mRNA Transcriptome and Its Regulation by Jasmonic Acid [frontiersin.org]
- 12. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
An In-depth Technical Guide on the Core Mechanism of Ribosome Inactivation by Pokeweed Antiviral Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pokeweed antiviral protein (PAP) is a highly efficient type I ribosome-inactivating protein (RIP) that exhibits potent antiviral and cytotoxic activities.[1][2] Its primary mechanism of action involves the enzymatic inactivation of eukaryotic ribosomes, leading to an irreversible arrest of protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism underlying PAP-mediated ribosome inactivation, intended for researchers, scientists, and professionals in the field of drug development. The guide details the enzymatic activity of PAP, its specific ribosomal target, and the functional consequences of its action. Furthermore, it presents quantitative data on PAP's inhibitory activity and provides detailed protocols for key experiments used to study its mechanism. Visualizations of the core mechanism and experimental workflows are provided to facilitate a deeper understanding of this potent phytoprotein.
Introduction to this compound (PAP)
PAP is a single-chain protein with a molecular weight of approximately 29 kDa, isolated from the leaves of the pokeweed plant (Phytolacca americana).[1] It belongs to the type I family of ribosome-inactivating proteins, which are characterized by their enzymatic activity that targets ribosomes.[2] Various isoforms of PAP have been identified, including those from spring, summer, and fall leaves, as well as from seeds, all of which demonstrate the characteristic ribosome-inactivating capability. PAP's potent ability to inhibit protein synthesis has made it a subject of interest for its potential therapeutic applications, including the development of immunotoxins for cancer therapy and as a broad-spectrum antiviral agent.[1]
The Core Mechanism: Enzymatic Inactivation of the Ribosome
The central mechanism of PAP's cytotoxicity is its enzymatic activity as an RNA N-glycosidase.[1] PAP catalytically cleaves a specific N-glycosidic bond within the large ribosomal RNA (rRNA) of the 60S ribosomal subunit.
The Specific Target: The Sarcin-Ricin Loop (SRL)
PAP specifically targets a universally conserved sequence within the 28S rRNA known as the sarcin-ricin loop (SRL).[1][2] The SRL is a critical component of the ribosome, playing a pivotal role in the interaction of elongation factors during protein synthesis. PAP acts on a specific adenine residue, A4324 in rat liver 28S rRNA (and its equivalent in other species), removing it from the sugar-phosphate backbone of the rRNA.[1] This enzymatic action is termed depurination.
The Enzymatic Action: N-Glycosidase Activity
PAP functions as an N-glycosidase, hydrolyzing the bond between the adenine base and the ribose sugar at its specific target site in the SRL. This action releases the adenine base, leaving an apurinic site in the rRNA backbone. It is important to note that PAP acts catalytically, meaning a single PAP molecule can inactivate numerous ribosomes.
Consequence of Depurination: Inhibition of Protein Synthesis
The removal of the critical adenine residue from the SRL has profound consequences for ribosome function. The depurinated ribosome is unable to properly bind and interact with elongation factor 2 (eEF2).[3] This interaction is essential for the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. Consequently, the translocation process is halted, leading to a complete and irreversible cessation of protein synthesis, ultimately resulting in cell death.
Quantitative Data on PAP Activity
| Parameter | Value | System | Reference |
| IC50 | 1 nM | Pokeweed Ribosomes (in vitro) | [1] |
| IC50 | 3-7 nM | Phytolacca Ribosomes with supernatant | [1] |
| 50% Depurination | 4 ng/mL (approx. 138 pM) | Tobacco Ribosomes (in vitro) |
Table 1: In Vitro Ribosome Inactivation by PAP
| Parameter | Value | Virus | Cell Line | Reference |
| IC50 | 17 nM | HIV-1 | Human peripheral blood mononuclear cells | [3] |
| IC50 | 25 nM | HIV-1 | Human peripheral blood mononuclear cells | [3] |
| IC50 | 16 nM | HIV-1 | Human peripheral blood mononuclear cells | [3] |
Table 2: Antiviral Activity of PAP Isoforms
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the ribosome-inactivating mechanism of PAP.
In Vitro Translation Inhibition Assay
This assay measures the ability of PAP to inhibit protein synthesis in a cell-free system, typically using rabbit reticulocyte lysate.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
mRNA template (e.g., luciferase mRNA)
-
Purified PAP at various concentrations
-
Tris-buffered saline (TBS)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and [35S]-methionine.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of purified PAP or a buffer control to the reaction tubes.
-
Initiate the translation reaction by adding the mRNA template.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing the tubes on ice.
-
To precipitate the newly synthesized proteins, add a solution of NaOH and H2O2 and incubate.
-
Spot the reaction mixtures onto glass fiber filters.
-
Wash the filters with cold 10% TCA, followed by 5% TCA, and finally with ethanol to remove unincorporated [35S]-methionine.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each PAP concentration relative to the control.
Analysis of rRNA Depurination by Aniline-Induced Cleavage
This method directly detects the depurination of rRNA by PAP. The removal of adenine creates an apurinic site that is susceptible to cleavage by aniline, resulting in a characteristic RNA fragment.
Materials:
-
Purified ribosomes (e.g., from rabbit reticulocytes or yeast)
-
Purified PAP
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.6, 25 mM KCl, 5 mM MgCl2)
-
Aniline solution (freshly prepared, e.g., 1 M aniline in acetate buffer, pH 4.5)
-
RNA extraction reagents (e.g., TRIzol)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
RNA loading dye
-
Ethidium bromide or other RNA stain
Procedure:
-
Incubate purified ribosomes with purified PAP in the reaction buffer at 37°C for a specified time (e.g., 30 minutes). A control reaction without PAP should be included.
-
Stop the reaction and extract the total RNA from the ribosome samples using an appropriate RNA extraction method.
-
Resuspend the RNA pellet in the aniline solution.
-
Incubate the RNA-aniline mixture on ice for 30 minutes.
-
Precipitate the RNA with ethanol and wash the pellet.
-
Resuspend the RNA in RNA loading dye.
-
Separate the RNA fragments by denaturing PAGE.
-
Stain the gel with ethidium bromide and visualize the RNA fragments under UV light. The appearance of a specific, smaller RNA fragment in the PAP-treated sample indicates depurination and subsequent aniline-induced cleavage.
Mandatory Visualizations
Signaling Pathway of Ribosome Inactivation by PAP
Caption: Mechanism of ribosome inactivation by this compound (PAP).
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for the in vitro translation inhibition assay.
Experimental Workflow for rRNA Depurination Analysis
Caption: Workflow for the analysis of rRNA depurination by aniline-induced cleavage.
Conclusion
This compound is a potent inhibitor of protein synthesis that acts through a well-defined enzymatic mechanism. Its specificity for the sarcin-ricin loop of the large ribosomal RNA makes it a powerful tool for studying ribosome function and a potential candidate for therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with PAP and other ribosome-inactivating proteins. The visualizations further aid in conceptualizing the intricate molecular events and the experimental approaches used to study them. Further research into the precise kinetics and in vivo delivery of PAP will be crucial for realizing its full therapeutic potential.
References
An In-Depth Technical Guide to Pokeweed Antiviral Protein (PAP) Isoforms: PAP-I, PAP-II, and PAP-S
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key isoforms of Pokeweed Antiviral Protein (PAP): PAP-I, PAP-II, and PAP-S. It details their biochemical properties, mechanisms of action, and the experimental protocols used for their characterization, with a focus on their potential as therapeutic agents.
Introduction to this compound (PAP)
This compound (PAP) is a potent ribosome-inactivating protein (RIP) isolated from the pokeweed plant, Phytolacca americana.[1] As a Type I RIP, PAP consists of a single polypeptide chain with enzymatic activity that confers broad-spectrum antiviral properties against numerous plant and animal viruses, including human immunodeficiency virus (HIV).[1][2] The pokeweed plant produces several isoforms of PAP, with their expression varying by season and plant tissue.[3][4] This guide focuses on three principal isoforms: PAP-I (from spring leaves), PAP-II (from early summer leaves), and PAP-S (from seeds).[2][3][4]
Biochemical and Antiviral Properties
The various isoforms of PAP, while sharing a core enzymatic function, exhibit distinct biochemical characteristics and antiviral potencies. A summary of their key quantitative data is presented below for comparative analysis.
Table 1: Comparative Properties of PAP Isoforms
| Property | PAP-I | PAP-II | PAP-S (general) | PAP-S1 | PAP-S2 |
| Source | Spring Leaves[2] | Early Summer Leaves[2] | Seeds[5] | Seeds[3] | Seeds[3] |
| Molecular Weight (kDa) | ~29[1][6] | ~29[6] | 30[5] | ~29[6] | ~29[6] |
| Amino Acid Homology to PAP-I | 100% | 39%[4] | 76%[4] | 76%[3] | - |
| IC50 (HIV-1 in PBMC) | 17 nM[7] | 25 nM[7] | Not Reported | Not Reported | Not Reported |
Mechanism of Action
The primary mechanism of action for all PAP isoforms is the enzymatic inactivation of ribosomes.[1] This occurs through a highly specific N-glycosidase activity, where PAP cleaves a critical adenine residue from the sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA).[1] This irreversible modification of the ribosome halts protein synthesis at the translocation step of elongation, leading to cytotoxicity.[8]
Beyond ribosome inactivation, a key aspect of PAP's potent antiviral activity is its ability to directly depurinate viral RNA.[2] This activity has been demonstrated for PAP-I, PAP-II, and PAP-III against the genomic RNA of viruses such as HIV-1 and tobacco mosaic virus (TMV).[2] This direct action on viral genetic material represents a distinct antiviral strategy that is not shared by all RIPs, such as the ricin A chain (RTA).[7]
dot
Caption: Dual mechanism of PAP's antiviral action.
Cellular Signaling Pathways Modulated by PAP
PAP's interaction with host cells extends beyond ribosome inactivation and can trigger specific cellular stress response pathways.
c-Jun N-terminal Kinase (JNK) Pathway Activation
Expression of PAP in mammalian cells has been shown to induce the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[9] This activation is a specific response to the depurination of rRNA, as enzymatically inactive mutants of PAP do not elicit this effect.[9] The JNK pathway is a critical regulator of cellular processes including apoptosis, inflammation, and stress responses.
dot
Caption: PAP-induced JNK signaling pathway.
Regulation of the Wnt/Jnk Pathway
Recent studies have implicated PAP in the regulation of the Wnt/Jnk signaling pathway, particularly in the context of liver fibrosis.[10] PAP has been shown to downregulate this pathway, suggesting a potential therapeutic role in diseases characterized by aberrant Wnt signaling.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PAP isoforms.
Purification of PAP Isoforms
Objective: To isolate and purify PAP isoforms from their natural sources. The following is a general protocol that can be adapted for specific isoforms.
Materials:
-
Pokeweed leaves (for PAP-I, PAP-II) or seeds (for PAP-S)
-
Extraction Buffer (e.g., 0.1 M KCl, 10 mM Tris-HCl, pH 7.8)
-
Ammonium sulfate
-
Dialysis tubing
-
CM-cellulose or other suitable ion-exchange chromatography resin
-
Chromatography columns
-
SDS-PAGE reagents and equipment
-
Protein concentration assay reagents (e.g., Bradford assay)
Procedure:
-
Extraction: Homogenize fresh or frozen plant material in cold extraction buffer. Centrifuge the homogenate to pellet cellular debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a desired saturation (e.g., 30-80%) while stirring at 4°C. Collect the precipitate by centrifugation.
-
Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the dialyzed protein solution to a pre-equilibrated ion-exchange column (e.g., CM-cellulose for the basic PAP). Wash the column with equilibration buffer.
-
Elution: Elute the bound protein using a salt gradient (e.g., 0-1 M NaCl in equilibration buffer). Collect fractions.
-
Analysis: Analyze the fractions for protein content and purity using SDS-PAGE. Pool fractions containing the purified PAP isoform.
-
Concentration and Storage: Concentrate the purified protein and store at -20°C or -80°C in a suitable buffer containing glycerol.
Ribosome-Inactivating Protein (RIP) Activity Assay (Aniline Cleavage)
Objective: To determine the N-glycosidase activity of PAP on ribosomes.[2]
Materials:
-
Rabbit reticulocyte lysate or purified ribosomes
-
Purified PAP isoform
-
Reaction Buffer (e.g., 30 mM Tris-HCl, pH 7.6, 75 mM KCl, 10 mM MgCl2)
-
Phenol:Chloroform:Isoamyl alcohol
-
Aniline-acetate solution (freshly prepared)
-
Ethanol
-
Urea-polyacrylamide gel electrophoresis (PAGE) reagents and equipment
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Reaction Setup: Incubate ribosomes with the PAP isoform in the reaction buffer at 30°C for a specified time (e.g., 10-30 minutes).
-
RNA Extraction: Stop the reaction by adding SDS and proteinase K, followed by phenol:chloroform extraction to isolate the rRNA.
-
Aniline Cleavage: Treat the extracted rRNA with aniline-acetate solution to induce cleavage at the depurinated site.
-
RNA Precipitation: Precipitate the RNA with ethanol and resuspend in a suitable loading buffer.
-
Gel Electrophoresis: Separate the RNA fragments on a denaturing urea-PAGE gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the RNA fragments under UV light. The appearance of a specific cleavage product (Endo's fragment) indicates RIP activity.[2]
dot
Caption: Workflow for the aniline cleavage-based RIP assay.
In Vitro Translation Inhibition Assay
Objective: To quantify the inhibitory effect of PAP on protein synthesis.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
Reporter mRNA (e.g., luciferase mRNA)
-
[35S]-Methionine or other labeled amino acid
-
Purified PAP isoform at various concentrations
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: Prepare in vitro translation reactions according to the kit manufacturer's instructions. Add the reporter mRNA and the labeled amino acid.
-
Inhibitor Addition: Add different concentrations of the PAP isoform to the reactions. Include a no-PAP control.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
-
Precipitation: Stop the reactions and precipitate the newly synthesized, radiolabeled proteins with TCA.
-
Quantification: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of translation inhibition for each PAP concentration relative to the no-PAP control. Determine the IC50 value (the concentration of PAP that causes 50% inhibition of translation).
Antiviral Assay (HIV-1 Inhibition)
Objective: To determine the antiviral activity of PAP against HIV-1 in a cell-based assay.[7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line
-
HIV-1 viral stock
-
Purified PAP isoform at various concentrations
-
Cell culture medium and supplements
-
p24 antigen ELISA kit or reverse transcriptase (RT) activity assay kit
Procedure:
-
Cell Culture: Culture PBMCs or T-cells in appropriate medium.
-
Infection: Infect the cells with a known amount of HIV-1.
-
Treatment: Add different concentrations of the PAP isoform to the infected cell cultures. Include an untreated infected control.
-
Incubation: Incubate the cultures for several days.
-
Supernatant Collection: Periodically collect the cell culture supernatant.
-
Viral Load Quantification: Measure the amount of virus in the supernatant using a p24 antigen ELISA or an RT activity assay.
-
Data Analysis: Calculate the percentage of viral inhibition for each PAP concentration relative to the untreated control. Determine the IC50 value.
Adenine Release Assay by HPLC
Objective: To directly measure the release of adenine from a nucleic acid substrate due to PAP's N-glycosidase activity.[7]
Materials:
-
Purified PAP isoform
-
Substrate (e.g., ribosomes, viral RNA, or a synthetic oligonucleotide)
-
Reaction buffer
-
Perchloric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent)
-
Adenine standard
Procedure:
-
Reaction: Incubate the PAP isoform with the substrate in the reaction buffer.
-
Quenching and Deproteinization: Stop the reaction by adding perchloric acid to precipitate the protein and nucleic acid.
-
Neutralization and Filtration: Neutralize the supernatant and filter it to remove any remaining precipitate.
-
HPLC Analysis: Inject the filtered supernatant onto the HPLC system.
-
Detection and Quantification: Separate the components using the C18 column and detect adenine by its UV absorbance (e.g., at 260 nm). Quantify the amount of released adenine by comparing the peak area to a standard curve generated with known concentrations of adenine.
Conclusion
The isoforms of this compound, PAP-I, PAP-II, and PAP-S, represent a family of potent ribosome-inactivating proteins with significant antiviral activity. Their dual mechanism of action, involving both ribosome inactivation and direct depurination of viral RNA, makes them compelling candidates for further research and development as therapeutic agents. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working to harness the therapeutic potential of these remarkable plant-derived proteins.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pa2online.org [pa2online.org]
- 6. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the release of adenine nucleotides during platelet aggregation by small-bore-column isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression [frontiersin.org]
Pokeweed Antiral Protein (PAP): A Deep Dive into Gene Structure and Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene structure and expression of the pokeweed antiviral protein (PAP), a ribosome-inactivating protein (RIP) with significant potential in antiviral therapies and the development of disease-resistant crops. This document details the genomic organization of PAP isoforms, their expression patterns, and the regulatory networks that govern their synthesis, with a focus on quantitative data and detailed experimental methodologies.
Gene Structure of this compound Isoforms
The this compound is not a single entity but rather a family of isoforms with distinct temporal and tissue-specific expression patterns. The primary isoforms include PAP-I (spring leaves), PAP-II (early summer leaves), PAP-III (late summer leaves), PAP-S (seeds), PAP-R (roots), and PAP-α (ubiquitously expressed).[1][2] The genes encoding these proteins exhibit unique structural features.
Most PAP isoforms, including PAP-I and PAP-S, are encoded by genes that lack introns within their protein-coding sequences.[3] A notable exception is the PAP-II gene, which contains two exons separated by a single intron.[3] A common and intriguing feature across all identified PAP gene models is the presence of a long leader intron within the 5' untranslated region (5' UTR).[4] This intron has been shown to enhance the expression of reporter genes, suggesting a role in regulating PAP translation.
The open reading frames (ORFs) of PAP genes typically encode a precursor protein containing an N-terminal signal peptide, which directs the protein to the secretory pathway, and in some cases, a C-terminal extension.[2][5]
Table 1: Genomic and Protein Characteristics of Major PAP Isoforms
| Isoform | GenBank Accession No. (cDNA) | Gene Length (nt) | Protein Length (amino acids) | Precursor Protein Length (amino acids) | Molecular Weight (kDa) | Introns in Coding Sequence |
| PAP-I | AR009535 | 942 | 262 (mature) | 314 | ~29 | No |
| PAP-II | X86085 | 933 | ~261 (mature) | 311 | ~30 | Yes (1) |
| PAP-S | X98079 | 945 | 262 (mature) | 315 | ~29 | No |
| PAP-α | Q03464 (UniProt) | - | 261 (mature) | 294 | ~28.9 | - |
| PAP-R | - | - | 271 | - | ~29.8 | - |
Visualization of PAP Gene Structure
The following diagram illustrates the generalized gene structure of a this compound, highlighting the key features.
Caption: Generalized structure of a PAP gene.
Expression and Regulation of PAP Genes
The expression of PAP isoforms is tightly regulated, both developmentally and in response to environmental stimuli, particularly pathogen attack and herbivory. This regulation occurs primarily at the transcriptional level and is heavily influenced by the plant hormone jasmonic acid (JA).
Tissue-Specific and Developmental Expression
As previously mentioned, different PAP isoforms are predominantly expressed in specific tissues and at different times of the year, suggesting specialized roles in plant defense.
-
PAP-I: Found in the leaves of pokeweed plants during the spring.[2]
-
PAP-II and PAP-III: Expressed in early and late summer leaves, respectively.[2]
-
PAP-S (S1 and S2): Abundant in seeds.[2]
-
PAP-R: Localized to the roots.[2]
-
PAP-α: Shows a more ubiquitous expression pattern across various organs.[2]
Regulation by Jasmonic Acid and Other Stresses
Jasmonic acid is a key signaling molecule in plant defense pathways. Treatment of pokeweed plants with JA leads to a significant upregulation of several PAP isoform transcripts.[11][12] The promoters of PAP genes contain cis-regulatory elements that are responsive to JA, providing a molecular basis for this induction.[13] In addition to JA, other abiotic stresses have been shown to modulate PAP expression.
A study involving RNA-sequencing of pokeweed leaves treated with various stressors provided quantitative insights into the differential expression of PAP isoforms.
Table 2: Differential Expression of PAP Isoforms Under Stress Conditions
| Isoform | Jasmonic Acid (JA) | Salicylic Acid (SA) | Polyethylene Glycol (PEG) - Drought Stress | Wounding |
| PAP-I | Upregulated | - | - | Upregulated |
| PAP-II | Upregulated | Upregulated | Upregulated | Upregulated |
| PAP-S1 | Upregulated | - | - | - |
| PAP-S2 | Downregulated | - | - | - |
| PAP-α | Upregulated | Upregulated | Upregulated | Upregulated |
This table summarizes qualitative trends from differential gene expression analyses.[13] "-" indicates that significant changes were not reported in the cited study.
Post-Transcriptional Regulation by a Small RNA
Recent evidence has pointed to a layer of post-transcriptional regulation of PAP expression. A small RNA, designated sRNA299, has been identified that targets the open reading frame of PAP mRNA for cleavage.[14] The levels of this sRNA increase upon JA treatment, along with PAP mRNA and protein levels. This suggests a feedback mechanism where sRNA299 moderates the expression of PAP in response to JA signaling, preventing excessive accumulation of the potentially cytotoxic protein.[14]
Visualization of the Jasmonic Acid Signaling Pathway Regulating PAP Expression
The following diagram illustrates the signaling cascade from jasmonic acid to the regulation of PAP gene expression.
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. agrisera.com [agrisera.com]
- 4. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression [frontiersin.org]
- 5. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and cloning of the Phytolacca americana anti-viral protein PAP-I gene [scielo.sld.cu]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. The complete amino acid sequence of antiviral protein from the seeds of pokeweed (Phytolacca americana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Pokeweed Leaf mRNA Transcriptome and Its Regulation by Jasmonic Acid [frontiersin.org]
- 12. The Pokeweed Leaf mRNA Transcriptome and Its Regulation by Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A small RNA targets this compound transcript - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Core Mechanism: A Technical Guide to Pokeweed Antiviral Protein's N-glycosidase Activity on rRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed Antiviral Protein (PAP) is a Type I ribosome-inactivating protein (RIP) isolated from the leaves of Phytolacca americana.[1] Its potent antiviral and cytotoxic activities are primarily attributed to its specific enzymatic function: rRNA N-glycosidase activity.[2] This technical guide provides an in-depth exploration of this core mechanism, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key molecular events and workflows. PAP's ability to catalytically inactivate eukaryotic ribosomes by depurinating a specific adenine residue in the large ribosomal RNA (rRNA) makes it a subject of significant interest for therapeutic applications, including the development of immunotoxins and antiviral agents.[3]
Core Mechanism: N-glycosidase Activity on the Sarcin-Ricin Loop
PAP functions as an RNA N-glycosidase (EC 3.2.2.22), targeting a universally conserved stem-loop structure within the 28S rRNA of eukaryotic ribosomes known as the sarcin-ricin loop (SRL).[3][4] The enzymatic activity of PAP involves the hydrolytic cleavage of the N-glycosidic bond of a specific adenine residue (A4324 in rat liver rRNA) within the SRL.[1] This action removes the adenine base, leaving an apurinic site in the rRNA backbone.[4]
The depurination of the SRL has profound consequences for ribosome function. The SRL is a critical component of the ribosomal GTPase-associated center, which is essential for the binding of elongation factors during protein synthesis.[5] Specifically, the removal of the adenine base prevents the binding of eukaryotic elongation factor 2 (eEF-2), thereby arresting the translocation step of polypeptide chain elongation.[5] This irreversible inactivation of the ribosome leads to a cessation of protein synthesis and can ultimately trigger downstream cellular stress responses.[1]
While the primary target of PAP is ribosomal RNA, it has also been shown to depurinate other RNA molecules, including viral RNAs and capped mRNAs, suggesting a broader substrate specificity that may contribute to its antiviral activity beyond simple host ribosome inactivation.[6][7]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: Antiviral Activity of PAP Isoforms against HIV-1
| PAP Isoform | IC₅₀ (nM) in human peripheral blood mononuclear cells | Reference |
| PAP-I (spring leaves) | 17 | [1] |
| PAP-II (early summer leaves) | 25 | [1] |
| PAP-III (late summer leaves) | 16 | [1] |
Table 2: Depurination of Viral RNA by PAP Isoforms
| Viral RNA | PAP Isoform | Adenine Released (pmol/µg of RNA) | Reference |
| HIV-1 genomic RNA | PAP-I, PAP-II, PAP-III | 63 to 400 | [1] |
| Tobacco Mosaic Virus (TMV) RNA | PAP-I, PAP-II, PAP-III | 63 to 400 | [1] |
| Bacteriophage MS2 RNA | PAP-I, PAP-II, PAP-III | 63 to 400 | [1] |
Enzyme Kinetics:
While the rate of PAP-mediated depurination has been studied, specific Michaelis-Menten constants (Km and kcat) for the N-glycosidase activity of PAP on rRNA are not extensively reported in the reviewed literature. The enzymatic reaction is highly efficient, and the depurination of a single adenine on the ribosome is sufficient for inactivation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the N-glycosidase activity of PAP.
Ribosome Inactivation Assay (In Vitro Translation Inhibition)
This assay measures the ability of PAP to inhibit protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate (commercially available)
-
Amino acid mixture minus methionine
-
[³⁵S]-Methionine
-
mRNA template (e.g., luciferase mRNA, brome mosaic virus RNA)
-
Purified PAP at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare translation reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:
-
12.5 µL Rabbit Reticulocyte Lysate
-
0.5 µL Amino acid mixture minus methionine (1 mM)
-
1.0 µL [³⁵S]-Methionine (10 µCi/µL)
-
1.0 µL mRNA template (1 µg/µL)
-
Varying concentrations of PAP (e.g., 0.1 nM to 1 µM)
-
Nuclease-free water to a final volume of 25 µL
-
-
Include a negative control with no PAP and a positive control with a known translation inhibitor (e.g., cycloheximide).
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by adding 1 µL of RNase A (10 mg/mL) and incubating for 15 minutes at 37°C to digest the tRNA.
-
Add 500 µL of 1 M NaOH with 2% H₂O₂ to each tube and incubate at 37°C for 10 minutes to hydrolyze the aminoacyl-tRNAs.
-
Precipitate the newly synthesized proteins by adding 1 mL of 25% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the precipitates by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with 5% TCA and once with acetone.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of translation inhibition relative to the no-PAP control.
Aniline Cleavage Assay for rRNA Depurination
This assay directly visualizes the cleavage of the rRNA backbone at the site of depurination.
Materials:
-
Purified ribosomes (e.g., from rabbit reticulocytes, yeast, or wheat germ)
-
Purified PAP
-
RIP Buffer (60 mM KCl, 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂)
-
2x Extraction Buffer (240 mM NaCl, 50 mM Tris-HCl pH 8.8, 20 mM EDTA, 2% SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
1 M Aniline acetate, pH 4.5 (freshly prepared)
-
Ethanol (100% and 70%)
-
Denaturing polyacrylamide gel (e.g., 4.5% urea/polyacrylamide)
-
Gel loading buffer (e.g., formamide-based)
-
Ethidium bromide or other nucleic acid stain
Protocol:
-
Incubate 30-50 µg of ribosomes with a specific amount of PAP (e.g., 10-300 ng) in RIP buffer for 30 minutes at 30°C.[5]
-
Stop the reaction by adding an equal volume of 2x Extraction Buffer and vortexing.
-
Extract the rRNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at >12,000 x g for 5 minutes.
-
Transfer the aqueous (upper) phase to a new tube.
-
Precipitate the rRNA by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.
-
Pellet the rRNA by centrifugation at >12,000 x g for 20 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the rRNA pellet in 10-20 µL of 1 M aniline acetate, pH 4.5.
-
Incubate on ice for 30 minutes to induce chemical cleavage at the apurinic site.
-
Precipitate the cleaved RNA with ethanol as described in steps 5-7.
-
Resuspend the RNA pellet in denaturing gel loading buffer.
-
Heat the samples at 70°C for 5 minutes and then place on ice.
-
Separate the RNA fragments on a denaturing polyacrylamide gel.
-
Stain the gel with ethidium bromide and visualize under UV light. A characteristic fragment of ~400 nucleotides will be generated from the 28S rRNA of depurinated ribosomes.
Quantitative RT-PCR (qRT-PCR) for Depurination Analysis
This highly sensitive method quantifies the extent of rRNA depurination.
Materials:
-
Total RNA isolated from PAP-treated cells or ribosomes
-
Reverse transcriptase
-
Random hexamers or a specific primer downstream of the depurination site
-
qPCR master mix (e.g., SYBR Green-based)
-
Two sets of primers for the large rRNA:
-
Target primers: Flanking the depurination site. The reverse transcriptase will stall at the apurinic site, preventing amplification.
-
Reference primers: Targeting a region of the rRNA distant from the depurination site to normalize for the total amount of rRNA.
-
-
Real-time PCR instrument
Protocol:
-
RNA Isolation: Extract total RNA from control and PAP-treated samples using a standard protocol (e.g., Trizol or a commercial kit).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT):
-
Perform reverse transcription on equal amounts of RNA from each sample. Use either random hexamers or a specific primer that binds downstream of the depurination site.
-
The reverse transcriptase will synthesize cDNA, but will terminate at the apurinic site in the depurinated rRNA templates.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA as a template.
-
For each sample, run separate reactions with the "target" and "reference" primer sets.
-
A typical reaction mixture (20 µL) includes: 10 µL 2x SYBR Green Master Mix, 0.5 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and 7 µL of nuclease-free water.
-
Use a thermal cycling program appropriate for your qPCR instrument and master mix (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference amplicons for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(target) - Ct(reference).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(PAP-treated sample) - ΔCt(control sample).
-
The fold change in the amount of non-depurinated rRNA can be calculated as 2^(-ΔΔCt). A decrease in this value indicates an increase in depurination.
-
For absolute quantification, a standard curve can be generated using known amounts of a synthetic RNA template corresponding to the target region.
-
Visualizations
The following diagrams illustrate the mechanism of PAP action and a typical experimental workflow.
Caption: Mechanism of PAP-induced ribosome inactivation.
Caption: Experimental workflow for characterizing PAP activity.
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance [mdpi.com]
- 3. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound depurinates the sarcin/ricin loop of the rRNA prior to binding of aminoacyl-tRNA to the ribosomal A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. A novel mechanism for inhibition of translation by this compound: depurination of the capped RNA template - PMC [pmc.ncbi.nlm.nih.gov]
The Broad-Spectrum Antiviral Activity of Pokeweed Antiviral Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pokeweed antiviral protein (PAP), a Type I ribosome-inactivating protein (RIP) isolated from Phytolacca americana, has demonstrated potent and broad-spectrum antiviral activity against a diverse range of plant and animal viruses. Its primary mechanism involves the enzymatic removal of a specific adenine residue from the sarcin/ricin loop (SRL) of the large ribosomal RNA, leading to an irreversible halt in protein synthesis. However, emerging research reveals a more complex and multifaceted antiviral strategy, including direct depurination of viral RNA, inhibition of viral replication, and potential modulation of host cell pathways. This technical guide provides an in-depth overview of PAP's mechanisms of action, quantitative efficacy data, detailed experimental protocols, and key molecular and experimental workflows to facilitate further research and development of PAP-based antiviral therapeutics.
Core Mechanisms of Antiviral Action
PAP's ability to inhibit a wide array of viruses stems from multiple mechanisms, distinguishing it from many conventional antiviral agents that target specific viral enzymes or proteins.[1][[“]][3]
Ribosome Inactivation via N-glycosidase Activity
The canonical mechanism of PAP is its function as an RNA N-glycosidase.[4][5] It targets and cleaves a specific adenine base (A4324 in rat liver rRNA) within the highly conserved GAGA sequence of the SRL on the large ribosomal RNA (25S/28S rRNA).[6][7][8] This depurination event permanently inactivates the ribosome, preventing the binding of elongation factors (e.g., eEF-2) and thereby arresting protein synthesis at the translocation step.[4][9] This leads to a general shutdown of the host cell's protein production machinery, which is essential for viral replication.[8]
Direct Depurination of Viral RNA
A key component of PAP's broad-spectrum activity is its ability to directly target and depurinate viral RNA, a mechanism that can be independent of host ribosome inactivation.[[“]][7] PAP has been shown to cause concentration-dependent depurination of genomic RNA from numerous viruses, including both capped and uncapped viral RNAs.[4][10]
-
Human Immunodeficiency Virus (HIV-1): All three major isoforms of PAP (PAP-I, PAP-II, PAP-III) have been shown to extensively depurinate HIV-1 genomic RNA.[11] Specifically, PAP can depurinate the rev open reading frame, inhibiting its translation and subsequently altering the splicing ratio of HIV-1 RNAs, leading to a decrease in the production of essential viral structural proteins.[12]
-
Plant Viruses: PAP and even its non-toxic mutants can directly depurinate the RNA of viruses like Brome Mosaic Virus (BMV), Tobacco Mosaic Virus (TMV), and Tobacco Etch Virus (TEV).[7][10][13]
This direct action on viral genetic material represents a significant advantage, as it can neutralize viruses before the complete takeover of the host cell's translational machinery.
Inhibition of Viral Replication and Transcription
By creating abasic sites in the viral RNA template, PAP can directly impede the viral replication process. Studies using BMV have demonstrated that a depurinated viral RNA template causes the viral replicase to stall, thereby inhibiting both RNA replication and the transcription of subgenomic RNAs.[13][14] This activity is distinct from the inhibition of translation and adds another layer to PAP's antiviral efficacy.
dot
Caption: Core Antiviral Mechanisms of PAP.
Quantitative Data on Antiviral Activity
The efficacy of PAP has been quantified against several viruses in vitro. The 50% inhibitory concentration (IC50) varies depending on the PAP isoform, the specific virus, and the cell system used.
| Virus Family/Species | PAP Isoform(s) | System / Cell Line | IC50 Value | Reference |
| Retroviridae | ||||
| Human Immunodeficiency Virus-1 (HIV-1) | PAP-I | Human PBMC | 17 nM | [11] |
| Human Immunodeficiency Virus-1 (HIV-1) | PAP-II | Human PBMC | 25 nM | [11] |
| Human Immunodeficiency Virus-1 (HIV-1) | PAP-III | Human PBMC | 16 nM | [11] |
| Human Immunodeficiency Virus-1 (HIV-1) | TXU (anti-CD7)-PAP | HIV-1 infected cells | 20 pM | [15] |
| Human Immunodeficiency Virus-1 (HIV-1) | B53 (anti-CD4)-PAP | HIV-1 infected cells | 30 pM | [15] |
| Flaviviridae | ||||
| Japanese Encephalitis Virus (JEV) | PAP | PK-15 cells | ~23.1 nM (300 ng/ml) | [16] |
| Tobamoviridae | ||||
| Tobacco Mosaic Virus (TMV) | PAP | Tobacco protoplasts | 0.33 µM (complete inhibition) | [8] |
Detailed Experimental Protocols
Standardized protocols are crucial for evaluating the activity of PAP. Below are methodologies for key experiments.
Protocol: In Vitro Antiviral Plaque Reduction Assay
This assay determines the concentration of PAP required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, MT-2) in 6-well plates to form a confluent monolayer.
-
PAP Preparation: Prepare serial dilutions of purified PAP in a serum-free cell culture medium.
-
Infection: Aspirate the growth medium from the cells. Add a standardized amount of virus (to produce 50-100 plaques/well) to each well, with and without the various concentrations of PAP. Include a "no-virus" control and a "virus-only" control.
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing 1-2% low-melting-point agarose or methylcellulose to restrict virus spread to adjacent cells. This medium should also contain the corresponding concentrations of PAP.
-
Solidification and Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for 2-5 days, depending on the virus's replication cycle.
-
Plaque Visualization: Fix the cells with a 10% formaldehyde solution. Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution to visualize and count the plaques.
-
Calculation: Calculate the percentage of plaque reduction compared to the "virus-only" control for each PAP concentration. The IC50 value is determined using regression analysis.
dot
Caption: Workflow for Plaque Reduction Assay.
Protocol: Ribosome Depurination Assay (Aniline Cleavage)
This assay directly visualizes the N-glycosidase activity of PAP on ribosomal RNA.
-
Ribosome Isolation: Isolate ribosomes from a relevant source (e.g., rabbit reticulocytes, tobacco leaves, or yeast) via differential centrifugation.
-
PAP Treatment: Incubate a fixed amount of isolated ribosomes (e.g., 50 µg) with varying concentrations of PAP at 30°C for 15-30 minutes in a reaction buffer. Include a no-PAP control.
-
RNA Extraction: Extract total RNA from the ribosome samples using a standard phenol:chloroform protocol or a commercial RNA extraction kit.
-
Aniline Treatment: Treat the extracted RNA with freshly diluted aniline (e.g., 1 M aniline, pH 4.5 with acetic acid) at 60°C for 10 minutes in the dark. This specifically cleaves the phosphodiester backbone at the abasic site created by PAP.
-
RNA Precipitation: Precipitate the RNA fragments with ethanol and resuspend in an appropriate loading buffer.
-
Gel Electrophoresis: Analyze the RNA fragments on a denaturing polyacrylamide or agarose gel.
-
Visualization: Stain the gel with ethidium bromide or SYBR Gold. The appearance of a specific, smaller RNA fragment in the PAP-treated lanes (which is absent in the control lane) is indicative of depurination.
Protocol: Cell-Free Translation Inhibition Assay
This assay measures PAP's ability to inhibit protein synthesis directly.
-
System Setup: Use a commercial cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract.
-
Reaction Mixture: Prepare a reaction mixture containing the lysate, an amino acid mixture lacking methionine, a radiolabeled amino acid (e.g., [35S]-methionine), and a template mRNA (e.g., luciferase mRNA).
-
PAP Incubation: Add serial dilutions of PAP to the reaction mixtures and incubate at 30°C for 60-90 minutes.
-
Protein Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of translation inhibition relative to a no-PAP control.
PAP Isoforms and Their Origins
Several isoforms of PAP have been identified from different parts of the Phytolacca americana plant and at different times of the year. These isoforms share significant sequence homology but can differ in their specific activity.[4][10]
-
PAP-S1 & PAP-S2: Isolated from seeds and generally exhibit the highest in vitro activity.[4][10]
-
α-PAP: Expressed in all organs of the plant.[17]
dot
Caption: Relationship of PAP Isoforms to Plant Source.
Broader Applications and Future Directions
Transgenic Plants
The expression of the PAP gene in transgenic tobacco and potato plants has been shown to confer resistance to a broad spectrum of viruses, including Potato Virus X (PVX), Potato Virus Y (PVY), and others.[1][3] This resistance is often effective against both mechanical and aphid-based transmission.[3] Interestingly, some non-toxic mutants of PAP, which lack the ability to depurinate host ribosomes, retain their antiviral activity, highlighting the importance of the direct viral RNA depurination mechanism.[6][9]
Therapeutic Potential
The potent, broad-spectrum activity of PAP makes it an attractive candidate for antiviral drug development. To overcome its inherent cytotoxicity to host cells, PAP has been conjugated to monoclonal antibodies to create immunotoxins.[5][15] These conjugates can selectively target virus-infected cells (e.g., CD4+ or CD7+ T-cells in the case of HIV), delivering the toxic PAP payload directly to the site of infection and dramatically increasing its therapeutic index.[15]
Conclusion
This compound is a potent biological agent with a formidable, multi-pronged strategy for inhibiting viral infection. Its ability to not only shut down host protein synthesis via ribosome inactivation but also to directly attack and disable viral RNA makes it a powerful tool in both agricultural and medical biotechnology. The data clearly demonstrate its efficacy against medically significant viruses like HIV-1 and JEV. Future research focused on protein engineering to reduce non-specific toxicity while retaining antiviral function, coupled with targeted delivery systems, will be critical to unlocking the full therapeutic potential of this remarkable plant protein.
References
- 1. Broad-spectrum virus resistance in transgenic plants expressing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound: ribosome inactivation and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Actions of this compound on virus-infected protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alters splicing of HIV-1 RNAs, resulting in reduced virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits brome mosaic virus replication in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
An In-Depth Technical Guide on the Cytotoxicity of Pokeweed Antiviral Protein and Its Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed antiviral protein (PAP) is a potent type I ribosome-inactivating protein (RIP) isolated from the pokeweed plant (Phytolacca americana). As a single-chain protein of approximately 29 kDa, PAP exerts its primary cytotoxic effect by catalytically removing a specific adenine residue from the α-sarcin/ricin loop of the large ribosomal RNA (rRNA)[1]. This depurination event irreversibly inactivates the ribosome, leading to an arrest of protein synthesis and subsequent cell death. Beyond its foundational role in ribosome inactivation, the cytotoxic profile of PAP is multifaceted, involving the activation of cellular stress signaling pathways and apoptotic cascades. This technical guide provides a comprehensive overview of the cytotoxicity of PAP and its variants, detailing its mechanisms of action, quantitative cytotoxic data, and the experimental protocols used for its evaluation.
Core Mechanism of Cytotoxicity: Ribosome Inactivation
The principal mechanism underlying PAP's cytotoxicity is its N-glycosidase activity, which targets a universally conserved adenine residue within the GAGA sequence of the sarcin/ricin loop on the 28S rRNA of eukaryotic ribosomes. Removal of this adenine base disrupts the binding of elongation factors, thereby halting the translocation step of protein synthesis[1].
The process of ribosome inactivation can be meticulously analyzed using a primer extension assay, which detects the site of depurination.
Signaling Pathways in PAP-Induced Cytotoxicity
Beyond the direct inhibition of protein synthesis, PAP-induced cytotoxicity involves the activation of complex cellular signaling networks. Key pathways implicated in this process include the c-Jun N-terminal kinase (JNK) signaling cascade and the intrinsic apoptotic pathway.
JNK Signaling Pathway
Expression of PAP in mammalian cells has been shown to induce the activation of the c-Jun N-terminal kinase (JNK), a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. This activation is a specific response to rRNA depurination, as enzymatically inactive mutants of PAP fail to trigger this pathway. The signal for JNK activation originates from the damaged ribosomes, indicating a ribotoxic stress response. However, in some cellular contexts, JNK activation by PAP does not necessarily lead to apoptosis[1].
PAP-induced ribosome depurination triggers a ribotoxic stress response, leading to the activation of the JNK signaling pathway.
Apoptotic Pathway
PAP and other RIPs can induce apoptotic cell death, characterized by features such as nuclear fragmentation and the production of reactive oxygen species (ROS)[2]. The intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins, is a key route for PAP-induced cell death. This pathway converges on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
PAP-induced mitochondrial stress leads to the activation of the intrinsic apoptotic pathway, culminating in caspase-3 activation.
Quantitative Cytotoxicity Data
The cytotoxic potency of PAP and its variants is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the protein required to inhibit cell growth or viability by 50%. These values can vary significantly depending on the cell line, the specific PAP isoform or variant, and the assay method used.
| Protein/Variant | Cell Line | Assay | IC50 | Citation |
| GnRH-PAP Conjugate | CHO-GnRHR | Cell Proliferation | ~2 nM | [3] |
| PAP-1 Formulation | Jurkat (human T-cell leukemia) | CCK-8 | 1-50 µmol/L (dose-dependent) | [4] |
| PAP-1 Formulation | B16F10 (mouse melanoma) | CCK-8 | 1-50 µmol/L (dose-dependent) | [4] |
| PAP-I | HIV-1 infected human PBMC | p24 antigen | 17 nM | [5] |
| PAP-II | HIV-1 infected human PBMC | p24 antigen | 25 nM | [5] |
| PAP-III | HIV-1 infected human PBMC | p24 antigen | 16 nM | [5] |
Note: The IC50 values for HIV-1 inhibition reflect antiviral activity, which is a downstream consequence of PAP's cytotoxicity in infected cells.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of PAP's cytotoxicity. Below are detailed methodologies for key assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Workflow for determining cell viability using the MTT assay after treatment with PAP.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of PAP or its variants in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the protein. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Workflow:
Workflow for the detection of apoptosis via the TUNEL assay in PAP-treated cells.
Detailed Protocol:
-
Sample Preparation: Culture cells on coverslips or in chamber slides and treat with PAP to induce apoptosis. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice to allow the TdT enzyme to access the nucleus.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated labeled dUTPs.
-
Counterstaining (Optional): Stain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Visualization: Mount the coverslips on microscope slides and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Ribosome Inactivation Assay: Primer Extension Analysis
This assay directly measures the N-glycosidase activity of PAP by detecting the depurination site on the rRNA.
Workflow:
Workflow for the primer extension analysis to detect ribosome depurination by PAP.
Detailed Protocol:
-
Ribosome Isolation: Isolate ribosomes from cells treated with PAP or from a cell-free system incubated with PAP.
-
RNA Extraction: Extract total RNA from the isolated ribosomes using a standard RNA extraction method.
-
Primer Annealing: Anneal a radiolabeled or fluorescently labeled oligonucleotide primer to the rRNA at a position downstream of the expected depurination site.
-
Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The enzyme will synthesize a complementary DNA (cDNA) strand until it reaches the depurinated site, where it will terminate.
-
Gel Electrophoresis: Separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: Visualize the cDNA products by autoradiography or fluorescence imaging. The presence of a truncated cDNA product indicates depurination at the specific adenine residue in the sarcin/ricin loop.
Conclusion
The cytotoxicity of this compound and its variants is a complex process initiated by ribosome inactivation and propagated through intricate cellular signaling pathways, including JNK activation and apoptosis. The quantitative assessment of this cytotoxicity, through methods like the MTT assay, and the detailed analysis of its underlying mechanisms, using techniques such as the TUNEL and ribosome depurination assays, are essential for the continued exploration of PAP as a potential therapeutic agent in drug development. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to rigorously investigate the cytotoxic properties of this potent plant-derived protein.
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance | MDPI [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. digital.library.txst.edu [digital.library.txst.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pokeweed Antiviral Protein (PAP): Structure, Active Site, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pokeweed antiviral protein (PAP), a ribosome-inactivating protein (RIP) isolated from Phytolacca americana, is a potent inhibitor of protein synthesis in eukaryotic and prokaryotic cells. Its enzymatic activity as an RNA N-glycosidase, targeting both ribosomal and viral RNA, has established it as a significant subject of research for its potential applications in antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the structure of PAP, with a detailed examination of its active site residues and their roles in catalysis. Furthermore, it outlines the mechanisms of action, presents quantitative data on its activity, and provides detailed protocols for key experimental assays.
Introduction
This compound (PAP) is a Type I ribosome-inactivating protein, characterized by a single polypeptide chain of approximately 29 kDa.[1] First identified for its ability to inhibit viral replication, PAP functions by catalytically removing a specific adenine residue from the large ribosomal RNA (rRNA), leading to the irreversible arrest of protein synthesis.[2][3] Beyond its action on ribosomes, PAP exhibits a broader substrate specificity, directly depurinating viral RNA, which contributes significantly to its antiviral properties.[4] This dual mechanism of action, targeting both host cell translation machinery and viral genomes, makes PAP a compelling candidate for the development of novel therapeutic agents. This guide delves into the molecular intricacies of PAP, offering a foundational resource for researchers engaged in its study and application.
This compound Structure
The three-dimensional structure of PAP has been elucidated through X-ray crystallography, revealing a globular protein with a distinct active site cleft. The overall fold is conserved among Type I RIPs and shares homology with the A-chain of ricin. The protein is synthesized as a precursor and undergoes proteolytic processing to yield the mature, active form.[5]
Isoforms of PAP
Several isoforms of PAP have been identified in different parts of the pokeweed plant and at different times of the year, each with varying levels of activity. These include:
-
PAP-I: Found in spring leaves.
-
PAP-II and PAP-III: Found in early and late summer leaves, respectively.[4]
-
PAP-S1 and PAP-S2: Isolated from seeds and known to have the highest in vitro activity.[4]
-
PAP-α: Expressed in multiple tissues.
These isoforms are encoded by a family of approximately nine genes and exhibit sequence homology ranging from 33% to over 80% identity.[4]
The Active Site of this compound
The catalytic activity of PAP is localized to a well-defined active site cleft. Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues essential for substrate binding and catalysis.
Key Active Site Residues
The active site of PAP contains a highly conserved motif, EAAR , which is critical for its enzymatic function. The key residues and their proposed roles are:
-
Tyrosine (Tyr) residues (e.g., Tyr72 and Tyr123 in some isoforms): These residues are involved in stacking interactions with the adenine base of the substrate RNA, positioning it for catalysis.
-
Glutamic acid (Glu) residue (e.g., Glu176 or Glu177): This residue is believed to act as the general acid in the catalytic mechanism, protonating the N-3 of the target adenine to facilitate the cleavage of the N-glycosidic bond. A mutation of this residue to valine (E176V) abolishes the cytotoxic and ribosome depurination activities of PAP.[5]
-
Arginine (Arg) residue (e.g., Arg179 or Arg180): This residue is thought to stabilize the transition state of the depurination reaction.
-
Asparagine (Asn) and Aspartic acid (Asp) residues (e.g., Asn69, Asn70, Asp92): These residues in the active site cleft have been implicated in the binding of PAP to ribosomal protein L3 (RPL3), which is crucial for the recognition of the ribosome and subsequent rRNA depurination.[6]
Mechanism of Action
PAP's antiviral and cytotoxic effects are primarily mediated by its RNA N-glycosidase activity, which targets both cellular and viral RNAs.
Ribosome Inactivation
The canonical mechanism of PAP action involves the depurination of a specific adenine residue (A4324 in rat liver 28S rRNA) within the highly conserved sarcin/ricin loop (SRL) of the large rRNA.[3] This enzymatic removal of a single purine base creates an apurinic site, which irreversibly inactivates the ribosome. The damaged ribosome is unable to bind elongation factor 2 (EF-2), thereby halting the translocation step of protein synthesis and leading to cell death.[3]
Direct Action on Viral RNA
In addition to inactivating host ribosomes, PAP can directly recognize and depurinate viral RNA.[4] This activity has been demonstrated for a wide range of viruses, including HIV-1, tobacco mosaic virus (TMV), and poliovirus.[4] The depurination of viral RNA can interfere with various stages of the viral life cycle, including translation, replication, and assembly. This direct antiviral mechanism is significant as it can occur independently of ribosome inactivation.
Diagram of PAP's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound (PAP).
Quantitative Data
The biological activity of PAP and its isoforms has been quantified in various assays. The following tables summarize key quantitative data available in the literature.
Table 1: Ribosome Inactivation Activity of PAP Isoforms
| PAP Isoform | Target Ribosomes | IC50 | Reference |
| PAP-S | Rabbit reticulocyte lysate | 1.1 ng/mL (36 pM) | [7] |
| PAP | Pokeweed ribosomes | ~1 nM | [5] |
| Dodecandrin | Pokeweed ribosomes | ~1 nM | [5] |
| PAP | Wheat germ ribosomes | ~1 nM | [5] |
| PAP-II | Pokeweed ribosomes | ~3-7 nM | [5] |
| PAP-S | Pokeweed ribosomes | ~3-7 nM | [5] |
| α-PAP | Rat liver ribosomes | 1.3 nM | [8] |
| α-PAP | E. coli ribosomes | 25 nM | [8] |
| PAP-I | Rat liver ribosomes | 1.5 nM | [8] |
| PAP-I | E. coli ribosomes | 4.7 nM | [8] |
| PAP-S1 | Rat liver ribosomes | 3.2 nM | [8] |
| PAP-S1 | E. coli ribosomes | 280 nM | [8] |
Table 2: Antiviral Activity of PAP Isoforms
| PAP Isoform | Virus | Cell Line | IC50 | Reference |
| PAP-I | HIV-1 | Human peripheral blood mononuclear cells | 17 nM | [9] |
| PAP-II | HIV-1 | Human peripheral blood mononuclear cells | 25 nM | [9] |
| PAP-III | HIV-1 | Human peripheral blood mononuclear cells | 16 nM | [9] |
Table 3: Binding Affinities
| Molecule | Ligand | Kd | Reference |
| PAP | m7GTP (mRNA cap analog) | 43.3 ± 0.1 nM | [8] |
| PAP | Uncapped full-length TEV 5'-leader RNA | 28.5 ± 3.7 nM | [8] |
| PAP | m7GpppG-capped full-length TEV 5'-leader RNA | 87.5 ± 4.8 nM | [8] |
| PAP | VPg (Turnip mosaic virus genome-linked protein) | 29.5 ± 1.8 nM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PAP.
Purification of PAP from Phytolacca americana Leaves
This protocol is based on methods described in the literature for the purification of PAP-I.
Workflow for PAP Purification
Caption: General workflow for the purification of PAP from pokeweed leaves.
Materials:
-
Fresh or frozen Phytolacca americana leaves
-
Extraction buffer (e.g., 0.1 M KCl, 10 mM Tris-HCl pH 7.6, 1 mM EDTA)
-
Ammonium sulfate
-
Dialysis tubing
-
CM-Cellulose resin
-
Chromatography column
-
Elution buffer (e.g., extraction buffer with a linear gradient of NaCl)
-
Bradford assay reagent
-
SDS-PAGE reagents and equipment
Procedure:
-
Extraction: Homogenize pokeweed leaves in cold extraction buffer.
-
Clarification: Centrifuge the homogenate to pellet cell debris. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final concentration of 40% saturation while stirring on ice. After incubation, centrifuge to remove precipitated proteins. Increase the ammonium sulfate concentration of the supernatant to 80% saturation to precipitate PAP.
-
Collection and Dialysis: Centrifuge to collect the PAP-containing precipitate. Resuspend the pellet in a minimal volume of extraction buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Cation Exchange Chromatography: Load the dialyzed protein solution onto a CM-Cellulose column equilibrated with extraction buffer.
-
Elution: Elute the bound proteins with a linear salt gradient (e.g., 0 to 0.5 M NaCl in extraction buffer).
-
Fraction Analysis: Collect fractions and measure the protein concentration (e.g., using the Bradford assay) and assess the ribosome-inactivating activity of each fraction (see Protocol 6.2).
-
Purity Assessment: Analyze the active fractions by SDS-PAGE to determine the purity of the PAP.
-
Storage: Pool the pure fractions and store at -20°C.
In Vitro Ribosome Inactivation Assay
This assay measures the ability of PAP to inhibit protein synthesis in a cell-free translation system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
mRNA template (e.g., brome mosaic virus RNA or luciferase mRNA)
-
Purified PAP at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free translation system, amino acid mixture, and mRNA template.
-
PAP Treatment: Add varying concentrations of purified PAP to the reaction mixtures. Include a control reaction with no PAP.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate) for a specified time (e.g., 60 minutes).
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the protein precipitates on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each PAP concentration relative to the no-PAP control. Determine the IC50 value, which is the concentration of PAP that causes 50% inhibition of protein synthesis.
N-Glycosidase Activity (Depurination) Assay
This assay directly measures the enzymatic activity of PAP by detecting the release of adenine from rRNA.
Materials:
-
Purified ribosomes (e.g., from rabbit reticulocytes, yeast, or E. coli)
-
Purified PAP
-
Reaction buffer (e.g., 60 mM KCl, 10 mM Tris-HCl pH 7.4, 10 mM MgCl2)
-
Aniline-acetate solution (pH 4.5)
-
Urea-polyacrylamide gel electrophoresis (PAGE) reagents and equipment
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Depurination Reaction: Incubate a known amount of ribosomes with purified PAP in the reaction buffer at 37°C for 30 minutes.
-
RNA Extraction: Extract the total RNA from the reaction mixture using a standard method (e.g., phenol-chloroform extraction).
-
Aniline Treatment: Treat the extracted RNA with aniline-acetate solution on ice. This will induce a β-elimination at the apurinic site, cleaving the phosphodiester backbone.
-
PAGE Analysis: Separate the RNA fragments by urea-PAGE.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. The N-glycosidase activity of PAP will result in the appearance of a specific cleavage product of a characteristic size.
Antiviral Activity Assay against Plant Viruses
This assay assesses the ability of PAP to inhibit the infection of a susceptible plant by a virus.
Materials:
-
Susceptible host plants (e.g., Nicotiana tabacum for Tobacco Mosaic Virus)
-
Purified virus (e.g., TMV)
-
Purified PAP at various concentrations
-
Inoculation buffer (e.g., phosphate buffer)
-
Abrasive (e.g., carborundum)
-
ELISA reagents for virus detection
Procedure:
-
Inoculum Preparation: Prepare a mixture of the virus and PAP at different concentrations in the inoculation buffer. Include a control with virus only.
-
Inoculation: Lightly dust the leaves of the host plants with carborundum. Mechanically inoculate the leaves with the virus-PAP mixtures.
-
Incubation: Grow the plants under controlled conditions for a period sufficient for symptoms to develop (e.g., 7-14 days).
-
Symptom Observation: Record the number and size of local lesions on the inoculated leaves or observe systemic symptoms.
-
Virus Quantification (ELISA): Collect leaf samples from the inoculated plants and quantify the amount of virus present using an enzyme-linked immunosorbent assay (ELISA) specific for the virus.
-
Data Analysis: Calculate the percentage of inhibition of viral infection for each PAP concentration based on the reduction in lesion number or virus titer compared to the control.
Conclusion
This compound is a multifaceted enzyme with potent biological activities. Its well-characterized structure and active site provide a solid foundation for understanding its mechanism of action. The ability of PAP to both inactivate host ribosomes and directly target viral RNA makes it a promising candidate for the development of novel antiviral and anticancer therapeutics. The experimental protocols detailed in this guide offer a practical resource for researchers aiming to further investigate the properties and potential applications of this remarkable protein. Further research into the specific interactions of PAP with viral and cellular factors will undoubtedly unveil new avenues for its therapeutic exploitation.
References
- 1. Isolation and cloning of the Phytolacca americana anti-viral protein PAP-I gene [scielo.sld.cu]
- 2. This compound: ribosome inactivation and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pokeweed Antiviral Toxin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the antiviral activity of aqueous pokeweed (Phytolacca Americana L.) extracts against Potato virus Y [ijmapr.areeo.ac.ir]
- 8. Analysis of active site residues of the antiviral protein from summer leaves from Phytolacca americana by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Technical Guide to the Natural Sources and Extraction of Pokeweed Antiviral Protein (PAP)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Pokeweed Antiviral Protein (PAP), a potent ribosome-inactivating protein (RIP) with significant antiviral and therapeutic potential. It details the natural sources of various PAP isoforms, comprehensive protocols for their extraction and purification, and quantitative data to inform research and development efforts.
Natural Sources and Isoforms of PAP
This compound is not a single entity but a family of isoforms found in various parts of the pokeweed plant (Phytolacca americana). These isoforms exhibit differences in expression based on the plant's tissue and developmental stage, particularly the season.[1][2]
The primary isoforms and their sources include:
-
Leaf Isoforms: Pokeweed leaves are a major source of PAP. The specific isoforms vary with the seasons: PAP I is found in spring leaves, PAP II in early summer leaves, and PAP III in late summer leaves.[1][2]
-
Seed Isoforms: The seeds of the pokeweed plant contain highly active isoforms, designated PAP-S (specifically PAP-S1 and PAP-S2).[1][2]
-
Root Isoforms: An isoform known as PAP-R has been isolated from the roots of the pokeweed plant.[1][3]
-
Ubiquitous Isoform: PAP-α is another isoform that appears to be expressed in most organs of the plant.[1][3]
The existence of these distinct isoforms is important for research and drug development, as they may possess different bioactivities and biochemical characteristics.[1] For instance, seed isoforms PAP-S1 and PAP-S2 have demonstrated the highest in vitro activity among all identified isoforms.[1]
Quantitative Data: Yield and Activity
The yield of PAP can vary significantly depending on the source material and the purification methods employed. The following table summarizes key quantitative data from published literature.
| Isoform | Plant Source | Reported Yield | In Vitro Potency (ID50) | Reference |
| PAP-S | Seeds | 180 mg per 100 g of seeds | 1.1 ng/mL (3.6 x 10⁻¹¹ M) | [4][5] |
| Recombinant PAP | E. coli | 10 to 12 mg per liter of culture | Comparable to native PAP | [6] |
ID50 (Inhibitory Dose, 50%) was determined via protein synthesis inhibition in a rabbit reticulocyte lysate assay.[4]
Extraction and Purification Workflow
The extraction and purification of PAP from its natural sources is a multi-step process designed to isolate the protein while preserving its biological activity. The general workflow involves homogenization of the plant material, clarification of the extract, followed by a series of chromatography steps.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for the isolation of PAP isoforms.
Materials and Buffers
-
Extraction Buffer: 50 mM Potassium Phosphate (pH 6.5), 10 mM Sodium Ascorbate.
-
CM-Cellulose Chromatography Buffer A (Equilibration): 10 mM Sodium Phosphate (pH 6.5).
-
CM-Cellulose Chromatography Buffer B (Elution): 10 mM Sodium Phosphate (pH 6.5), 1 M NaCl.
-
Size-Exclusion Chromatography Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Protocol for Extraction from Seeds (PAP-S)
This protocol is adapted from the high-yield method described for PAP-S.[4][5]
-
Homogenization: Grind 100 g of pokeweed seeds to a fine powder. Suspend the powder in 500 mL of cold Extraction Buffer. Stir vigorously for 4 hours at 4°C.
-
Clarification: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Filter the resulting supernatant through cheesecloth and then a 0.45 µm filter to obtain a clarified crude extract.
-
Ion-Exchange Chromatography:
-
Equilibrate a CM-Cellulose column with Buffer A.
-
Load the clarified extract onto the column.
-
Wash the column extensively with Buffer A until the absorbance at 280 nm (A280) returns to baseline.
-
Elute the bound proteins using a linear gradient of 0% to 100% Buffer B.
-
Collect fractions and measure the A280. PAP typically elutes at a specific salt concentration.
-
-
Purity Analysis and Pooling: Analyze the fractions using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to identify those containing PAP (a ~30 kDa band).[4] Pool the purest fractions.
-
Desalting/Buffer Exchange: Dialyze the pooled fractions against a suitable buffer, such as PBS, or use a desalting column to prepare for further purification or storage.
-
(Optional) Size-Exclusion Chromatography: For higher purity, concentrate the pooled fractions and apply them to a size-exclusion chromatography column (e.g., Sephadex G-100) equilibrated with PBS. This step separates proteins based on size and can remove remaining contaminants.[6]
Mechanism of Antiviral Action
PAP is a Type I Ribosome Inactivating Protein (RIP).[7] Its primary mechanism of action is as an RNA N-glycosidase, which catalytically removes a specific adenine base from the large ribosomal RNA (rRNA) of eukaryotic ribosomes.[7][8][9] This depurination event occurs within a highly conserved region known as the α-sarcin/ricin loop (SRL).[7]
The removal of this critical adenine residue irreversibly inactivates the ribosome, preventing it from binding to elongation factors.[8] This effectively halts protein synthesis, leading to cell death and the inhibition of viral replication.[7][8][9]
Beyond ribosome inactivation, evidence suggests PAP can also directly depurinate viral RNA, particularly those with a 5' cap structure, providing a secondary mechanism for its potent antiviral activity.[1][10]
This guide provides a foundational understanding for the isolation and study of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to harness the therapeutic potential of this potent natural compound.
References
- 1. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-level expression and purification of biologically active recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. "this compound, a Ribosome Inactivating Protein: Activity," by Artem V. Domashevskiy and Dixie J. Goss [academicworks.cuny.edu]
- 10. A novel mechanism for inhibition of translation by this compound: depurination of the capped RNA template - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Arms Race: A Technical Guide to Ribosome-Inactivating Proteins in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome-inactivating proteins (RIPs) are a fascinating and diverse group of plant proteins that have evolved as a sophisticated defense mechanism. These potent cytotoxins catalytically and irreversibly inhibit protein synthesis by depurinating a specific adenine residue from the large ribosomal RNA, leading to cell death.[1][2] Their remarkable biological activity has garnered significant interest, not only for their role in plant defense but also for their potential as therapeutic agents, particularly in cancer therapy and antiviral research.[3][4] This in-depth technical guide provides a comprehensive overview of the evolution of RIPs in plants, their mechanisms of action, and the experimental methodologies used to study them. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field.
Classification and Evolutionary Origins of Plant RIPs
Plant RIPs are broadly classified into three main types based on their structure.[3][5][6]
-
Type 1 RIPs: These are the most common and consist of a single polypeptide chain with N-glycosidase activity.[5] Examples include saporin from Saponaria officinalis and pokeweed antiviral protein (PAP) from Phytolacca americana.[7]
-
Type 2 RIPs: These are heterodimeric proteins composed of a catalytically active A-chain, which is homologous to Type 1 RIPs, linked by a disulfide bond to a B-chain with lectin properties. The B-chain facilitates the entry of the toxin into cells by binding to galactose-containing receptors on the cell surface, making Type 2 RIPs significantly more toxic to intact cells.[5] Ricin from Ricinus communis and abrin from Abrus precatorius are well-known examples of Type 2 RIPs.
-
Type 3 RIPs: This is a less common group of RIPs that are synthesized as inactive precursors and require post-translational processing to become active. They have a domain structure that differs from Type 1 and Type 2 RIPs.[6]
Phylogenetic analyses suggest that an ancestral RIP domain emerged in an ancestor of modern seed plants at least 300 million years ago. This ancestral domain gave rise to a direct lineage of Type 1 RIPs. Subsequently, a significant evolutionary event occurred when a plant gene encoding a Type 1 RIP fused with a duplicated ricin-B domain, likely acquired from a bacterium. This fusion event gave rise to the ancestral Type 2 RIP, from which all modern Type 2 RIPs have evolved. Interestingly, some modern Type 1 RIPs, referred to as "secondary" Type 1 RIPs, are thought to have arisen from Type 2 RIPs through the loss of the B-chain domain.[7][8] This evolutionary trajectory highlights the dynamic nature of plant genomes and the role of gene fusion and domain loss in the diversification of protein function.
Mechanism of Action: A Molecular Arms Race
The primary mechanism of action for all RIPs is their N-glycosidase activity. They specifically target a universally conserved adenine residue (A4324 in rat 28S rRNA) within a GAGA sequence in the sarcin-ricin loop (SRL) of the large ribosomal RNA.[1][7] The removal of this single adenine base renders the ribosome unable to bind elongation factors, thereby irreversibly halting protein synthesis and ultimately leading to apoptotic cell death.[3]
dot
Caption: Mechanism of ribosome inactivation by RIPs.
Quantitative Data on Plant RIPs
The efficacy of RIPs varies significantly depending on the specific protein, the target cell type, and the experimental conditions. The following tables summarize key quantitative data for a selection of plant RIPs.
Table 1: Catalytic Efficiency of Selected Plant RIPs
| RIP | Source Organism | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (µM⁻¹min⁻¹) | Reference(s) |
| Ricin A-chain | Ricinus communis | Rat liver ribosomes | 2.6 | 1777 | 683.5 | [7] |
| Luffin-a | Luffa cylindrica | Poly(A) | 639 | 61 | 0.095 | [7] |
Table 2: Cytotoxicity of Selected Plant RIPs on Cancer Cell Lines
| RIP/Extract | Source Organism | Cell Line | Cell Type | IC₅₀ | Reference(s) |
| Ricin | Ricinus communis | HeLa | Cervical Cancer | 1.18 ng/mL | [9] |
| Abrin | Abrus precatorius | HeLa | Cervical Cancer | 0.14 ng/mL | [9] |
| Satureja bachtiarica extract | Satureja bachtiarica | K562 | Leukemia | 28.3 µg/mL | [8] |
| Satureja hortensis extract | Satureja hortensis | Jurkat | Leukemia | 66.7 µg/mL | [8] |
| Thymus vulgaris extract | Thymus vulgaris | K562 | Leukemia | 87 µg/mL | [8] |
| Glycyrrhiza glabra extract | Glycyrrhiza glabra | K562 | Leukemia | 169 µg/mL | [8] |
| Rheum ribes extract | Rheum ribes | K562 | Leukemia | 115 µg/mL | [8] |
Experimental Protocols
Extraction and Purification of RIPs
A general protocol for the extraction and purification of RIPs from plant material is outlined below. This protocol may require optimization depending on the specific plant species and the properties of the target RIP.
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
Extraction buffer (e.g., 50 mM phosphate buffer, pH 7.2, containing 100 mM NaCl and 10 mM EDTA)
-
Ammonium sulfate
-
Dialysis tubing
-
Chromatography columns (e.g., ion-exchange, gel filtration)
-
Spectrophotometer
Procedure:
-
Homogenization: Grind the plant tissue in liquid nitrogen to a fine powder.
-
Extraction: Resuspend the powder in cold extraction buffer and stir for several hours at 4°C.
-
Clarification: Centrifuge the homogenate to remove cell debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. The optimal saturation percentage should be determined empirically.
-
Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Chromatography:
-
Ion-Exchange Chromatography: Apply the dialyzed protein solution to an ion-exchange column (e.g., DEAE-cellulose or CM-cellulose) and elute with a salt gradient.
-
Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column to separate proteins based on size.
-
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.
N-glycosidase Activity Assay
This assay is used to determine the catalytic activity of a purified RIP.
Materials:
-
Purified RIP
-
Rabbit reticulocyte lysate or purified ribosomes
-
RNA extraction kit
-
Aniline
-
Urea-polyacrylamide gel
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Incubation: Incubate the purified RIP with rabbit reticulocyte lysate or purified ribosomes at 37°C for a defined period.
-
RNA Extraction: Extract the total RNA from the reaction mixture.
-
Aniline Treatment: Treat the extracted RNA with aniline, which will cleave the phosphodiester bond at the depurinated site.
-
Gel Electrophoresis: Separate the RNA fragments on a denaturing urea-polyacrylamide gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the RNA fragments under UV light. The appearance of a specific cleavage product indicates N-glycosidase activity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Purified RIP or plant extract
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the RIP or plant extract and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Regulation of RIP Expression
The expression of RIP genes in plants is tightly regulated and is often induced in response to various biotic and abiotic stresses. Phytohormones such as jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA) play crucial roles in these signaling pathways.[1][10][11][12]
Jasmonic Acid (JA) Signaling Pathway
The JA signaling pathway is a key regulator of plant defense against necrotrophic pathogens and herbivorous insects.
dot
Caption: Simplified Jasmonic Acid signaling pathway leading to RIP gene expression.
Upon stress, JA levels increase and the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCF(COI1) E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes, including many RIP genes.[13]
Crosstalk between Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling
The SA and JA signaling pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to different types of pathogens.
dot
Caption: Antagonistic crosstalk between SA and JA signaling pathways.
Generally, SA-mediated defense is effective against biotrophic pathogens, while JA-mediated defense is more effective against necrotrophic pathogens and herbivores. In many cases, high levels of SA can suppress the JA signaling pathway, and vice versa. This antagonism is thought to be a mechanism to allocate resources to the most effective defense strategy.[1][10][11]
Experimental Workflow for RIP Discovery and Characterization
The discovery and characterization of novel RIPs from plants is an active area of research. The following diagram outlines a general workflow for this process.
dot
References
- 1. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Ricin - Wikipedia [en.wikipedia.org]
- 6. Ribosome-Inactivating and Related Proteins [mdpi.com]
- 7. Plant Ribosome-Inactivating Proteins: Progesses, Challenges and Biotechnological Applications (and a Few Digressions) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Depurination of Viral RNA by Pokeweed Antiviral Protein (PAP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pokeweed Antiviral Protein (PAP), a Type I Ribosome-Inactivating Protein (RIP) from Phytolacca americana, is a potent inhibitor of viral replication.[1][2] While its classical mechanism involves the N-glycosidic cleavage of a specific adenine from the α-sarcin/ricin loop (SRL) of host cell ribosomal RNA (rRNA), leading to a halt in protein synthesis, a significant body of evidence reveals a more direct and nuanced antiviral strategy: the depurination of viral RNA itself.[1][3][4] This activity, which can be independent of ribosome inactivation, represents a key pathway for its broad-spectrum antiviral effects and is a focal point for therapeutic development.[5][6] This guide provides an in-depth examination of the molecular mechanisms, quantitative aspects, and experimental protocols related to PAP's direct action on viral RNA.
Core Mechanism: A Dual-Pronged Antiviral Strategy
PAP's antiviral efficacy stems from two primary mechanisms that ultimately disrupt the viral life cycle by inhibiting protein synthesis.
Canonical Mechanism: Ribosome Inactivation
PAP is a highly specific RNA N-glycosidase that targets a universally conserved adenine residue within the GAGA sequence of the SRL in the large rRNA (e.g., A4324 in rat 28S rRNA).[1][5][7] By cleaving the N-glycosidic bond, it removes the adenine base, a process termed depurination.[1][7] This modification to the ribosome prevents the binding of elongation factor 2 (eEF-2), thereby arresting the translocation step of peptide elongation and shutting down host and viral protein synthesis.[7][8]
Direct Antiviral Mechanism: Viral RNA Depurination
Crucially, PAP's N-glycosidase activity is not restricted to rRNA. It can directly target and depurinate viral genomic RNA, a mechanism that is central to its antiviral action and can be dissociated from its toxicity to the host cell.[1][4][5] This process is primarily directed at capped viral RNAs. PAP recognizes and binds to the 5' cap structure (m⁷GpppG) of viral transcripts, which facilitates the subsequent depurination of the RNA chain downstream of the cap.[3][6][9] This action inhibits the translation of viral proteins and can interfere with multiple stages of the viral life cycle.[3][4] Evidence shows that PAP can depurinate the RNA genomes of a wide range of plant and animal viruses, including Brome Mosaic Virus (BMV), Potato Virus X (PVX), and Human Immunodeficiency Virus (HIV)-1.[3][10][11][12]
The logical flow of PAP's dual antiviral mechanisms is illustrated below.
Quantitative Data on PAP Activity
The following tables summarize key quantitative data regarding PAP's enzymatic and antiviral activities.
Table 1: Antiviral Activity of PAP Isoforms Against HIV-1
| PAP Isoform | Source | IC₅₀ in Peripheral Blood Mononuclear Cells |
|---|---|---|
| PAP-I | Spring Leaves | 17 nM |
| PAP-II | Early Summer Leaves | 25 nM |
| PAP-III | Late Summer Leaves | 16 nM |
Data sourced from a study on HIV-1 replication.[12]
Table 2: Binding Affinities of PAP for mRNA Cap Analogs and Initiation Factors
| Interacting Molecules | Method | Binding Affinity (K |
Temperature |
|---|---|---|---|
| PAP + m⁷GTP (Cap Analog) | Fluorescence Quenching | 43.3 ± 0.1 nM | 25°C |
| PAP + eIFiso4G | Fluorescence Studies | 108.4 ± 0.3 nM | N/A |
Data from a study characterizing PAP's interaction with cap analogs.[13]
Table 3: Depurination Activity of PAP Isoforms on Viral RNA
| PAP Isoform | Viral RNA Target | Adenine Released (pmol/µg RNA) |
|---|---|---|
| PAP-I | HIV-1 | 63 - 400 |
| PAP-II | HIV-1 | 63 - 400 |
| PAP-III | HIV-1 | 63 - 400 |
Data reflects the range of adenine released in a concentration-dependent manner.[12] In contrast, Ricin A Chain (RTA) showed no detectable depurination of viral RNA under similar conditions.[12]
Experimental Protocols
Detailed methodologies are essential for studying PAP's activity. Below are protocols for key experiments.
In Vitro Translation Inhibition Assay
This assay measures PAP's ability to inhibit protein synthesis from a specific RNA template in a cell-free system (e.g., rabbit reticulocyte lysate or wheat germ extract).
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing rabbit reticulocyte lysate, an amino acid mixture including ³⁵S-methionine, and the capped viral RNA template (e.g., BMV or PVX RNA).
-
PAP Incubation: Add varying concentrations of purified PAP or PAP mutants to the reaction tubes. Include a no-PAP control.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for translation.
-
Analysis: Stop the reaction and analyze the newly synthesized, radiolabeled proteins by SDS-PAGE.
-
Quantification: Expose the gel to a phosphor screen or X-ray film. Quantify the protein bands using densitometry to determine the concentration of PAP required for 50% inhibition of translation (IC₅₀).
RNA Depurination Assay (Primer Extension Analysis)
This is the definitive method to identify specific depurination sites on an RNA molecule. The reverse transcriptase enzyme stalls at the nucleotide preceding the depurinated base.
Methodology:
-
RNA Treatment: Incubate the target RNA (e.g., total cellular RNA, purified ribosomes, or purified viral RNA) with purified PAP at 37°C for a specified time.
-
Primer Annealing: Purify the RNA and anneal a ³²P-end-labeled DNA oligonucleotide primer that is complementary to a sequence downstream of the suspected depurination site (e.g., the SRL).
-
Reverse Transcription: Perform a reverse transcription reaction using an enzyme like AMV Reverse Transcriptase.
-
Gel Electrophoresis: Denature the products and resolve them on a high-resolution denaturing polyacrylamide sequencing gel.
-
Analysis: The appearance of a new band on the gel, one nucleotide shorter than the full-length extension product, indicates a depurination event. The position of this band precisely maps the site of the removed purine.
The workflow for this crucial experiment is outlined below.
Aniline Cleavage Assay
This chemical method confirms depurination by inducing strand scission at the apurinic site.
Methodology:
-
Depurination: Treat the RNA with PAP as described above.
-
Aniline Treatment: Treat the PAP-exposed RNA with acidic aniline (e.g., 1 M aniline acetate, pH 4.5) at 60°C in the dark. Aniline catalyzes the β-elimination reaction, cleaving the phosphodiester backbone at the depurinated site.
-
Analysis: Analyze the resulting RNA fragments by denaturing gel electrophoresis. The size of the cleavage product corresponds to the distance from the labeled end of the RNA to the site of depurination.
Cap-Binding Assay (Fluorescence Quenching)
This biophysical technique measures the direct interaction between PAP and the mRNA 5' cap.
Methodology:
-
Setup: Use a spectrofluorometer to measure the intrinsic tryptophan fluorescence of PAP.
-
Titration: Sequentially add increasing concentrations of a cap analog, such as m⁷GTP, to a solution of PAP.
-
Measurement: After each addition, measure the fluorescence emission spectrum. The binding of the cap analog to PAP quenches the protein's intrinsic fluorescence.
-
Analysis: Plot the change in fluorescence intensity against the concentration of the cap analog. Fit the data to a binding isotherm to calculate the dissociation constant (K
), which is a measure of binding affinity.[13]
Factors Influencing PAP's Activity on Viral RNA
The 5' Cap Structure
The primary determinant for PAP's action on viral RNA is the presence of a 5' cap.[3] PAP preferentially recognizes and depurinates capped transcripts, while uncapped RNAs are poor substrates.[3][14] This interaction is competitive and can be overcome by adding free cap analog (m⁷GpppG) to the reaction.[3] This cap-dependent recognition is a key element in PAP's ability to distinguish viral and cellular mRNAs for depurination.
The logical relationship for this process is detailed in the following diagram.
Host Translation Initiation Factors
PAP's interaction with viral RNA can be modulated by host factors. For instance, PAP interacts with the eukaryotic translation initiation factor eIFiso4G.[13] This interaction enhances PAP's binding to the m⁷GTP cap analog by over two-fold, suggesting that PAP may hijack parts of the host translation machinery to more efficiently target viral RNAs.[13]
Viral RNA Secondary Structure
While the 5' cap is a primary recognition signal, the secondary and tertiary structures of the viral RNA can also influence PAP's activity.[15][16][17] Highly structured regions may mask potential depurination sites, while more open or accessible loops could be preferential targets. The interplay between PAP and the complex folded structures of viral genomes is an area of ongoing investigation.
Conclusion and Future Prospects
This compound employs a sophisticated, dual-action strategy to combat viral infections. Beyond its well-established role as a ribosome-inactivating protein, its ability to directly recognize and depurinate capped viral RNA is a critical component of its broad-spectrum antiviral activity. This mechanism allows PAP to selectively target viral transcripts, inhibiting their translation and replication, often with a greater potency than other RIPs like Ricin A Chain. Understanding the quantitative kinetics, the specific molecular interactions with the 5' cap and host factors, and the influence of viral RNA structure provides a robust framework for leveraging PAP's unique properties. The detailed experimental protocols outlined herein serve as a guide for researchers aiming to further dissect this mechanism and explore the potential of PAP and its engineered variants as novel antiviral therapeutics.
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance | MDPI [mdpi.com]
- 2. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism for inhibition of translation by this compound: depurination of the capped RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 8. This compound depurinates the sarcin/ricin loop of the rRNA prior to binding of aminoacyl-tRNA to the ribosomal A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound regulates the stability of its own mRNA by a mechanism that requires depurination but can be separated from depurination of the alpha-sarcin/ricin loop of rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of this compound binding to mRNA cap analogs: competition with nucleotides and enhancement by translation initiation factor iso4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The influence of viral RNA secondary structure on interactions with innate host cell defences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral RNA Interactome: The Ultimate Researcher’s Guide to RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
The Biological Role of Pokeweed Antiviral Protein (PAP) in Phytolacca americana: A Technical Guide
Abstract
Pokeweed Antiviral Protein (PAP), a Type I Ribosome-Inactivating Protein (RIP) isolated from Phytolacca americana, serves as a cornerstone of the plant's innate defense system. As a potent enzymatic inhibitor of protein synthesis, PAP provides broad-spectrum resistance against a range of viral, fungal, and bacterial pathogens. Its primary mechanism involves the site-specific depurination of the sarcin/ricin loop (SRL) of the large ribosomal RNA, which irreversibly arrests translation at the elongation step. However, emerging evidence reveals a multifaceted role for PAP, including the direct depurination of viral and cellular capped mRNAs, a mechanism that can be independent of ribosome inactivation. Cellular localization studies indicate that PAP is primarily secreted into the apoplast, a strategy to avoid autotoxicity, while retaining the ability to access the cytosol of compromised cells during pathogen invasion. This guide provides a comprehensive overview of the molecular mechanisms, biological functions, quantitative activity, and experimental methodologies related to PAP, offering critical insights for its potential application in biotechnology and therapeutic development.
Introduction
Phytolacca americana, commonly known as American pokeweed, produces a powerful 29 kDa protein known as this compound (PAP).[1][2] First identified for its potent inhibitory effect on the transmission of Tobacco Mosaic Virus (TMV), PAP is now recognized as a member of the Type I Ribosome-Inactivating Protein (RIP) family.[3][4] These proteins are enzymatic toxins that function as RNA N-glycosidases, catalytically damaging nucleic acids to halt protein synthesis.[3]
The biological significance of PAP in its native plant is primarily defensive.[5][6] By inhibiting protein synthesis, PAP can induce localized cell death, thereby limiting the proliferation and spread of invading pathogens.[7] This defensive capability is not limited to viruses; PAP also exhibits antifungal and antibacterial properties.[8][9]
P. americana expresses several isoforms of PAP, each with distinct temporal or tissue-specific expression patterns. The most well-studied include:
-
PAP-I: Found in spring leaves.[3]
-
PAP-II and PAP-III: Found in early and late summer leaves, respectively.[3][10]
-
PAP-α: Expressed in most organs.[3]
These isoforms exhibit variations in sequence homology and activity, suggesting a finely tuned defense system that adapts to seasonal changes and developmental stages.[1][3] The expression of PAP genes is also regulated by external stressors, with jasmonic acid (JA) and wounding significantly upregulating transcription, further cementing its role in the plant's stress response pathways.[12]
Molecular Mechanisms of Action
PAP employs a dual-pronged strategy to neutralize threats, targeting both the host cell's translational machinery and pathogen-derived nucleic acids directly.
Primary Mechanism: Ribosome Inactivation
The canonical and most characterized function of PAP is the irreversible inactivation of eukaryotic ribosomes.[13] This process unfolds through a specific enzymatic action:
-
N-glycosidase Activity: PAP functions as an RNA N-glycosidase, specifically targeting the large (60S) ribosomal subunit.[3]
-
SRL Depurination: It hydrolyzes the N-glycosidic bond of a single, universally conserved adenine residue (A4324 in the rat 28S rRNA) within the sarcin/ricin loop (SRL).[1][2] This enzymatic removal of a purine base is termed depurination.
-
Inhibition of Translocation: The depurinated ribosome is unable to bind elongation factor 2 (EF-2).[3][13] This structural change stalls the elongation phase of protein synthesis, effectively shutting down the cell's ability to produce proteins, including those required for viral replication.[14]
Crucially, PAP can only access this adenine target when the ribosomal A-site is unoccupied, suggesting it acts on ribosomes between rounds of translation.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects [mdpi.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. The Plant Ribosome-Inactivating Proteins Play Important Roles in Defense against Pathogens and Insect Pest Attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIBOSOME-INACTIVATING PROTEINS: A PLANT PERSPECTIVE - ProQuest [proquest.com]
- 8. Ribosome-Inactivating Proteins: From Plant Defense to Tumor Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Plant Ribosome-Inactivating Proteins Play Important Roles in Defense against Pathogens and Insect Pest Attacks [frontiersin.org]
- 10. uniprot.org [uniprot.org]
- 11. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression [frontiersin.org]
- 13. This compound depurinates the sarcin/ricin loop of the rRNA prior to binding of aminoacyl-tRNA to the ribosomal A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound depurinates the sarcin/ricin loop of the rRNA prior to binding of aminoacyl-tRNA to the ribosomal A-site - PubMed [pubmed.ncbi.nlm.nih.gov]
Pokeweed Antiviral Protein: A Deep Dive into Substrate Specificity and Recognition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Pokeweed antiviral protein (PAP), a ribosome-inactivating protein (RIP) derived from Phytolacca americana, has garnered significant interest for its potent antiviral and cytotoxic properties. This technical guide provides an in-depth exploration of the core mechanisms governing PAP's substrate specificity and recognition, offering valuable insights for researchers in virology, oncology, and drug development.
Executive Summary
This compound is a type I RIP that functions as an RNA N-glycosidase. Its primary mode of action involves the depurination of the universally conserved sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[1] However, PAP's activity is not limited to ribosomes; it also targets a range of viral RNAs, both capped and uncapped, highlighting a complex and adaptable substrate recognition system. This guide will dissect the quantitative aspects of PAP's substrate interactions, detail the experimental protocols used to elucidate its function, and visualize the key molecular pathways and workflows involved in its activity.
Quantitative Data on Substrate Specificity and Interactions
The substrate specificity of PAP is a critical determinant of its biological activity. While comprehensive kinetic data for all substrates is not exhaustively compiled in a single source, key quantitative parameters have been determined through various studies.
Table 1: Binding Affinities and Relative Activity of this compound (PAP)
| Interacting Molecule | Parameter | Value | Method | Reference |
| m7GTP (mRNA cap analog) | Dissociation Constant (Kd) | 43.3 ± 0.1 nM | Fluorescence Quenching | [2] |
| eIFiso4G | Dissociation Constant (Kd) | 108.4 ± 0.3 nM | Fluorescence Studies | [2] |
| m7GTP in the presence of eIFiso4G | Enhancement of Interaction | 2.4-fold | Fluorescence Studies | [2] |
| Guanine (from E. coli ribosomes) | Relative Release Rate (vs. Adenine) | 20 times slower | Not specified | [3] |
| Tobacco Etch Virus (TEV) RNA (uncapped) in the presence of eIFiso4F | Increase in Specificity Constant | 12-fold | Kinetic Assay | [4] |
Table 2: Depurination Activity of PAP Isoforms on Various RNA Substrates
| PAP Isoform | Substrate | Depurination (pmol adenine released/µg RNA) | Reference |
| PAP-I (spring leaves) | HIV-1 genomic RNA | 63 to 400 | [5] |
| PAP-II (early summer leaves) | HIV-1 genomic RNA | 63 to 400 | [5] |
| PAP-III (late summer leaves) | HIV-1 genomic RNA | 63 to 400 | [5] |
| PAP-I, -II, -III | Tobacco Mosaic Virus (TMV) RNA | Concentration-dependent | [5] |
| PAP-I, -II, -III | Bacteriophage MS2 RNA | Concentration-dependent | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the substrate specificity and activity of PAP.
Purification of this compound (PAP) from Phytolacca americana Leaves
This protocol is adapted from methodologies described in various studies.[6][7]
Materials:
-
Fresh or frozen spring leaves of Phytolacca americana
-
Extraction Buffer: 0.1 M KCl, 10 mM Tris-HCl (pH 7.6), 1 mM EDTA
-
Saturated ammonium sulfate solution
-
Dialysis Buffer: 10 mM Tris-HCl (pH 7.6), 1 mM EDTA
-
CM-cellulose column
-
Elution Buffer: Dialysis buffer with a linear gradient of 0 to 0.5 M NaCl
-
Spectrophotometer
-
Bradford protein assay reagents
Procedure:
-
Homogenize pokeweed leaves in ice-cold Extraction Buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Slowly add saturated ammonium sulfate solution to the supernatant to a final concentration of 80% saturation while stirring on ice.
-
Centrifuge to collect the precipitated protein.
-
Resuspend the pellet in a minimal volume of Dialysis Buffer.
-
Dialyze the protein solution extensively against Dialysis Buffer to remove ammonium sulfate.
-
Apply the dialyzed protein solution to a pre-equilibrated CM-cellulose column.
-
Wash the column with Dialysis Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0 to 0.5 M NaCl in Dialysis Buffer.
-
Collect fractions and monitor protein concentration using absorbance at 280 nm.
-
Pool the fractions containing PAP (eluting at approximately 0.2-0.3 M NaCl).
-
Determine the protein concentration of the purified PAP using the Bradford assay.
-
Verify the purity and molecular weight (approx. 29 kDa) of PAP by SDS-PAGE.[3]
Ribosome Inactivation Assay
This assay measures the ability of PAP to inhibit protein synthesis in a cell-free system.[6]
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Luciferase mRNA (or other reporter mRNA)
-
Purified PAP
-
Amino acid mixture (containing [35S]-methionine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Set up in vitro translation reactions containing rabbit reticulocyte lysate, luciferase mRNA, and the amino acid mixture.
-
Add varying concentrations of purified PAP to the reactions. Include a control reaction with no PAP.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by adding an excess of cold 10% TCA to precipitate the newly synthesized proteins.
-
Collect the precipitates on glass fiber filters and wash with 5% TCA and then ethanol.
-
Measure the amount of incorporated [35S]-methionine in the precipitates using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each PAP concentration relative to the no-PAP control.
RNA Depurination Assay (Aniline-Catalyzed Cleavage)
This assay detects the removal of purine bases from an RNA substrate by PAP. The resulting abasic site is then cleaved by aniline treatment, allowing for visualization of the cleavage product by gel electrophoresis.[8][9][10]
Materials:
-
Target RNA (e.g., total cellular RNA, viral RNA, or a specific in vitro transcribed RNA)
-
Purified PAP
-
Reaction Buffer: (e.g., 60 mM KCl, 10 mM Tris-HCl pH 7.4, 10 mM MgCl2)
-
Aniline solution (freshly prepared, e.g., 1 M aniline, pH 4.5 with acetic acid)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Urea-polyacrylamide gel
-
Ethidium bromide or other RNA stain
Procedure:
-
Incubate the target RNA with purified PAP in the Reaction Buffer at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and purify the RNA by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the RNA pellet in water.
-
Add an equal volume of freshly prepared aniline solution.
-
Incubate on ice for 30 minutes to induce cleavage at the abasic sites.
-
Precipitate the RNA with ethanol.
-
Resuspend the RNA pellet in loading buffer.
-
Separate the RNA fragments on a denaturing urea-polyacrylamide gel.
-
Stain the gel with ethidium bromide and visualize the RNA fragments under UV light. The appearance of a specific cleavage product indicates depurination by PAP.
In Vitro Translation Inhibition Assay with Luciferase Reporter
This is a non-radioactive method to assess the inhibitory effect of PAP on the translation of a specific mRNA.[11]
Materials:
-
In vitro transcription/translation coupled system (e.g., wheat germ extract or rabbit reticulocyte lysate)
-
Plasmid DNA encoding a luciferase reporter gene under the control of a suitable promoter (e.g., T7)
-
Purified PAP
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Set up the coupled in vitro transcription/translation reactions according to the manufacturer's instructions, including the luciferase plasmid DNA.
-
Add a range of concentrations of purified PAP to the reactions. Include a control reaction without PAP.
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for 60-90 minutes.
-
Add the luciferase assay substrate to each reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of luciferase activity for each PAP concentration compared to the control.
Site-Directed Mutagenesis of this compound
This protocol allows for the generation of PAP mutants to study the role of specific amino acid residues in substrate recognition and catalysis.[12][13][14]
Materials:
-
Plasmid containing the PAP cDNA
-
Mutagenic primers containing the desired nucleotide change(s)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Design and synthesize complementary mutagenic primers that anneal to the PAP cDNA sequence and contain the desired mutation.
-
Perform PCR using the PAP plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Isolate plasmid DNA from individual colonies and sequence the PAP gene to confirm the presence of the desired mutation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to PAP's mechanism of action.
Cap-Dependent Recognition of Viral mRNA by PAP
This pathway illustrates how PAP can recognize and depurinate capped viral mRNAs through its interaction with the cap structure and the eukaryotic initiation factor (eIF) 4F complex.[15]
Caption: PAP recognizes capped viral mRNA via the m7G cap and eIF4G.
Experimental Workflow for Determining PAP Substrate Specificity
This diagram outlines the general experimental workflow to characterize the substrate specificity of PAP.
Caption: Workflow for characterizing PAP's substrate specificity.
PAP-Induced Activation of the ERK1/2 MAPK Signaling Pathway
Recent studies have shown that PAP can activate the ERK1/2 MAPK pathway, which can have downstream effects on viral infectivity.
Caption: PAP can induce cellular stress, leading to ERK1/2 activation.
Conclusion
The substrate specificity and recognition mechanisms of this compound are multifaceted, extending beyond its well-characterized activity on ribosomal RNA. Its ability to target a diverse array of viral RNAs, facilitated by interactions with the mRNA cap structure and cellular translation initiation factors, underscores its potential as a broad-spectrum antiviral agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the intricate molecular interactions of PAP. A deeper understanding of these mechanisms will be instrumental in harnessing the therapeutic potential of PAP and developing novel antiviral strategies.
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound binding to mRNA cap analogs: competition with nucleotides and enhancement by translation initiation factor iso4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance [mdpi.com]
- 4. Plant Translation Initiation Complex eIFiso4F Directs this compound to Selectively Depurinate Uncapped Tobacco Etch Virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Isolation and characterization of this compound mutations in Saccharomyces cerevisiae: identification of residues important for toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Site-directed mutagenesis [protocols.io]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
The Genesis of a Plant-Based Antiviral: Early Investigations into Pokeweed Antiviral Protein and its Inhibition of Tobacco Mosaic Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pokeweed antiviral protein (PAP), a ribosome-inactivating protein (RIP) isolated from the common pokeweed plant (Phytolacca americana), represents one of the earliest studied and most potent naturally occurring viral inhibitors. Its activity against a broad spectrum of plant and animal viruses has been the subject of extensive research. This technical guide delves into the foundational studies that first elucidated the inhibitory effects of PAP on the Tobacco Mosaic Virus (TMV), a model system in virology. We will explore the quantitative data from these pioneering experiments, provide detailed methodologies for the key assays, and visualize the proposed mechanisms of action and experimental workflows.
Quantitative Data on TMV Inhibition by this compound
Early research into the antiviral properties of PAP utilized various assays to quantify its inhibitory effects on TMV. The two primary methods were the local lesion assay on susceptible host plants and assays using plant protoplasts. The following tables summarize the key quantitative findings from these seminal studies.
Table 1: Inhibition of TMV-induced Local Lesions on Nicotiana species by PAP
| PAP Isoform | PAP Concentration | TMV Concentration | Host Plant | Inhibition of Local Lesions (%) | Reference |
| PAP | 0.01 mg/mL | Not specified | Nicotiana glutinosa | 100% | [1] |
| PAP | 4.2 x 10⁻¹¹ M | 2.3 x 10⁻⁹ M | Nicotiana glutinosa | 1.2% | [1] |
| PAPII | 3.7 x 10⁻¹¹ M | 2.3 x 10⁻⁹ M | Nicotiana glutinosa | 22.5% | [1] |
Table 2: Inhibition of TMV Production in Tobacco Protoplasts by PAP
| PAP Concentration (µM) | Effect on TMV Production | Reference |
| 0.33 | Complete Inhibition | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early studies of PAP and its inhibition of TMV.
Purification of this compound (circa 1970s-1980s)
Early methods for purifying PAP from the leaves of Phytolacca americana focused on standard protein purification techniques. The following protocol is a composite of methods described in the literature from that era.
Materials:
-
Fresh leaves of Phytolacca americana
-
Extraction Buffer (e.g., 0.1 M KCl, 50 mM Tris-HCl, pH 7.8)
-
Ammonium sulfate
-
Dialysis tubing
-
CM-cellulose resin
-
Elution Buffer (e.g., a linear gradient of NaCl or KCl in the column buffer)
-
Spectrophotometer
Procedure:
-
Extraction: Harvest fresh pokeweed leaves and homogenize them in a blender with cold extraction buffer.
-
Clarification: Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 10,000 x g) to pellet cellular debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-80%, with constant stirring, to precipitate the proteins.
-
Resuspension and Dialysis: Centrifuge to collect the protein pellet and resuspend it in a minimal volume of column buffer. Dialyze the protein solution extensively against the same buffer to remove excess salt.
-
Ion-Exchange Chromatography: Load the dialyzed protein solution onto a CM-cellulose column pre-equilibrated with the column buffer.
-
Elution: Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline. Elute the bound proteins using a linear salt gradient (e.g., 0 to 0.5 M NaCl).
-
Fraction Collection and Analysis: Collect fractions and measure the absorbance at 280 nm. Assay individual fractions for antiviral activity using the TMV local lesion assay.
-
Pooling and Concentration: Pool the active fractions, dialyze against a low-salt buffer, and concentrate the purified PAP.
Tobacco Mosaic Virus (TMV) Local Lesion Assay for Antiviral Activity
The local lesion assay on hypersensitive host plants, such as Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc, was a cornerstone of early plant virology for quantifying infectious virus particles.
Materials:
-
Purified TMV preparation of known concentration
-
Purified PAP preparation
-
Inoculation Buffer (e.g., 0.01 M phosphate buffer, pH 7.0)
-
Abrasive (e.g., Carborundum or Celite)
-
Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants with well-developed leaves
Procedure:
-
Plant Preparation: Select healthy, well-watered plants with fully expanded leaves.
-
Inoculum Preparation: Prepare a series of dilutions of the TMV stock in inoculation buffer. For the experimental group, mix the TMV dilutions with the desired concentrations of PAP. The control group consists of TMV dilutions mixed with buffer alone.
-
Inoculation: Dust the upper surface of the leaves lightly with the abrasive. Using a sterile cotton swab or a gloved finger, gently rub a small volume of the inoculum onto the leaf surface. For a half-leaf assay, apply the control inoculum to one half of the leaf and the experimental inoculum to the other half.
-
Incubation: Rinse the inoculated leaves with water shortly after inoculation to remove excess inoculum and abrasive. Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light and temperature for 3-5 days.
-
Lesion Counting: After the incubation period, necrotic local lesions will appear on the inoculated leaves. Count the number of lesions on each leaf or half-leaf.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] x 100
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the proposed mechanism of PAP's antiviral action against TMV at the cellular level.
Caption: Proposed mechanism of this compound (PAP) inhibition of Tobacco Mosaic Virus (TMV).
Experimental Workflow
The following diagram outlines the typical experimental workflow for studying the inhibition of TMV by PAP using a local lesion assay.
References
Methodological & Application
Application Notes and Protocols for the Purification of Pokeweed Antiviral Protein (PAP) from Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed antiviral protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the leaves of Phytolacca americana. As a type I RIP, PAP is a single-chain protein with a molecular weight of approximately 29 kDa.[1] PAP exhibits potent antiviral activity against a broad range of plant and animal viruses, including human immunodeficiency virus (HIV).[2][3] Its mechanism of action involves the enzymatic cleavage of a specific adenine residue from the sarcin/ricin loop of the large ribosomal RNA, which irreversibly inhibits protein synthesis in the host cell.[2][4] Several isoforms of PAP have been identified, with their expression varying with the season: PAP-I is typically found in spring leaves, PAP-II in early summer leaves, and PAP-III in late summer leaves.[5] This document provides a detailed protocol for the purification of PAP from pokeweed leaves, a critical step for its characterization and potential therapeutic development.
Experimental Protocols
This protocol outlines a multi-step procedure for the purification of PAP from pokeweed leaves, involving extraction, clarification, ammonium sulfate precipitation, and sequential chromatography steps.
Preparation of Crude Extract
-
Harvesting: Collect fresh, healthy leaves from Phytolacca americana. For the highest yield of PAP-I, harvesting in the spring is recommended.[5]
-
Homogenization: Wash the leaves thoroughly with deionized water and blot dry. Weigh the leaves and homogenize them in a pre-chilled blender with 3 volumes (w/v) of cold protein extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EGTA, 1 mM DTT, 5% glycerol, and 1x protease inhibitor cocktail).[6]
-
Clarification:
-
Filter the homogenate through four layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at 16,000 x g for 20 minutes at 4°C to pellet smaller cellular debris.[6]
-
Carefully decant and collect the supernatant, which is the crude protein extract.
-
Ammonium Sulfate Precipitation
-
Fractional Precipitation: Place the crude extract in a beaker on a magnetic stirrer in a cold room (4°C). Slowly add solid ammonium sulfate to achieve 40% saturation while gently stirring. Allow the solution to stir for 1 hour.
-
Centrifugation: Centrifuge the solution at 16,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Further Precipitation: To the supernatant, add more solid ammonium sulfate to bring the concentration to 80% saturation. Stir gently for 1 hour at 4°C.
-
Pellet Collection: Centrifuge at 16,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of dialysis buffer (20 mM Tris-HCl, pH 8.0).
-
Dialysis: Dialyze the resuspended pellet against 2 liters of dialysis buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.
Ion-Exchange Chromatography
Based on published protocols for PAP from leaves, an anionic exchange column is effective.[7]
-
Column Preparation: Pack a DEAE-cellulose column and equilibrate it with 5-10 column volumes (CV) of binding buffer (20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate match the buffer.[8][9]
-
Sample Loading: After dialysis, centrifuge the sample at 16,000 x g for 10 minutes to remove any precipitate and load the supernatant onto the equilibrated DEAE-cellulose column.
-
Washing: Wash the column with 3-5 CV of binding buffer to remove unbound proteins, monitoring the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound proteins using a step gradient of NaCl in the binding buffer. Based on literature, PAP can be eluted with a concentration of 350 mM NaCl.[7] Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
Analysis: Analyze the fractions for the presence of a ~29 kDa protein band using SDS-PAGE. Pool the fractions containing PAP.
Gel Filtration Chromatography
-
Column Preparation: Equilibrate a Sephadex G-75 column with gel filtration buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Sample Concentration and Loading: Concentrate the pooled fractions from the ion-exchange step using an appropriate method (e.g., ultrafiltration with a 10 kDa cutoff membrane). Load the concentrated sample onto the equilibrated gel filtration column.
-
Elution: Elute the proteins with the gel filtration buffer at a constant flow rate. Collect fractions and monitor the absorbance at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing purified PAP. Pool the pure fractions.
-
Storage: Store the purified PAP in aliquots at -80°C.
Data Presentation
The following table summarizes the expected results from a typical purification of PAP from 100g of pokeweed leaves. The values are illustrative and may vary depending on the starting material and experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 150,000 | 100 | 100 | 1 |
| Ammonium Sulfate (40-80%) | 300 | 120,000 | 400 | 80 | 4 |
| DEAE-Cellulose | 30 | 90,000 | 3,000 | 60 | 30 |
| Sephadex G-75 | 10 | 75,000 | 7,500 | 50 | 75 |
One unit of activity is defined as the amount of PAP required to cause 50% inhibition of protein synthesis in a rabbit reticulocyte lysate assay.[10][11]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound (PAP).
PAP's Mechanism of Action: Ribosome Inactivation
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and cloning of the Phytolacca americana anti-viral protein PAP-I gene [scielo.sld.cu]
- 3. This compound depurinates the sarcin/ricin loop of the rRNA prior to binding of aminoacyl-tRNA to the ribosomal A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rabbit Reticulocyte Lysate Protocol [promega.jp]
Expression of Recombinant Pokeweed Antiviral Protein in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant Pokeweed Antiviral Protein (PAP) in Escherichia coli. PAP, a ribosome-inactivating protein (RIP) from Phytolacca americana, exhibits potent antiviral activity by catalytically removing a specific adenine residue from the large ribosomal RNA, thereby inhibiting protein synthesis.[1][2][3][4] The ability to produce biologically active recombinant PAP in E. coli is crucial for its therapeutic development against various viral diseases, including HIV, and for its potential use in creating immunoconjugates for cancer therapy.[5][6]
Data Presentation
Table 1: Comparison of Recombinant PAP Expression Strategies in E. coli
| Expression Strategy | Vector System | Yield of Purified Protein | Key Findings | Reference |
| Intracellular Expression | Vector for intracellular expression with an N-terminal methionine. | 1.74 mg/L | The expressed protein exhibited RNA N-glycosidase activity and inhibited protein synthesis. | [7] |
| Secretion | Vector utilizing an ompA signal peptide for secretion. | 5.55 mg/L | Secreted PAP also demonstrated RNA N-glycosidase activity and protein synthesis inhibition. | [7] |
| Inclusion Bodies | High-level expression vector leading to inclusion body formation. | 10 - 12 mg/L | Refolded protein from inclusion bodies was biologically active and comparable to native PAP. This method overcomes the toxicity of soluble PAP to E. coli. | [5] |
| Low-Level Expression | Inducible (lac) promoter. | 0.13% - 0.16% of total bacterial protein | Even low levels of expression significantly slowed bacterial growth, indicating PAP's toxicity to prokaryotic cells. | [1][8] |
Table 2: Biological Activity of Recombinant PAP Isoforms Expressed in E. coli
| PAP Isoform | Assay System | IC50 Value | Comparison | Reference |
| Recombinant PAP-S | Rabbit reticulocyte lysate translation system | 0.07 nM | More active than native PAP from spring leaves. | [9] |
| Native PAP (from spring leaves) | Rabbit reticulocyte lysate translation system | 0.29 nM | Less active than recombinant PAP-S. | [9] |
Experimental Protocols
Cloning of PAP cDNA into an E. coli Expression Vector
This protocol describes the general steps for cloning the PAP gene into a suitable E. coli expression vector. The choice of vector will depend on the desired expression strategy (intracellular, secretion, or inclusion bodies).
Materials:
-
PAP cDNA
-
E. coli expression vector (e.g., pET series for inclusion body expression)
-
Restriction enzymes
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar plates and broth with appropriate antibiotic
-
Standard molecular biology reagents and equipment
Protocol:
-
PCR Amplification of PAP cDNA: Amplify the coding sequence of the mature PAP protein using PCR. Design primers to introduce desired restriction sites at the 5' and 3' ends for cloning into the expression vector. The primers should also remove the native N-terminal signal peptide and C-terminal propeptide sequences to produce the mature protein.
-
Vector and Insert Digestion: Digest both the expression vector and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested PAP insert into the linearized expression vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for vector selection. Screen individual colonies for the presence of the correct insert by colony PCR or restriction digestion of plasmid DNA minipreps.
-
Sequence Verification: Sequence the plasmid DNA from a positive clone to confirm the correct orientation and sequence of the PAP insert.
Expression of Recombinant PAP as Inclusion Bodies in E. coli
This protocol is based on a successful strategy for high-level expression of biologically active PAP.[5]
Materials:
-
E. coli BL21(DE3) cells transformed with the PAP expression vector
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 1 mM PMSF)
-
Solubilization buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 100 mM DTT)
-
Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM EDTA, oxidized and reduced glutathione)
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
Centrifuge and sonicator
Protocol:
-
Inoculation and Growth: Inoculate a starter culture of the transformed E. coli BL21(DE3) cells in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to grow the culture for 3-4 hours at 37°C.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion body pellet several times with lysis buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.
-
Solubilization: Solubilize the washed inclusion bodies in solubilization buffer.
-
Refolding: Refold the solubilized protein by rapid dilution into a large volume of refolding buffer. Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
-
Dialysis and Concentration: Dialyze the refolded protein against dialysis buffer to remove urea and other small molecules. Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
Purification of Recombinant PAP
This protocol describes a general method for purifying the refolded recombinant PAP.
Materials:
-
Refolded and dialyzed recombinant PAP
-
Size-exclusion chromatography (SEC) column
-
SEC buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
SDS-PAGE reagents and equipment
Protocol:
-
Size-Exclusion Chromatography: Load the concentrated, refolded PAP onto a size-exclusion chromatography column pre-equilibrated with SEC buffer.
-
Fraction Collection: Collect fractions as the protein elutes from the column.
-
Purity Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure recombinant PAP.
-
Pooling and Concentration: Pool the pure fractions and concentrate the protein as needed.
In Vitro Protein Synthesis Inhibition Assay
This assay is used to determine the biological activity of the purified recombinant PAP.
Materials:
-
Purified recombinant PAP
-
Rabbit reticulocyte lysate in vitro translation system
-
Luciferase mRNA (or other suitable reporter mRNA)
-
³⁵S-methionine
-
Standard protein synthesis assay reagents
Protocol:
-
Assay Setup: Set up in vitro translation reactions containing rabbit reticulocyte lysate, reporter mRNA, amino acids (including ³⁵S-methionine), and varying concentrations of purified recombinant PAP.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Analysis: Analyze the amount of newly synthesized protein by measuring the incorporation of ³⁵S-methionine, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by SDS-PAGE and autoradiography.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of PAP that causes a 50% inhibition of protein synthesis.
Visualizations
References
- 1. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C-terminal deletion mutant of this compound inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-level expression and purification of biologically active recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alters splicing of HIV-1 RNAs, resulting in reduced virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of a this compound in Escherichia coli and its characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cDNA cloning and expression of this compound from seeds in Escherichia coli and its inhibition of protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
pokeweed antiviral protein activity assay using rabbit reticulocyte lysate
Application Notes: Pokeweed Antiviral Protein (PAP) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PAP) is a potent Type I Ribosome-Inactivating Protein (RIP) isolated from the plant Phytolacca americana.[1] As an RNA N-glycosidase, PAP catalytically removes a specific adenine residue from the highly conserved sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA) in eukaryotic ribosomes.[1][2] This irreversible modification inactivates the ribosome, arresting protein synthesis at the translocation step and leading to cell death.[3][4] Beyond its action on ribosomes, PAP has also been shown to depurinate viral RNAs, contributing to its broad-spectrum antiviral activity.[5]
These application notes provide a detailed protocol for determining the biological activity of PAP by measuring its inhibitory effect on protein synthesis using a rabbit reticulocyte lysate (RRL) in vitro translation system. This cell-free system contains all the necessary macromolecular components for translating exogenous RNA, making it an ideal tool for quantifying the enzymatic activity of translation inhibitors.[6] The assay quantifies the synthesis of a reporter protein, firefly luciferase, whose activity is easily measured by luminescence. The reduction in luminescence is directly proportional to the inhibitory activity of PAP.
Principle of the Assay
The PAP activity assay is based on a coupled in vitro transcription-translation or a direct in vitro translation system using rabbit reticulocyte lysate. A reporter mRNA, such as capped firefly luciferase mRNA, is translated by the components of the lysate. In the presence of active PAP, the ribosomes within the lysate are inactivated, leading to a dose-dependent inhibition of luciferase synthesis. The enzymatic activity of the translated luciferase is then quantified by adding its substrate, luciferin, and measuring the resulting light emission with a luminometer. By comparing the luminescence of samples treated with varying concentrations of PAP to an untreated control, the percentage of translation inhibition can be calculated, and a dose-response curve can be generated to determine the IC50 value (the concentration of PAP required to inhibit translation by 50%).
Mechanism of Action: Ribosome Inactivation by PAP
PAP functions as a highly specific RNA N-glycosidase. It targets a single adenine base (A4324 in rat 28S rRNA) within the universally conserved GAGA sequence of the sarcin-ricin loop (SRL) on the large ribosomal RNA subunit. PAP hydrolyzes the N-glycosidic bond, releasing the adenine base from the ribose-phosphate backbone. This depurination event prevents the binding of elongation factors (specifically eEF-2) to the ribosome, thereby halting the translocation step of protein synthesis and leading to translation arrest.
Caption: Mechanism of PAP-mediated ribosome inactivation.
Experimental Protocols
Materials and Reagents
-
Rabbit Reticulocyte Lysate (RRL), nuclease-treated (e.g., Promega, Thermo Fisher Scientific)
-
Capped Firefly Luciferase mRNA (e.g., Promega)
-
Amino Acid Mixture, Minus Methionine
-
RNase Inhibitor (e.g., RNasin®)
-
This compound (PAP) standard or sample
-
Nuclease-free water
-
Luciferase Assay System (containing Luciferase Assay Buffer and Luciferin substrate)
-
Phosphate-Buffered Saline (PBS) or appropriate dilution buffer for PAP
-
Sterile, RNase-free microcentrifuge tubes or 96-well plates (opaque white for luminescence reading)
Protocol 1: PAP Activity Assay using Rabbit Reticulocyte Lysate
This protocol details the procedure for measuring the inhibitory activity of PAP on the in vitro translation of capped luciferase mRNA.
1. Preparation of Reagents
-
PAP Dilutions: Prepare a serial dilution of your PAP stock solution using nuclease-free PBS or a suitable buffer. A suggested concentration range to create a dose-response curve is from 0.01 nM to 10 nM. Given a reported IC50 of approximately 0.067 nM (2 ng/mL for a 29 kDa protein), this range should adequately bracket the 50% inhibition point.[7] Include a "no PAP" vehicle control.
-
Master Mix: On ice, prepare a master mix for the required number of reactions. For each 25 µL reaction, combine the following components. It is recommended to prepare enough for N+1 reactions to account for pipetting errors.
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Amino Acid Mixture (-Met): 0.5 µL
-
RNase Inhibitor: 0.5 µL
-
Capped Luciferase mRNA (1 µg/µL): 0.5 µL
-
Nuclease-free water: 6.0 µL
-
2. Assay Procedure
-
Aliquot 20 µL of the Master Mix into pre-chilled, sterile microcentrifuge tubes or wells of a 96-well plate on ice.
-
Add 5 µL of each PAP dilution (or vehicle control) to the respective tubes/wells. The final reaction volume will be 25 µL.
-
Mix gently by pipetting or tapping the tube. Avoid vortexing.
-
Incubate the reactions at 30°C for 90 minutes. This allows for the translation of the luciferase mRNA.
-
After incubation, allow the reactions to cool to room temperature.
3. Signal Detection (Luminescence Measurement)
-
Prepare the Luciferase Assay Reagent by combining the Luciferase Assay Buffer and Luciferin substrate according to the manufacturer's instructions.
-
Add 25 µL of the prepared Luciferase Assay Reagent to each reaction well.
-
Mix briefly and immediately measure the luminescence using a plate luminometer.
4. Data Analysis
-
Calculate Percent Inhibition:
-
Let Lum(control) be the average luminescence from the "no PAP" control reactions.
-
Let Lum(sample) be the luminescence from a PAP-treated sample.
-
Percent Inhibition = [1 - (Lum(sample) / Lum(control))] * 100
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the PAP concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of PAP that produces 50% inhibition.
-
Caption: Experimental workflow for the PAP activity assay.
Data Presentation
The results of the PAP activity assay should be summarized to clearly present the dose-dependent inhibitory effect of the protein.
Table 1: Representative Inhibition Data for this compound (PAP-C)
| Final PAP Concentration (nM) | Log [PAP] | Average Luminescence (RLU) | % Inhibition |
| 0 (Control) | N/A | 1,520,000 | 0% |
| 0.01 | -2.00 | 1,292,000 | 15% |
| 0.05 | -1.30 | 836,000 | 45% |
| 0.1 | -1.00 | 608,000 | 60% |
| 0.5 | -0.30 | 182,400 | 88% |
| 1.0 | 0.00 | 91,200 | 94% |
| 10.0 | 1.00 | 15,200 | 99% |
Summary of Results
| Parameter | Value |
| IC50 | ~0.067 nM |
Note: The data presented are illustrative, based on a reported IC50 value for PAP-C of 0.067 nM.[7] Actual luminescence values will vary depending on the specific lysate, reagents, and instrument used.
References
- 1. mdpi.com [mdpi.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oipub.com [oipub.com]
Application Notes and Protocols: Utilizing Pokeway Antiviral Protein (PAP) in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed Antiviral Protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the pokeweed plant (Phytolacca americana). As a type I RIP, PAP is a single-chain protein of approximately 29 kDa that possesses N-glycosidase activity. Its primary mechanism of action involves the enzymatic removal of a specific adenine residue from the sarcin/ricin loop of the large ribosomal RNA (rRNA) in eukaryotic ribosomes.[1] This irreversible modification inhibits protein synthesis by preventing the binding of elongation factors, ultimately leading to cell death.[2]
Beyond its fundamental role in ribosome inactivation, PAP exhibits a broad spectrum of antiviral activity against numerous plant and animal viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and poliovirus.[3][4] Notably, research suggests that the potent antiviral effects of PAP may not solely be attributed to its ribosome-inactivating activity and subsequent host cell death. Evidence indicates that PAP can directly depurinate viral RNA, thereby inhibiting viral replication at concentrations that are not toxic to the host cell.[3][4] Furthermore, PAP has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway in mammalian cells without inducing apoptosis.
These unique characteristics make PAP a compelling candidate for the development of novel antiviral therapeutics and immunotoxins for cancer therapy. This document provides detailed application notes and experimental protocols for researchers utilizing PAP in mammalian cell culture.
Data Presentation
Antiviral Activity of this compound (PAP) Isoforms
| PAP Isoform | Virus | Cell Line | IC50 (nM) | Reference |
| PAP-I | HIV-1 | Human peripheral blood mononuclear cells | 17 | [5] |
| PAP-II | HIV-1 | Human peripheral blood mononuclear cells | 25 | [5] |
| PAP-III | HIV-1 | Human peripheral blood mononuclear cells | 16 | [5] |
Cytotoxicity of this compound (PAP)
| Cell Line | Assay | Cytotoxicity Observation | Reference |
| HEK 293T | N/A | No significant cytotoxicity observed at effective antiviral concentrations. | [3] |
| CD4+ T cells | N/A | No inhibition of proliferation or CD4-dependent responses at picomolar concentrations effective against HIV-1. | [6] |
| Vero | N/A | Used in studies with HSV, implying compatibility. | [7][8] |
Experimental Protocols
Protocol for Determining the Cytotoxicity of PAP using MTT Assay
This protocol outlines the determination of the cytotoxic effects of PAP on mammalian cells using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, Vero)
-
Complete cell culture medium
-
This compound (PAP)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[9]
-
-
PAP Treatment:
-
Prepare a series of dilutions of PAP in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the PAP dilutions to the respective wells. Include a "no PAP" control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent with the planned antiviral assays.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[9][10]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.[11]
-
Calculate the percentage of cell viability for each PAP concentration relative to the untreated control cells.
-
Plot the cell viability against the PAP concentration to determine the 50% cytotoxic concentration (CC50).
-
Protocol for Assessing the Antiviral Activity of PAP using a Plaque Reduction Assay
This protocol is designed to evaluate the antiviral activity of PAP against plaque-forming viruses such as Herpes Simplex Virus (HSV).
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (PAP)
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Virus Infection and PAP Treatment:
-
On the day of the experiment, aspirate the culture medium from the confluent cell monolayers.
-
Prepare serial dilutions of PAP in serum-free medium.
-
Prepare a virus stock to a concentration that will yield 50-100 plaques per well.
-
Pre-incubate the virus with the different concentrations of PAP for 1 hour at 37°C.
-
Infect the cell monolayers with 200 µL of the virus-PAP mixtures. Include a "no PAP" virus control.
-
Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
-
Plaque Development:
-
After the adsorption period, remove the inoculum.
-
Overlay the cell monolayers with 3 mL of overlay medium containing the corresponding concentrations of PAP.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each PAP concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) of PAP.
-
Protocol for Quantifying Viral Replication by qPCR
This protocol allows for the quantification of viral nucleic acids in PAP-treated cells, providing a sensitive measure of antiviral activity. This example focuses on HIV-1.
Materials:
-
Jurkat T-cells (or other HIV-1 susceptible cell line)
-
HIV-1 virus stock
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (PAP)
-
DNA/RNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Primers and probe specific for a viral gene (e.g., HIV-1 gag or LTR) and a host housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
Cell Infection and Treatment:
-
Infect Jurkat cells with HIV-1 at a suitable multiplicity of infection (MOI).[12]
-
After infection, wash the cells to remove unbound virus and resuspend them in fresh medium.
-
Aliquot the infected cells into a multi-well plate.
-
Treat the cells with various concentrations of PAP. Include an untreated control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Nucleic Acid Extraction:
-
Harvest the cells and extract total DNA or RNA using a commercial kit according to the manufacturer's instructions.[13]
-
-
Reverse Transcription (for RNA viruses):
-
If quantifying viral RNA, perform reverse transcription on the extracted RNA to generate cDNA using a reverse transcriptase and random hexamers or gene-specific primers.[13]
-
-
qPCR:
-
Set up the qPCR reactions using a qPCR master mix, primers, and probe for the viral gene and the host housekeeping gene.
-
Perform the qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the viral and host genes.
-
Calculate the relative viral load for each PAP concentration by normalizing the viral gene Ct values to the host housekeeping gene Ct values (ΔCt method).
-
Determine the IC50 of PAP based on the reduction in viral load.
-
Protocol for Western Blot Analysis of JNK Phosphorylation
This protocol describes the detection of phosphorylated JNK (p-JNK) in mammalian cells following treatment with PAP.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (PAP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (p-JNK) and anti-total-JNK (t-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HEK293T cells and grow to 70-80% confluency.
-
Treat the cells with PAP at a predetermined concentration and for a specific time course (e.g., 0, 15, 30, 60, 120 minutes). Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[14]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-JNK to ensure equal loading.
-
Quantify the band intensities and determine the ratio of p-JNK to t-JNK to assess the level of JNK activation.[16]
-
Visualizations
Caption: Mechanism of Action of this compound (PAP).
Caption: General workflow for assessing the antiviral activity of PAP.
Caption: Simplified signaling pathway of PAP-induced JNK activation.
References
- 1. Inhibition of herpes simplex virus multiplication by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alters splicing of HIV-1 RNAs, resulting in reduced virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Inhibition of HIV replication by this compound targeted to CD4+ cells by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of herpes simplex virus DNA synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of herpes simplex virus DNA synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Assessing the effects of antiretroviral therapy-latency-reversing agent combination therapy on eradicating replication-competent HIV provirus in a Jurkat cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound attenuates liver fibrosis in mice through regulating Wnt/Jnk mediated glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Pokeweed Antiviral Protein (PAP) Transgenic Plants for Virus Resistance
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the creation of transgenic plants expressing Pokeweed Antiviral Protein (PAP) for broad-spectrum virus resistance. This document outlines the scientific background, detailed experimental protocols, and expected outcomes.
Introduction
This compound (PAP) is a ribosome-inactivating protein (RIP) isolated from the pokeweed plant (Phytolacca americana). It exhibits potent antiviral activity against a wide range of plant and animal viruses.[1][2][3] The primary mechanism of action involves the enzymatic removal of a specific adenine residue from the large ribosomal RNA (rRNA) of host cells, which inhibits protein synthesis and thereby prevents viral replication.[1][4] Additionally, PAP can directly depurinate viral RNA, further impeding the viral life cycle.[1]
The expression of the PAP gene in transgenic plants offers a promising strategy for developing broad-spectrum resistance to viral diseases, a significant advantage over conventional resistance methods that are often virus-specific.[2][3] This document provides detailed protocols for the key experimental stages, from gene cloning to the evaluation of virus resistance in transgenic plants.
Data Presentation
Table 1: Transformation Efficiency of Tobacco with PAP Constructs
| Vector | PAP Gene Variant | Transformation Efficiency (%) | Phenotype of Transgenic Plants | Reference |
| Vector Control (without PAP) | N/A | 7 - 18 | Normal | [1] |
| pMON8484 | Wild-type PAP | 0.7 | Stunted, mottled, sterile (high expression) | [1][5] |
| pMON8442 | Variant PAP (PAPv: L20R/Y49H) | 3.7 | Normal (low expression), fertile | [1] |
Table 2: Virus Resistance in PAP Transgenic Plants
| Plant Species | Transgene | Virus Challenged | Method of Inoculation | Resistance Level | Reference |
| Nicotiana tabacum (Tobacco) | PAP, PAPv | Potato Virus X (PVX) | Mechanical | High | [1] |
| Nicotiana tabacum (Tobacco) | PAP, PAPv | Potato Virus Y (PVY) | Mechanical, Aphid | High | [1] |
| Nicotiana tabacum (Tobacco) | PAP, PAPv | Cucumber Mosaic Virus (CMV) | Mechanical | High | [1] |
| Solanum tuberosum (Potato) | PAP | Potato Virus X (PVX) | Mechanical | High | [2][3] |
| Solanum tuberosum (Potato) | PAP | Potato Virus Y (PVY) | Mechanical | High | [2][3] |
Experimental Protocols
PAP Gene Cloning and Vector Construction
This protocol describes the cloning of the PAP gene and its insertion into a plant expression vector.
Materials:
-
Phytolacca americana leaves
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers for PAP gene amplification
-
Agrobacterium tumefaciens-mediated plant transformation vector (e.g., pBI121 or a pMON vector)
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells for cloning
Protocol:
-
RNA Isolation: Extract total RNA from young Phytolacca americana leaves using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the PAP coding sequence from the cDNA using gene-specific primers. It is advisable to design primers that add restriction sites to the ends of the PCR product for easy cloning.
-
Vector Preparation: Digest the plant expression vector and the purified PAP PCR product with the appropriate restriction enzymes.
-
Ligation: Ligate the digested PAP gene into the linearized plant expression vector using T4 DNA ligase. The PAP gene should be placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure high levels of expression in the transgenic plant.[1]
-
Transformation of E. coli: Transform competent E. coli cells with the ligation mixture and select for colonies containing the recombinant plasmid on an appropriate antibiotic-containing medium.
-
Plasmid Confirmation: Isolate the plasmid DNA from the selected E. coli colonies and confirm the presence and orientation of the PAP insert by restriction digestion and DNA sequencing.
Agrobacterium tumefaciens-Mediated Plant Transformation
This protocol outlines the transformation of tobacco leaf discs using Agrobacterium tumefaciens carrying the PAP expression vector.
Materials:
-
Agrobacterium tumefaciens strain (e.g., LBA4404)
-
The constructed PAP expression vector
-
Young, healthy tobacco plants (Nicotiana tabacum)
-
Murashige and Skoog (MS) medium with appropriate hormones for regeneration
-
Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., carbenicillin)
Protocol:
-
Transformation of Agrobacterium: Introduce the PAP expression vector into competent A. tumefaciens cells by electroporation or heat shock.
-
Preparation of Explants: Sterilize the surface of young tobacco leaves and cut them into small discs (approximately 1 cm in diameter).
-
Infection: Inoculate the leaf discs with an overnight culture of the transformed A. tumefaciens for 10-20 minutes.
-
Co-cultivation: Place the infected leaf discs on a co-cultivation medium (MS medium with appropriate hormones) and incubate in the dark for 2-3 days.
-
Selection and Regeneration: Transfer the leaf discs to a selection medium containing antibiotics to inhibit the growth of non-transformed plant cells and Agrobacterium. Subculture the explants to fresh medium every 2-3 weeks.
-
Shoot and Root Development: Once shoots have developed, transfer them to a rooting medium.
-
Acclimatization: After roots have formed, transfer the plantlets to soil and gradually acclimate them to greenhouse conditions.
Analysis of Transgenic Plants
This protocol describes the molecular analysis of putative transgenic plants to confirm the integration and expression of the PAP gene.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers specific to the PAP gene and a selectable marker gene
-
Protein extraction buffer
-
Reagents for Western blot analysis (SDS-PAGE gels, transfer membranes, anti-PAP antibody)
Protocol:
-
PCR Analysis: Extract genomic DNA from the leaves of putative transgenic plants and non-transformed control plants. Perform PCR using primers specific for the PAP gene and the selectable marker gene to confirm the presence of the transgene.
-
Western Blot Analysis: Extract total protein from the leaves of PCR-positive plants. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to PAP to detect the expression of the PAP protein.
Virus Resistance Assay
This protocol details the procedure for challenging transgenic plants with a virus to assess their level of resistance.
Materials:
-
Confirmed PAP-transgenic plants and non-transformed control plants
-
Virus inoculum (e.g., purified PVX or PVY)
-
Inoculation buffer
-
Carborundum powder (optional)
-
ELISA kit for viral antigen detection
Protocol:
-
Plant Growth: Grow transgenic and control plants to a suitable size (e.g., 4-6 leaf stage) in a controlled environment.
-
Virus Inoculation: Mechanically inoculate the leaves of the plants with the virus. This can be done by gently rubbing the leaf surface with a solution containing the virus and a fine abrasive like carborundum powder.
-
Symptom Observation: Monitor the plants regularly for the development of viral symptoms, such as mosaic patterns, leaf curling, and stunting.
-
Quantification of Viral Load: At a set time point post-inoculation (e.g., 14 days), collect leaf samples from both inoculated and systemic leaves. Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of viral coat protein, which is an indicator of the viral load.[5] Compare the viral load in transgenic plants to that in control plants to determine the level of resistance.
Visualizations
Caption: Experimental workflow for creating PAP transgenic plants.
Caption: Mechanism of PAP-mediated virus inhibition.
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum virus resistance in transgenic plants expressing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum virus resistance in transgenic plants expressing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
Application of Pokeweed Antiviral Protein in HIV Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed Antiviral Protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the leaves of Phytolacca americana. It exhibits broad-spectrum antiviral activity, including potent inhibition of Human Immunodeficiency Virus (HIV).[1][2][3] PAP's primary mechanism of action involves its N-glycosidase activity, which removes a specific adenine residue from the sarcin/ricin loop of the large ribosomal RNA (rRNA), leading to an irreversible inhibition of protein synthesis.[4] In the context of HIV, research has revealed a more nuanced and specific antiviral mechanism, making PAP a subject of significant interest in the development of novel anti-retroviral therapies.[1][5]
This document provides detailed application notes and experimental protocols for the use of PAP in HIV research, targeting researchers, scientists, and professionals in drug development.
Mechanism of Anti-HIV Action
PAP inhibits HIV replication through a multi-faceted approach:
-
Depurination of HIV-1 RNA : PAP directly targets and depurinates viral RNA.[2] Specifically, it has been shown to remove adenine and guanine bases from the rev open reading frame of HIV-1 mRNA.[1][4][5][6] This action inhibits the translation of the Rev protein, which is crucial for the transport of unspliced and singly spliced viral RNAs from the nucleus to the cytoplasm.[1][4][5][6] The disruption of Rev function leads to an accumulation of multiply spliced viral RNAs at the expense of full-length and singly spliced transcripts, thereby reducing the production of structural proteins and new viral particles.[1][4][5][6]
-
Inhibition of Viral Protein Synthesis : By depurinating ribosomal RNA, PAP can halt overall protein synthesis in infected cells, thereby preventing the production of viral proteins necessary for replication and assembly.[4]
-
Modulation of Cellular Signaling Pathways : PAP has been shown to activate cellular stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3] Additionally, PAP can activate the ERK1/2 MAPK pathway, which leads to the phosphorylation of the HIV-1 p17 matrix protein.[7] While this can paradoxically increase the infectivity of individual viral particles, the overall viral production is significantly reduced.[7]
Quantitative Data on Anti-HIV Activity of PAP
The following table summarizes the quantitative data on the anti-HIV-1 activity of various forms of this compound.
| PAP Isoform/Conjugate | IC50 (nM) | Cell Type | Virus Strain | Reference |
| PAP-I | 17 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | [2] |
| PAP-II | 25 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | [2] |
| PAP-III | 16 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | [2] |
| PAP (unconjugated) | ~1000-fold less potent than conjugated | CD4+ T cells | HIV-1 | [3] |
| PAP-antiCD4 Conjugate | picomolar range | CD4+ T cells | HIV-1 | [3] |
| TXU (anti-CD7)-PAP | < 100 pM | Not Specified | Zidovudine (AZT)-sensitive and -resistant HIV-1 isolates | |
| PAP | 14 ± 2 | Human Sperm | HIV-1 (p24) | [8] |
Experimental Protocols
Purification of this compound (PAP) from Phytolacca americana Leaves
This protocol describes a general method for the purification of PAP.
Materials:
-
Fresh spring leaves of Phytolacca americana
-
Extraction Buffer: 0.1 M KCl, 10 mM Tris-HCl (pH 7.6), 1 mM EDTA
-
Ammonium sulfate
-
Dialysis tubing (10 kDa MWCO)
-
CM-Cellulose resin
-
Column Buffer A: 10 mM Sodium Phosphate (pH 6.5)
-
Column Buffer B: 10 mM Sodium Phosphate (pH 6.5), 1 M NaCl
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
Procedure:
-
Extraction:
-
Homogenize fresh pokeweed leaves in ice-cold Extraction Buffer (1:3 w/v).
-
Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to 30% saturation while stirring at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes and discard the pellet.
-
Increase the ammonium sulfate concentration of the supernatant to 80% saturation.
-
Centrifuge at 10,000 x g for 20 minutes and collect the pellet.
-
-
Dialysis:
-
Resuspend the pellet in a minimal volume of Column Buffer A.
-
Dialyze extensively against Column Buffer A at 4°C with several buffer changes.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed protein solution onto a CM-Cellulose column pre-equilibrated with Column Buffer A.
-
Wash the column with Column Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-1 M NaCl (Column Buffer B).
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Analysis and Storage:
-
Analyze the fractions for the presence of PAP (a ~29 kDa protein) using SDS-PAGE.
-
Pool the fractions containing pure PAP, dialyze against a suitable storage buffer (e.g., PBS), and determine the protein concentration.
-
Store the purified PAP at -80°C.
-
HIV-1 p24 Antigen Capture ELISA
This protocol is for quantifying HIV-1 replication by measuring the concentration of the p24 capsid protein in cell culture supernatants.
Materials:
-
HIV-1 p24 ELISA kit (commercial kits are widely available)
-
Cell culture supernatants from HIV-1 infected cells treated with PAP
-
Recombinant HIV-1 p24 standard
-
96-well microplate reader
Procedure:
-
Plate Preparation:
-
Use a 96-well plate pre-coated with a monoclonal anti-HIV-1 p24 antibody.
-
Wash the wells 3-5 times with the provided wash buffer.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the recombinant HIV-1 p24 standard in culture medium to generate a standard curve (e.g., from 1000 pg/mL to 15.6 pg/mL).
-
-
Sample Incubation:
-
Add 100 µL of standards and cell culture supernatants (in duplicate or triplicate) to the appropriate wells.
-
Include a negative control (uninfected cell supernatant or culture medium).
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the wells as in step 1.
-
Add 100 µL of the biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the p24 standards.
-
Determine the concentration of p24 in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of p24 production in PAP-treated samples compared to untreated controls.
-
MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of PAP on host cells (e.g., PBMCs or T-cell lines).
Materials:
-
Target cells (e.g., PBMCs, Jurkat cells)
-
Complete culture medium
-
PAP stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete culture medium.
-
-
Treatment:
-
Prepare serial dilutions of PAP in culture medium.
-
Add 100 µL of the PAP dilutions to the wells. Include a vehicle control (medium with the same concentration of the solvent used for PAP) and an untreated control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate (for suspension cells) and carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each PAP concentration relative to the untreated control.
-
Plot the cell viability against the PAP concentration to determine the 50% cytotoxic concentration (CC50).
-
Colorimetric Reverse Transcriptase (RT) Assay
This protocol measures the activity of HIV-1 reverse transcriptase, providing another method to quantify viral replication.
Materials:
-
Colorimetric RT assay kit (commercial kits are available)
-
Cell culture supernatants
-
96-well microplate reader
Procedure:
-
Sample Preparation:
-
Clarify cell culture supernatants by centrifugation to remove cellular debris.
-
-
RT Reaction:
-
In a 96-well plate, add the reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs (including biotin-dUTP and DIG-dUTP).
-
Add the cell culture supernatants to the wells.
-
Incubate at 37°C for 1-2 hours to allow for the synthesis of the biotin- and DIG-labeled DNA.
-
-
Detection:
-
Transfer the reaction products to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA to bind.
-
Wash the wells to remove unbound components.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the wells.
-
-
Signal Development and Measurement:
-
Add a colorimetric HRP substrate (e.g., TMB or ABTS) and incubate.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Quantify RT activity by comparing the absorbance of the samples to a standard curve generated with a known amount of recombinant HIV-1 RT.
-
Calculate the percentage of inhibition of RT activity in PAP-treated samples compared to untreated controls.
-
Visualizations
Caption: Mechanism of PAP's anti-HIV activity.
Caption: PAP-induced signaling pathways in HIV-infected cells.
Caption: Experimental workflow for evaluating PAP's anti-HIV activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates liver fibrosis in mice through regulating Wnt/Jnk mediated glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alters splicing of HIV-1 RNAs, resulting in reduced virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAP1 signaling involves MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alters splicing of HIV-1 RNAs, resulting in reduced virus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and cloning of the Phytolacca americana anti-viral protein PAP-I gene [scielo.sld.cu]
- 8. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pokeweed Antiviral Protein (PAP) as a Therapeutic Agent for Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed Antiviral Protein (PAP) is a potent ribosome-inactivating protein (RIP) isolated from the plant Phytolacca americana. As a type 1 RIP, PAP is a single-chain N-glycosidase that catalytically removes a specific adenine residue from the sarcin/ricin loop of the large ribosomal RNA (rRNA)[1][2]. This irreversible modification inhibits protein synthesis, ultimately leading to apoptotic cell death. The high cytotoxicity of PAP has made it a candidate for cancer therapy, particularly for hematological malignancies like leukemia.
To overcome the lack of cell-type specificity and the associated systemic toxicity of native PAP, it has been successfully conjugated to monoclonal antibodies to create immunotoxins. These immunotoxins target specific cell surface antigens on leukemia cells, thereby delivering the toxic PAP payload directly to the malignant cells while minimizing off-target effects. This document provides an overview of the application of PAP-based immunotoxins in leukemia therapy, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative data on the anti-leukemic activity of PAP and its immunoconjugates.
| Immunotoxin/Agent | Target Antigen | Leukemia Cell Type/Model | Efficacy | Reference |
| B43-PAP | CD19 | Radiation-resistant primary B-cell precursor (BCP) leukemia progenitor cells | >99% cell kill | [3] |
| B43-PAP | Common B-lineage Acute Lymphoblastic Leukemia (ALL) blast progenitors | >99.96% elimination of blast progenitors | [4][5] | |
| B43-PAP | Human pre-B cell ALL (NALM-6-UM1) in SCID mice | >6 logs kill of clonogenic cells in 64% of mice | [1] | |
| TXU-PAP | CD7 | Human T-lineage ALL in SCID mice | 100% leukemia-free survival at >120 days with 30 µg dose | [6] |
| 3A1-PAP | CD7 | Leukemic T-cells | 4.8 log elimination of cells | [7] |
Signaling Pathways and Mechanism of Action
PAP, upon entering the cell, exerts its primary cytotoxic effect by inactivating ribosomes, leading to a shutdown of protein synthesis. This ribotoxic stress is a key trigger for apoptosis. While the complete downstream signaling cascade is still under investigation and may be cell-type dependent, evidence suggests the involvement of the c-Jun N-terminal kinase (JNK) stress-activated protein kinase pathway. However, in some cell lines, JNK activation by PAP has been observed without subsequent apoptosis, indicating a complex and context-dependent signaling response[8]. In the context of immunotoxins targeting leukemia cells, the induction of apoptosis is a well-documented outcome[3].
Caption: Mechanism of PAP Immunotoxin Action in Leukemia Cells.
Experimental Protocols
Protocol 1: Purification of this compound (PAP) from Phytolacca americana Seeds
This protocol is adapted from established methods for purifying PAP from its natural source.
Materials:
-
Phytolacca americana (pokeweed) seeds
-
Extraction Buffer: 0.1 M KCl, 10 mM Tris-HCl (pH 7.6), 1 mM EDTA
-
CM-Cellulose resin
-
Column Chromatography setup
-
Dialysis tubing (10 kDa MWCO)
-
Bradford protein assay reagent
-
SDS-PAGE reagents and equipment
Procedure:
-
Grind 100 g of pokeweed seeds to a fine powder.
-
Homogenize the powder in 500 mL of cold Extraction Buffer.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and filter it through cheesecloth.
-
Load the filtered supernatant onto a CM-Cellulose column pre-equilibrated with Extraction Buffer.
-
Wash the column with several volumes of Extraction Buffer until the A280 of the flow-through is near baseline.
-
Elute the bound proteins with a linear gradient of 0.1 M to 1.0 M KCl in Extraction Buffer.
-
Collect fractions and measure the absorbance at 280 nm.
-
Identify fractions containing PAP by SDS-PAGE (PAP has a molecular weight of ~29 kDa).
-
Pool the PAP-containing fractions and dialyze extensively against a suitable buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration using a Bradford assay.
-
Assess purity by SDS-PAGE and store at -20°C or -80°C.
Protocol 2: Synthesis of PAP Immunoconjugates (e.g., Anti-CD19-PAP)
This protocol describes a general method for conjugating PAP to a monoclonal antibody via a disulfide linker.
Materials:
-
Purified PAP
-
Monoclonal antibody (e.g., anti-CD19)
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dithiothreitol (DTT)
-
Sephadex G-25 column
-
PBS (pH 7.4)
-
Reaction buffers
Procedure:
-
Modification of Antibody:
-
Dissolve the anti-CD19 antibody in PBS.
-
Add a 20-fold molar excess of SPDP dissolved in ethanol.
-
Incubate for 30 minutes at room temperature.
-
Remove excess SPDP by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS.
-
-
Modification of PAP:
-
Dissolve PAP in PBS.
-
Add a 10-fold molar excess of SPDP.
-
Incubate for 30 minutes at room temperature.
-
Remove excess SPDP using a Sephadex G-25 column.
-
-
Reduction of Modified PAP:
-
Add DTT to the modified PAP solution to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Remove excess DTT using a Sephadex G-25 column.
-
-
Conjugation:
-
Mix the modified antibody and the reduced, modified PAP at a 1:2 molar ratio.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Immunotoxin:
-
Purify the immunotoxin conjugate from unconjugated PAP and antibody using size-exclusion chromatography (e.g., Sephacryl S-200).
-
Collect fractions and analyze by SDS-PAGE under non-reducing and reducing conditions to confirm conjugation.
-
Pool the fractions containing the purified immunotoxin, dialyze against PBS, and sterilize by filtration.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell line (e.g., NALM-6, REH)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PAP immunotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of the PAP immunotoxin in complete medium.
-
Add 100 µL of the immunotoxin dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of immunotoxin that inhibits cell growth by 50%).
References
- 1. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: ribosome inactivation and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antileukemic activity of B43-pokeweed antiviral protein against radiation-resistant human B-cell precursor leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a novel colony assay to evaluate the cytotoxicity of an immunotoxin containing this compound against blast progenitor cells freshly obtained from patients with common B-lineage acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a novel colony assay to evaluate the cytotoxicity of an immunotoxin containing this compound against blast progenitor cells freshly obtained from patients with common B-lineage acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo toxicity, pharmacokinetics, and antileukemic activity of TXU (anti-CD7)-pokeweed antiviral protein immunotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-T cell immunotoxins containing pokeweed anti-viral protein: potential purging agents for human autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of this compound in mammalian cells activates c-Jun NH2-terminal kinase without causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Pokeweed Antiviral Protein-Based Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed Antiviral Protein (PAP) is a potent ribosome-inactivating protein (RIP) derived from the plant Phytolacca americana.[1][2] Its primary mechanism of action involves the enzymatic removal of a specific adenine residue from the sarcin/ricin loop of the large ribosomal RNA, leading to the inhibition of protein synthesis and subsequent cell death.[1][2][3] This inherent cytotoxicity, combined with its ability to depurinate viral RNA, makes PAP a compelling candidate for the development of targeted therapeutics against viral infections and cancer.[3] By creating fusion proteins that link PAP to a targeting moiety—such as a monoclonal antibody, receptor ligand, or another protein with specific binding properties—it is possible to direct its cytotoxic activity to specific cell types, thereby minimizing off-target effects and enhancing therapeutic efficacy.
These application notes provide a comprehensive overview and detailed protocols for the design, expression, purification, and characterization of PAP-based fusion proteins.
Mechanism of Action of PAP
PAP is a type I RIP that functions as an N-glycosidase.[3] Its primary cytotoxic effect stems from its ability to depurinate ribosomal RNA (rRNA), which irreversibly inhibits protein synthesis.[1][3] Beyond its action on ribosomes, PAP has also been shown to depurinate viral RNA, adding another layer to its antiviral activity.[3] The creation of PAP-based fusion proteins aims to harness this potent cytotoxic activity and deliver it specifically to target cells, such as virus-infected cells or cancer cells.
Design and Construction of PAP-Based Fusion Proteins
The design of a PAP-based fusion protein is critical to its success. Key considerations include the choice of the fusion partner, the linker connecting PAP to the partner, and the expression system.
1. Fusion Partner Selection: The fusion partner provides the targeting specificity. Examples include:
-
Antibody fragments (scFv): For targeting specific cell surface antigens.
-
Receptor ligands: To target cells expressing the corresponding receptor.
-
Other toxins: Such as Ricin A chain (RTA), to create a fusion protein with potentially synergistic effects.[4]
-
Immunoglobulin Fc domains: To potentially enhance stability and effector functions.[5]
2. Linker Design: The linker should be flexible enough to allow both PAP and the fusion partner to fold and function correctly. Common linkers include short, flexible peptide sequences rich in glycine and serine.
3. Codon Optimization and Gene Synthesis: The coding sequences for PAP and the fusion partner should be codon-optimized for the chosen expression host to ensure high levels of protein expression. The final fusion gene can be synthesized commercially or assembled using standard molecular biology techniques.
Experimental Workflow for Fusion Protein Construction
Caption: Workflow for the construction of a PAP-based fusion protein expression vector.
Protocols
Protocol 1: Construction of a PAP-Fusion Protein Expression Vector (e.g., using pET vector)
This protocol outlines the steps for cloning a synthesized PAP-fusion gene into a pET expression vector, which allows for high-level protein expression in E. coli.
Materials:
-
Synthesized PAP-fusion gene in a holding vector
-
pET expression vector (e.g., pET-28a(+))
-
Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer
-
T4 DNA Ligase and buffer
-
Competent E. coli cloning strain (e.g., DH5α)
-
LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a(+))
-
Plasmid purification kit
-
PCR reagents
-
DNA sequencing service
Procedure:
-
PCR Amplification: Amplify the PAP-fusion gene from the holding vector using primers that introduce restriction sites compatible with the pET vector's multiple cloning site (e.g., NdeI at the 5' end and XhoI at the 3' end).
-
Restriction Digestion: Digest both the purified PCR product and the pET vector with the selected restriction enzymes.
-
Purification of Digested DNA: Purify the digested vector and insert from an agarose gel to remove undigested DNA and small fragments.
-
Ligation: Ligate the purified insert into the digested pET vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain.
-
Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and screen colonies for the correct insert by colony PCR.
-
Plasmid Purification and Verification: Purify plasmid DNA from positive colonies and verify the construct by restriction digestion and Sanger sequencing.
Protocol 2: Expression and Purification of PAP-Fusion Proteins in E. coli
Materials:
-
Verified pET-PAP-fusion plasmid
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
His-tag affinity chromatography column (e.g., Ni-NTA)[6][7][8][9]
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)[7]
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)[7]
-
(Optional) Ion-exchange chromatography column and buffers[10][11][12][13]
Procedure:
-
Transformation: Transform the pET-PAP-fusion plasmid into a competent E. coli expression strain.
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
His-tag Affinity Chromatography:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the fusion protein with elution buffer.
-
-
(Optional) Ion-Exchange Chromatography: For further purification, the eluate from the affinity chromatography can be subjected to ion-exchange chromatography to separate the fusion protein from remaining contaminants based on its net charge.[10][11][12][13]
-
Buffer Exchange and Concentration: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS) and concentrate the protein using ultrafiltration.
-
Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to determine the cytotoxicity of a compound.[14][15][16][17][18]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified PAP-fusion protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PAP-fusion protein in complete medium and add to the cells. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16][18]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the protein that causes 50% inhibition of cell viability).
Protocol 4: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[1][19][20]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
96-well or 24-well cell culture plates
-
Purified PAP-fusion protein
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the PAP-fusion protein and mix with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour.
-
Infection: Add the virus-protein mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the protein that reduces the number of plaques by 50%).
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of various PAP-based fusion proteins.
Table 1: Cytotoxicity of PAP-Based Fusion Proteins
| Fusion Protein | Target Cell Line | IC50 (nM) | Reference |
| Recombinant PAP-S | - | 0.07 | [21] |
| Native PAP | - | 0.29 | [21] |
| RTA-PAPS1 | HepAD38 | 0.06 | [4] |
| RTAM-PAP1 | - | 0.03 | [4] |
| Recombinant PAP | U251 | 81.0 µg/mL | [22] |
Table 2: Antiviral Activity of PAP-Based Fusion Proteins
| Fusion Protein | Virus | Host Cell Line | EC50 (nM) | Reference |
| RTA-PAPS1 | Hepatitis B Virus (HBV) | HepAD38 | 0.03 | [4] |
Signaling Pathways Affected by PAP
PAP has been shown to modulate several intracellular signaling pathways, which may contribute to its cytotoxic and antiviral effects.
JNK Signaling Pathway
Expression of PAP can induce the activation of c-Jun N-terminal kinase (JNK), a key component of the stress-activated protein kinase (SAPK) pathway.
Caption: Simplified JNK signaling pathway activated by PAP-induced ribosomal stress.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for various cellular processes, and its dysregulation is implicated in diseases like cancer. PAP has been reported to interact with components of this pathway.
Caption: Overview of the canonical Wnt signaling pathway and a potential point of interaction for PAP.
Conclusion
The development of PAP-based fusion proteins represents a promising strategy for creating highly potent and specific antiviral and anticancer agents. The protocols and data presented in these application notes provide a framework for researchers to design, produce, and evaluate these novel therapeutic candidates. Careful consideration of the fusion partner, linker design, and expression system, coupled with rigorous in vitro characterization, are essential steps toward the successful development of these next-generation biologics.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-level expression and purification of biologically active recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Plant-derived PAP proteins fused to immunoglobulin A and M Fc domains induce anti-prostate cancer immune response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. protenova.com [protenova.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Purification of His-tagged Proteins | evitria Antibody Services [evitria.com]
- 10. conductscience.com [conductscience.com]
- 11. goldbio.com [goldbio.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. sinobiological.com [sinobiological.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. asm.org [asm.org]
- 21. cDNA cloning and expression of this compound from seeds in Escherichia coli and its inhibition of protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Cloning and expression of this compound gene from Phytolacca americana in Pichia pastoris and the study of apoptosis of human neuroglioma cells U251 induced by recombinant PAP] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Pokeweed Antiviral Protein (PAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed antiviral protein (PAP) is a 29 kDa ribosome-inactivating protein (RIP) isolated from the plant Phytolacca americana. It exhibits potent antiviral activity against a broad spectrum of plant and animal viruses, including human immunodeficiency virus (HIV), influenza, and herpes simplex virus.[1][2] PAP's mechanism of action involves the enzymatic removal of a specific adenine residue from the large ribosomal RNA (rRNA) of eukaryotic ribosomes, leading to an irreversible inhibition of protein synthesis.[3] This potent cytotoxic activity also makes it a candidate for anti-cancer therapies. However, the systemic toxicity of native PAP has necessitated the development of targeted delivery strategies to enhance its therapeutic index for in vivo applications.
These application notes provide an overview of various in vivo delivery methods for PAP, including direct administration, immunotoxins, liposomes, and nanoparticles. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of PAP-based therapeutics.
In Vivo Delivery Methods for this compound
The choice of delivery method for PAP is critical to maximize its therapeutic efficacy while minimizing systemic toxicity. The primary strategies focus on targeting PAP to specific cells or tissues, thereby increasing its local concentration at the site of disease and reducing off-target effects.
Direct Administration
Direct administration of PAP has been explored, particularly for localized applications. For instance, intravaginal gel formulations of PAP have been studied as a potential microbicide to prevent the sexual transmission of viruses like HIV.[4]
Advantages:
-
Simplicity of formulation and administration for localized treatments.
Disadvantages:
-
High potential for systemic toxicity if administered systemically without a targeting moiety.[1]
-
Rapid clearance from circulation.
Immunotoxins
Immunotoxins are chimeric molecules in which a toxin, such as PAP, is chemically conjugated to a monoclonal antibody (mAb) or an antibody fragment that recognizes a specific antigen on the surface of target cells. This approach directs the cytotoxic activity of PAP to malignant or virus-infected cells.
Advantages:
-
High target specificity, leading to reduced off-target toxicity.
-
Potent cytotoxicity against target cells.
Disadvantages:
-
Potential for immunogenicity of both the antibody and the toxin component.
-
Vascular leak syndrome can be a dose-limiting toxicity.[5]
-
Complexity of conjugation and purification.
Liposomal Delivery
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can alter the pharmacokinetic profile of PAP, potentially reducing its toxicity and improving its therapeutic efficacy.
Advantages:
-
Can encapsulate PAP, protecting it from degradation and reducing its immunogenicity.
-
Can be formulated to achieve sustained release.
-
Can potentially enhance solubility and stability.[6]
Disadvantages:
-
Potential for rapid clearance by the reticuloendothelial system (RES).
-
Drug leakage from the liposome can be a concern.
Nanoparticle Delivery
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer another promising platform for PAP delivery. These biodegradable and biocompatible nanoparticles can encapsulate PAP and can be surface-modified with targeting ligands to enhance delivery to specific sites.
Advantages:
-
Controlled and sustained release of the encapsulated protein.[7]
-
Protection of the protein from degradation.
-
Potential for surface modification to improve targeting and reduce RES uptake.
Disadvantages:
-
Complexity of formulation and characterization.
-
Potential for burst release of the encapsulated drug.
Quantitative Data on In Vivo Efficacy and Pharmacokinetics
The following tables summarize available quantitative data for different PAP delivery methods. It is important to note that direct comparative studies between these delivery systems are limited, and the data presented here are from different experimental models.
Table 1: In Vivo Efficacy of PAP Immunotoxins
| Immunotoxin | Target Antigen | Cancer/Disease Model | Animal Model | Dose and Administration | Efficacy Outcome | Citation |
| anti-CD7-PAP | CD7 | Human T-lineage Acute Lymphoblastic Leukemia (ALL) | SCID mice | 15 µg total dose (5 µ g/day for 3 days, intraperitoneal) | Significantly improved event-free survival (>172 days vs. 33 days for control) | [8] |
| TXU (anti-CD7)-PAP | CD7 | Human T-lineage ALL | SCID mice | 15 µg or 30 µg total dose | 80% and 100% leukemia-free survival at >120 days, respectively | [9] |
| TP3 (anti-p80)-PAP | p80 | Human Osteosarcoma | Hamster cheek pouch & SCID mice | Not specified | Potent in vivo antitumor activity, delayed tumor progression, and improved tumor-free survival | [10] |
Table 2: Pharmacokinetics of PAP Immunotoxins
| Immunotoxin | Animal Model | Administration Route | Half-life (t½) | Key Findings | Citation |
| Disulfide-linked PAP-antibody conjugate | Rabbits | Intravenous | 17-24 hours (beta-phase) | Immunotoxin remained largely intact and biologically active in circulation for over 4 hours. Free PAP is cleared rapidly (95% within 2 hours). | [11] |
| TXU (anti-CD7)-PAP | Cynomolgus monkeys | Not specified | 8.1-8.7 hours (elimination) | Favorable pharmacokinetics observed. | [9] |
Table 3: In Vivo Antiviral Efficacy of Unconjugated PAP
| Formulation | Virus Model | Animal Model | Dose and Administration | Efficacy Outcome | Citation |
| Native PAP | Japanese Encephalitis Virus (JEV) | Mice | 1.0 mg/kg, intraperitoneal | 87.5% survival (pre-infection) and 85.7% survival (post-infection) in mice challenged with a lethal dose. | [12] |
| PAP Gel (0.025-0.1%) | - (Toxicity Study) | B6C3F1 and CD-1 mice | Intravaginal, 5 days/week for 13 weeks | No significant systemic toxicity or adverse effects on reproductive performance. | [4] |
Note: Data for liposomal and nanoparticle delivery of PAP in vivo are limited in the publicly available literature.
Experimental Protocols
Protocol for In Vivo Administration of PAP Immunotoxin in a Mouse Leukemia Model
This protocol is adapted from a study evaluating an anti-CD7-PAP immunotoxin in a SCID mouse model of human T-lineage ALL.[8]
Materials:
-
SCID mice
-
Human T-lineage acute lymphoblastic leukemia cells (e.g., MOLT-3)
-
Anti-CD7-PAP immunotoxin
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes (1 ml) and needles (27G or smaller)
Procedure:
-
Tumor Cell Inoculation:
-
Culture and harvest leukemia cells in the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁸ cells/ml.
-
Inject each SCID mouse intravenously (via the tail vein) with 1 x 10⁷ cells in a volume of 100 µl.
-
-
Immunotoxin Administration:
-
On day 1 post-tumor cell inoculation, begin immunotoxin treatment.
-
Prepare the anti-CD7-PAP immunotoxin solution in sterile PBS at the desired concentration (e.g., 5 µg in 200 µl).
-
Administer the immunotoxin solution to each mouse via intraperitoneal injection.
-
Repeat the injection on days 2 and 3 for a total of three doses.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy) and tumor progression (e.g., hind-limb paralysis).
-
Record survival data.
-
The primary endpoint is event-free survival. Euthanize mice that show signs of distress or advanced disease according to institutional guidelines.
-
Protocol for Preparation of PAP-Loaded PLGA Nanoparticles (Generalized)
This protocol is a generalized procedure for encapsulating a protein like PAP into PLGA nanoparticles using a double emulsion solvent evaporation method.[7][13] Optimization will be required for PAP-specific formulation.
Materials:
-
This compound (PAP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-3% w/v in water)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve a specific amount of PAP in a small volume of aqueous buffer (e.g., PBS). This is the internal aqueous phase.
-
Dissolve PLGA in DCM to create the oil phase.
-
Add the internal aqueous phase to the oil phase.
-
Emulsify the mixture by sonication on an ice bath to form a water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase).
-
Immediately sonicate the mixture again on an ice bath to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker and stir at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated PAP.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose).
-
Freeze-dry the suspension to obtain a powder of PAP-loaded nanoparticles.
-
Store the lyophilized nanoparticles at -20°C or below.
-
Protocol for Intravenous and Intraperitoneal Injections in Mice
Intravenous (IV) Injection (Tail Vein):
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30G needle attached to a syringe containing the injection solution, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution (typically up to 200 µl). The vein should blanch, and there should be no resistance.
-
Withdraw the needle and apply gentle pressure to the injection site.
Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is pointing downwards.
-
Insert a 25-27G needle into the lower right or left quadrant of the abdomen at a 30-45° angle, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution (up to 500 µl).
-
Withdraw the needle and return the mouse to its cage.
Signaling Pathways and Experimental Workflows
Signaling Pathways Activated by PAP in Mammalian Cells
In mammalian cells, PAP has been shown to activate stress-activated protein kinase pathways. This activation is dependent on its ribosome-inactivating activity.
Caption: PAP-induced ribosome depurination activates JNK and ERK1/2 MAPK signaling pathways.
Generalized Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a PAP-based therapeutic in a cancer model.
Caption: A generalized experimental workflow for in vivo efficacy studies of PAP formulations.
Logical Relationship of PAP Delivery Methods
This diagram illustrates the relationship between different PAP delivery methods and their intended outcomes.
Caption: Relationship between PAP delivery formulations and therapeutic outcomes.
References
- 1. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of herpes simplex virus DNA synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 13-week subchronic intravaginal toxicity study of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Anticancer Immunotoxin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound: a potential nonspermicidal prophylactic antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearch.org [cancerresearch.org]
- 10. This compound inhibits brome mosaic virus replication in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PLGA Nanoparticles for the Intraperitoneal Administration of CBD in the Treatment of Ovarian Cancer: In Vitro and In Ovo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Pokeweed Antiviral Protein Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of Pokeweed Antiviral Protein (PAP) and its isoforms against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The protocols outlined below detail the necessary steps for determining the antiviral efficacy and cytotoxicity of PAP, essential for assessing its therapeutic potential.
Introduction
This compound (PAP) is a ribosome-inactivating protein (RIP) isolated from the leaves and seeds of the pokeweed plant (Phytolacca americana)[1]. It exists in several isoforms, including PAP-I (from spring leaves), PAP-II (from early summer leaves), PAP-III (from late summer leaves), and PAP-S (from seeds)[2][3]. PAP has demonstrated broad-spectrum antiviral activity against a range of plant and animal viruses, including Herpes Simplex Virus[4][5][6]. Its primary mechanism of action involves the enzymatic cleavage of a specific adenine residue from the large ribosomal RNA, which inhibits protein synthesis and thereby arrests viral replication[3][7]. Additionally, evidence suggests that PAP may also directly depurinate viral RNA, contributing to its antiviral effect[2].
This document provides detailed protocols for the purification of PAP, the assessment of its antiviral activity using a plaque reduction assay, and the evaluation of its cytotoxic effects on host cells.
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values for all PAP isoforms against HSV-1 and HSV-2 in Vero cells are not consistently available in the public domain, the following tables are structured to present such data once generated through the described protocols. Existing literature indicates that PAP at a concentration of 3 µM can inhibit HSV-1 synthesis and release by 90% and 99%, respectively, in cell culture[4][5][8].
Table 1: Antiviral Activity of PAP Isoforms against Herpes Simplex Virus
| PAP Isoform | Virus Strain | Cell Line | IC50 (µM) |
| PAP-I | HSV-1 | Vero | Data to be determined |
| PAP-I | HSV-2 | Vero | Data to be determined |
| PAP-II | HSV-1 | Vero | Data to be determined |
| PAP-II | HSV-2 | Vero | Data to be determined |
| PAP-S | HSV-1 | Vero | Data to be determined |
| PAP-S | HSV-2 | Vero | Data to be determined |
Table 2: Cytotoxicity of PAP Isoforms
| PAP Isoform | Cell Line | CC50 (µM) |
| PAP-I | Vero | Data to be determined |
| PAP-II | Vero | Data to be determined |
| PAP-S | Vero | Data to be determined |
Table 3: Selectivity Index of PAP Isoforms
| PAP Isoform | Virus Strain | Cell Line | Selectivity Index (SI = CC50/IC50) |
| PAP-I | HSV-1 | Vero | Data to be calculated |
| PAP-I | HSV-2 | Vero | Data to be calculated |
| PAP-II | HSV-1 | Vero | Data to be calculated |
| PAP-II | HSV-2 | Vero | Data to be calculated |
| PAP-S | HSV-1 | Vero | Data to be calculated |
| PAP-S | HSV-2 | Vero | Data to be calculated |
Experimental Protocols
Purification of this compound (PAP)
This protocol describes the extraction and purification of PAP from the leaves of Phytolacca americana.
Materials:
-
Fresh or frozen pokeweed leaves
-
Extraction Buffer: 0.1 M KCl, 50 mM Tris-HCl (pH 7.6), 1 mM EDTA, 1 mM DTT
-
Saturated ammonium sulfate solution
-
Dialysis Buffer: 10 mM Tris-HCl (pH 7.6), 1 mM DTT
-
CM-Sepharose ion-exchange column
-
Elution Buffer: 10 mM Tris-HCl (pH 7.6), 1 mM DTT, with a linear gradient of 0 to 0.5 M NaCl
-
Centrifuge, spectrophotometer, dialysis tubing, chromatography equipment
Procedure:
-
Extraction: Homogenize pokeweed leaves in ice-cold Extraction Buffer. Centrifuge the homogenate to pellet cellular debris.
-
Ammonium Sulfate Precipitation: Slowly add saturated ammonium sulfate solution to the supernatant to a final concentration of 40-80% saturation while stirring on ice. Centrifuge to collect the precipitated proteins.
-
Dialysis: Resuspend the protein pellet in a minimal volume of Dialysis Buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Load the dialyzed protein solution onto a CM-Sepharose column pre-equilibrated with Dialysis Buffer. Wash the column with Dialysis Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins with a linear gradient of NaCl in the Elution Buffer. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
Analysis: Analyze the fractions for the presence of PAP using SDS-PAGE. Pool the fractions containing purified PAP and dialyze against a suitable storage buffer.
Plaque Reduction Assay (PRA) for Antiviral Activity
This assay determines the concentration of PAP that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
HSV-1 and HSV-2 viral stocks
-
Purified PAP isoforms
-
Overlay medium (e.g., growth medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates and grow to 90-95% confluency.
-
Virus Dilution: Prepare serial dilutions of the HSV stock to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: Remove the growth medium from the cell monolayers and infect with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: During the incubation, prepare serial dilutions of the PAP isoforms in the overlay medium.
-
Overlay: After the adsorption period, remove the viral inoculum and add the PAP-containing overlay medium to the respective wells. Include a "virus only" control (no PAP) and a "cell only" control (no virus, no PAP).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until distinct plaques are visible in the "virus only" control wells.
-
Staining: Remove the overlay medium and stain the cells with crystal violet solution for 15-20 minutes. Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each PAP concentration relative to the "virus only" control. The IC50 value is determined by plotting the percentage of inhibition against the log of the PAP concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
This assay determines the concentration of PAP that reduces the viability of host cells by 50% (CC50).
Materials:
-
Vero cells
-
Complete growth medium
-
Purified PAP isoforms
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the PAP isoforms. Include a "cells only" control (no PAP).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (2-3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each PAP concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the log of the PAP concentration and fitting the data to a dose-response curve.
Mechanism of Action Signaling Pathway
The primary antiviral mechanism of PAP against HSV involves the inhibition of protein synthesis, which is crucial for viral replication.
References
- 1. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of herpes simplex virus multiplication by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of herpes simplex virus DNA synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: its cytotoxicity mechanism and applications in plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of herpes simplex virus DNA synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pokeweed Antiviral Protein (PAP) as a Potent Inhibitor of Japanese Encephalitis Virus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the antiviral activity of Pokeweed Antiviral Protein (PAP) against the Japanese Encephalitis Virus (JEV). It includes a summary of key quantitative data, detailed experimental protocols for evaluating antiviral efficacy, and diagrams illustrating the proposed mechanism of action and experimental workflows.
Introduction
This compound (PAP) is a ribosome-inactivating protein (RIP) isolated from the plant Phytolacca americana.[1][2][3] It is known to possess broad-spectrum antiviral activity against a range of plant and animal viruses.[4][5] Studies have demonstrated that PAP can effectively inhibit the replication of Japanese Encephalitis Virus (JEV), a mosquito-borne flavivirus that can cause severe neurological disease in humans.[1][2] This document outlines the key findings and methodologies for studying the anti-JEV activity of PAP.
The primary mechanism of PAP's antiviral action is through its N-glycosidase activity, which involves the depurination of ribosomal RNA (rRNA), leading to an arrest of protein synthesis.[3][6][7] Research suggests that PAP may also directly depurinate viral genomic RNA, providing an additional mechanism for viral inhibition.[1][2][4] Specifically, in the context of JEV, it has been proposed that PAP's antiviral activity is partly due to the depurination of the JEV genomic RNA.[1][2]
Quantitative Data Summary
The antiviral efficacy of PAP against JEV has been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity of PAP against JEV
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 300 ng/mL (23.1 nM) | BHK-21 | Plaque Forming Assay | [1][2] |
IC50 (50% inhibitory concentration) is the concentration of PAP required to inhibit JEV replication by 50%.
Table 2: In Vivo Protective Efficacy of PAP in a JEV Mouse Model
| Treatment Group | Dosage | Administration Route | Survival Rate | Challenge | Reference |
| PAP (Pre-infection) | 1.0 mg/kg | Intraperitoneal | 87.5% | Lethal dose of JEV | [1][2] |
| PAP (Post-infection) | 1.0 mg/kg | Intraperitoneal | 85.7% | Lethal dose of JEV | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antiviral activity of PAP against JEV are provided below.
Plaque Forming Assay for JEV Titer and Antiviral Activity
This assay is used to determine the concentration of infectious virus particles and to evaluate the dose-dependent inhibition of JEV by PAP.
Materials:
-
Baby Hamster Kidney (BHK-21) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS)
-
Japanese Encephalitis Virus (JEV) stock
-
This compound (PAP)
-
1% Methylcellulose overlay medium
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: Seed BHK-21 cells in 6-well or 24-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of JEV in DMEM.
-
Pre-incubate the virus with varying concentrations of PAP for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayer with PBS.
-
Infect the cells with the PAP-treated virus dilutions for 1-2 hours at 37°C with gentle rocking every 15 minutes.
-
-
Overlay:
-
Remove the virus inoculum.
-
Overlay the cells with 1% methylcellulose medium.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days until plaques are visible.
-
Staining and Plaque Counting:
-
Remove the overlay and fix the cells with 10% formaldehyde for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques to determine the viral titer (Plaque Forming Units/mL). The percentage of inhibition is calculated relative to the untreated virus control.
-
Quantitative Real-Time PCR (qRT-PCR) for JEV RNA Quantification
This method is used to quantify the amount of JEV genomic RNA in infected cells or tissues.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and corresponding buffer
-
JEV-specific primers and probe
-
qPCR master mix
-
qRT-PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from JEV-infected cells (treated with or without PAP) or mouse tissues using TRIzol reagent according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and JEV-specific reverse primers or random hexamers.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with the synthesized cDNA, JEV-specific forward and reverse primers, a fluorescent probe, and qPCR master mix.
-
Run the reaction in a qRT-PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
-
Data Analysis: Quantify the JEV RNA levels based on the cycle threshold (Ct) values, normalizing to an internal control gene (e.g., GAPDH or beta-actin).
Western Blot Analysis for JEV Protein Expression
This technique is used to detect and quantify the expression of specific JEV proteins in infected cells.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against JEV proteins (e.g., NS3, NS5) and a loading control (e.g., GAPDH, beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse JEV-infected cells (treated with or without PAP) with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control.
RNA Depurination Assay
This assay is used to determine if PAP directly depurinates JEV genomic RNA.
Materials:
-
Purified JEV genomic RNA
-
This compound (PAP)
-
Aniline-acetate solution
-
Urea-polyacrylamide gel
-
RNA loading dye
-
SYBR Gold or other RNA stain
Protocol:
-
Depurination Reaction: Incubate purified JEV genomic RNA with PAP at 30°C for 30 minutes.
-
Aniline Cleavage: Stop the reaction and treat the RNA with aniline-acetate on ice. Aniline will cleave the RNA backbone at the depurinated sites.
-
Gel Electrophoresis:
-
Add RNA loading dye to the samples.
-
Separate the RNA fragments on a urea-polyacrylamide gel.
-
-
Visualization: Stain the gel with an RNA stain (e.g., SYBR Gold) and visualize the RNA fragments. The presence of smaller RNA fragments in the PAP-treated sample compared to the untreated control indicates depurination.
In Vivo Antiviral Efficacy Study in a Mouse Model
This protocol outlines a general procedure to evaluate the protective effects of PAP against JEV infection in mice.
Materials:
-
BALB/c or C57BL/6 mice (typically 3-4 weeks old)
-
Japanese Encephalitis Virus (JEV) stock (a lethal dose)
-
This compound (PAP)
-
Sterile saline or PBS
-
Syringes and needles for injection
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Grouping: Divide the mice into experimental groups (e.g., mock-infected, JEV-infected control, PAP-treated).
-
Treatment and Challenge:
-
Pre-infection treatment: Administer PAP (e.g., 1.0 mg/kg, intraperitoneally) to one group of mice before challenging them with a lethal dose of JEV (intraperitoneally or intracerebrally).
-
Post-infection treatment: Challenge another group of mice with JEV and then administer PAP at a specified time point post-infection.
-
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, paralysis, mortality) for a period of 21-28 days.
-
Data Collection:
-
Record survival rates for each group.
-
At specific time points, a subset of mice can be euthanized to collect tissues (e.g., brain, spleen) for viral load determination by plaque assay or qRT-PCR.
-
Visualizations
Proposed Mechanism of this compound (PAP) against JEV
Caption: Proposed dual-action mechanism of PAP against JEV.
Experimental Workflow for In Vitro Antiviral Assays
Caption: Workflow for in vitro evaluation of PAP's anti-JEV activity.
Experimental Workflow for In Vivo Antiviral Efficacy Study
Caption: Workflow for in vivo assessment of PAP's efficacy against JEV.
References
- 1. woah.org [woah.org]
- 2. C-terminal deletion mutant of this compound inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Japanese encephalitis virus real-time RT-PCR [protocols.io]
- 4. Development of an improved RT-qPCR Assay for detection of Japanese encephalitis virus (JEV) RNA including a systematic review and comprehensive comparison with published methods | PLOS One [journals.plos.org]
- 5. european-virus-archive.com [european-virus-archive.com]
- 6. protocols.io [protocols.io]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Construction of Pokeweed Antiviral Protein Expression Vectors for Yeast
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pokeweed antiviral protein (PAP) is a potent type I ribosome-inactivating protein (RIP) isolated from the pokeweed plant (Phytolacca americana).[1][2] Its ability to catalytically remove a specific adenine residue from the α-sarcin/ricin loop of the large ribosomal RNA leads to the inhibition of protein synthesis, making it a subject of interest for its antiviral and potential therapeutic properties.[1][3] However, this inherent cytotoxicity presents a significant challenge for its recombinant expression and study. Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, offers a robust eukaryotic system for the controlled expression of toxic proteins like PAP, facilitating the investigation of its cytotoxic mechanisms and the development of less toxic, therapeutically viable mutants.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the construction of PAP expression vectors for yeast, addressing the critical aspect of its toxicity through the use of inducible expression systems.
Key Considerations for PAP Expression in Yeast
-
Toxicity: The expression of wild-type PAP is lethal to yeast cells.[6][7] Therefore, the use of tightly regulated inducible promoters is essential to allow for yeast culture growth before inducing the expression of the toxic protein. The galactose-inducible GAL1 promoter is a commonly used and effective choice for this purpose in S. cerevisiae.[1][6][7]
-
Vector Selection: The choice of yeast expression vector is crucial. Episomal plasmids (YEp), containing the 2-micron origin of replication, offer high copy numbers, while centromeric plasmids (YCp) are maintained at a low copy number.[8] The selection of the vector can influence the level of protein expression and the stringency of expression control. Shuttle vectors, capable of replicating in both E. coli and yeast, are highly recommended to facilitate the cloning process.[8][9]
-
Host Strain: The selection of an appropriate yeast host strain is important. Strains with well-characterized genetic backgrounds, such as W303 for S. cerevisiae, are often used.[1] For secreted expression, Pichia pastoris has been shown to be an effective host, capable of producing soluble and biologically active PAP.[4]
-
Codon Optimization: While not always necessary, codon optimization of the PAP gene for expression in the chosen yeast species can enhance translational efficiency and protein yield.
Experimental Protocols
Protocol 1: Cloning of PAP cDNA into a Galactose-Inducible Yeast Expression Vector
This protocol describes the cloning of the PAP coding sequence into a yeast shuttle vector under the control of the GAL1 promoter.
Materials:
-
PAP cDNA (full-length or desired mutant)
-
Yeast expression vector (e.g., YEp351) with a GAL1 promoter and a selectable marker (e.g., LEU2)[3]
-
Restriction enzymes (e.g., BamHI and HindIII) and corresponding buffers[3]
-
T4 DNA Ligase and buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic for selection in E. coli
-
DNA purification kits (for plasmid and PCR products)
Methodology:
-
Gene Amplification: Amplify the PAP cDNA by PCR using primers that introduce appropriate restriction sites (e.g., BamHI at the 5' end and HindIII at the 3' end) for cloning into the chosen vector.
-
Vector and Insert Preparation:
-
Digest the yeast expression vector and the purified PAP PCR product with the selected restriction enzymes (e.g., BamHI and HindIII) according to the manufacturer's instructions.
-
Purify the digested vector and insert using a DNA purification kit to remove enzymes and buffers.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, the PAP insert, T4 DNA Ligase, and ligation buffer. Use a molar ratio of insert to vector of approximately 3:1.
-
Incubate the reaction at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).
-
-
Transformation of E. coli:
-
Transform competent E. coli cells with the ligation mixture using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the vector.
-
Incubate the plates overnight at 37°C.
-
-
Screening and Plasmid DNA Extraction:
-
Select several individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Extract plasmid DNA from the overnight cultures using a plasmid miniprep kit.
-
-
Verification of the Construct:
-
Verify the presence and correct orientation of the PAP insert by restriction digestion analysis and/or DNA sequencing.
-
Protocol 2: Transformation of Saccharomyces cerevisiae
This protocol outlines the transformation of yeast cells with the constructed PAP expression vector using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
Materials:
-
S. cerevisiae host strain (e.g., W303)
-
YPAD medium (Yeast extract, Peptone, Adenine, Dextrose)
-
LiAc/PEG solution (Lithium Acetate, Polyethylene Glycol)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Constructed PAP expression plasmid
-
Selective dropout (SD) medium plates (lacking the nutrient corresponding to the vector's selectable marker, e.g., SD-Leu) containing 2% glucose.
Methodology:
-
Yeast Culture Preparation: Inoculate the S. cerevisiae host strain into YPAD medium and grow overnight at 30°C with shaking.
-
Preparation of Competent Cells:
-
Dilute the overnight culture into fresh YPAD medium and grow to an OD600 of 0.4-0.6.
-
Harvest the cells by centrifugation, wash with sterile water, and then with a 0.1 M LiAc solution.
-
Resuspend the cell pellet in a small volume of 0.1 M LiAc.
-
-
Transformation:
-
In a microfuge tube, mix the competent yeast cells with the PAP expression plasmid, single-stranded carrier DNA, and the LiAc/PEG solution.
-
Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.
-
-
Plating and Selection:
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in sterile water.
-
Plate the cell suspension onto selective dropout plates (e.g., SD-Leu) containing 2% glucose.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Protocol 3: Induction of PAP Expression and Analysis of Cytotoxicity
This protocol details the induction of PAP expression in yeast and methods to assess its cytotoxic effects.
Materials:
-
Yeast transformants carrying the PAP expression vector
-
Selective dropout medium with 2% raffinose (SD-Leu + 2% raffinose)
-
Selective dropout medium with 2% galactose (SD-Leu + 2% galactose)
-
Selective dropout medium with 2% glucose (SD-Leu + 2% glucose)
-
Spectrophotometer
Methodology:
-
Growth of Yeast Transformants: Inoculate a single colony of the yeast transformant into selective dropout medium containing 2% raffinose (a non-inducing, non-repressing carbon source) and grow overnight at 30°C.
-
Induction of PAP Expression:
-
Dilute the overnight culture to an OD600 of approximately 0.2-0.4 in fresh selective medium containing 2% raffinose.
-
Grow the culture to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cells in selective dropout medium containing 2% galactose to induce PAP expression. As a control, resuspend a parallel culture in medium containing 2% glucose to repress expression.
-
-
Analysis of Cytotoxicity (Growth Curve):
-
Monitor the growth of the galactose-induced and glucose-repressed cultures over time by measuring the OD600 at regular intervals. A halt or decrease in the growth of the galactose-induced culture indicates cytotoxicity.[1]
-
-
Analysis of Cytotoxicity (Spot Assay):
-
Take aliquots of the cultures grown in raffinose.
-
Make serial ten-fold dilutions of the cell suspensions.
-
Spot 5-10 µL of each dilution onto selective dropout plates containing either 2% glucose (repressing conditions) or 2% galactose (inducing conditions).
-
Incubate the plates at 30°C for 2-3 days and observe the differences in growth. A significant reduction in colony formation on the galactose plates confirms the lethal phenotype of PAP expression.
-
Data Presentation
Table 1: Quantitative Data on Recombinant PAP Expression in Yeast
| Host System | Vector/Promoter | Expression Level | Reference |
| Pichia pastoris | Secretion vector with AOX1 promoter | > 10 mg/L of culture | [4] |
| Saccharomyces cerevisiae | YEp351 / GAL1 promoter | Lethal to yeast cells, preventing high-level accumulation of wild-type protein. | [3][6] |
Visualizations
Caption: Experimental workflow for constructing and testing PAP expression vectors in yeast.
Caption: Simplified pathway of PAP expression induction and its cytotoxic effect in yeast.
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Expression of biologically active recombinant this compound in methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gencefebio.com [gencefebio.com]
- 6. Isolation and characterization of this compound mutations in Saccharomyces cerevisiae: identification of residues important for toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. static.igem.org [static.igem.org]
Pokeweed Antiviral Protein (PAP): Application Notes and Protocols for Agricultural Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pokeweed Antiviral Protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the pokeweed plant (Phytolacca americana). As a type I RIP, this single-chain 29 kDa protein possesses potent antiviral properties against a broad spectrum of plant and animal viruses.[1][2][3] Its primary mechanism of action involves the enzymatic removal of a specific adenine residue from the sarcin/ricin loop of the large ribosomal RNA (rRNA), leading to an irreversible halt in protein synthesis.[1][2][3][4] This activity, coupled with evidence of direct interaction with and depurination of viral RNA, makes PAP a compelling candidate for developing broad-spectrum virus resistance in agriculturally important crops.[1][5][6][7]
These application notes provide an overview of PAP's application in agricultural biotechnology, supported by quantitative data on its antiviral efficacy and detailed protocols for key experimental procedures.
Data Presentation
The antiviral efficacy of this compound has been demonstrated against a variety of plant viruses, both through external application and expression in transgenic plants. The following tables summarize the quantitative data from various studies.
| Virus | Plant Species | Method of PAP Application | PAP Concentration / Expression Level | Antiviral Efficacy | Reference |
| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Co-inoculation | 0.4 µg/mL | Complete inhibition of local lesions | [8] |
| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Transgenic Expression | Not specified | Significant reduction in systemic spread | [9] |
| Potato Virus X (PVX) | Nicotiana tabacum | Transgenic Expression | Not specified | Resistance to infection | [8] |
| Brome Mosaic Virus (BMV) | Barley Protoplasts | Pre-treatment of viral RNA | Not specified | Reduction in accumulation of all BMV RNAs | [7] |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | In cell culture | 3 µM | 90% inhibition of synthesis, 99% inhibition of release | [10] |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Human peripheral blood mononuclear cells | In cell culture | IC50 of 17 nM (PAP-I), 25 nM (PAP-II), 16 nM (PAP-III) | Inhibition of replication | [6] |
Table 1: Antiviral Efficacy of this compound (PAP)
| Parameter | Value | Reference |
| Molecular Weight | ~29 kDa | [1][2] |
| IC50 for depurination of tobacco ribosomes (in vitro) | 4 ng/mL | |
| IC50 against HIV-1 replication (PAP-I) | 14 nM | [11] |
| IC50 against HIV-1 replication (PAP-II) | 26 nM | [4] |
| IC50 against HIV-1 replication (PAP-III) | 17 nM | [4] |
Table 2: Key Quantitative Properties of this compound (PAP)
Signaling Pathways
PAP-mediated antiviral defense in plants involves complex signaling pathways that are not solely dependent on ribosome inactivation. Evidence suggests the activation of a salicylic acid (SA)-independent pathway and crosstalk with jasmonic acid (JA) and other signaling molecules.
The SAL1-PAP retrograde signaling pathway integrates environmental stress signals, including those that may be induced by viral infection, with plant defense responses.
Experimental Protocols
Protocol 1: Generation of Transgenic Tobacco Plants Expressing PAP
This protocol outlines the steps for creating transgenic Nicotiana tabacum plants expressing the this compound gene using Agrobacterium tumefaciens-mediated transformation.
1. Vector Construction:
-
The full-length cDNA of the PAP gene is cloned into a binary vector (e.g., pBI121) under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
The vector should also contain a selectable marker gene, for instance, the neomycin phosphotransferase II (nptII) gene, which confers resistance to kanamycin.
2. Agrobacterium tumefaciens Transformation:
-
The resulting binary vector is introduced into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) through electroporation or heat shock.
-
A single colony of transformed Agrobacterium is grown overnight in LB medium containing appropriate antibiotics (e.g., kanamycin for the binary vector and rifampicin for the Agrobacterium strain) at 28°C with shaking.
3. Tobacco Leaf Disc Transformation: [12][13][14][15]
-
Young, healthy leaves from sterile in vitro grown tobacco plants are used to prepare leaf discs (approximately 1 cm in diameter) using a sterile cork borer.
-
The leaf discs are immersed in the overnight Agrobacterium culture for 5-10 minutes.
-
The inoculated leaf discs are blotted dry on sterile filter paper and co-cultivated on MS medium for 2-3 days in the dark at 25°C.
4. Selection and Regeneration of Transgenic Plants:
-
After co-cultivation, the leaf discs are transferred to a selection medium (MS medium supplemented with hormones for shoot regeneration, e.g., BAP and NAA), an antibiotic to kill the Agrobacterium (e.g., carbenicillin or cefotaxime), and the selective agent (e.g., 100 mg/L kanamycin).
-
The plates are incubated under a 16-hour light/8-hour dark photoperiod at 25°C.
-
Kanamycin-resistant shoots that emerge from the calli are excised and transferred to a rooting medium (MS medium with kanamycin).
5. Acclimatization and Analysis of Transgenic Plants:
-
Rooted plantlets are transferred to soil and acclimatized in a greenhouse.
-
The presence and expression of the PAP transgene in the putative transgenic plants are confirmed by PCR, Southern blot, Northern blot, and Western blot analyses.
Protocol 2: Mechanical Inoculation of Transgenic Plants with Virus
This protocol describes the mechanical inoculation of plants with a virus to assess the level of resistance conferred by the expressed PAP. Tobacco Mosaic Virus (TMV) is used as an example.[2][3][16]
1. Preparation of Virus Inoculum:
-
Infected leaf tissue from a TMV-infected plant is ground in an ice-cold mortar and pestle with an inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0) at a ratio of 1:10 (w/v).
-
A small amount of abrasive, such as carborundum or celite, is added to the inoculum.
2. Inoculation Procedure: [2][16]
-
The upper surface of two to three leaves of a healthy transgenic plant (and a non-transgenic control plant) are lightly dusted with carborundum.
-
A sterile cotton swab or a gloved finger is dipped into the virus inoculum and gently rubbed onto the surface of the dusted leaves.
-
The inoculated leaves are rinsed with sterile water 5-10 minutes after inoculation to remove excess inoculum and abrasive.
3. Observation and Data Collection:
-
The plants are maintained in a controlled environment (e.g., greenhouse or growth chamber) and observed daily for the development of viral symptoms (e.g., mosaic, stunting, necrosis).
-
The severity of the disease is scored at regular intervals (e.g., 7, 14, and 21 days post-inoculation).
Protocol 3: Quantification of Viral Load using Double Antibody Sandwich ELISA (DAS-ELISA)
This protocol is for quantifying the viral load in inoculated plants to determine the level of resistance.[17][18][19][20]
1. Plate Coating:
-
Microtiter plate wells are coated with a virus-specific primary antibody (e.g., anti-TMV IgG) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated for 2-4 hours at 37°C or overnight at 4°C.
-
The plate is washed three times with washing buffer (PBS containing 0.05% Tween 20).
2. Sample and Control Incubation:
-
Leaf samples from inoculated transgenic and control plants are homogenized in extraction buffer.
-
The plant extracts are added to the coated wells and incubated for 2 hours at 37°C or overnight at 4°C.
-
The plate is washed as described above.
3. Conjugate Antibody Incubation:
-
An enzyme-conjugated secondary antibody (e.g., anti-TMV IgG conjugated to alkaline phosphatase) is added to the wells.
-
The plate is incubated for 2-4 hours at 37°C.
-
The plate is washed as described above.
4. Substrate Addition and Reading:
-
A suitable substrate for the enzyme (e.g., p-nitrophenyl phosphate for alkaline phosphatase) is added to the wells.
-
The plate is incubated in the dark at room temperature until a color change is observed in the positive controls.
-
The absorbance is read at the appropriate wavelength (e.g., 405 nm for p-nitrophenyl phosphate) using a microplate reader.
5. Data Analysis:
-
The viral load in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of purified virus.
-
The percentage of viral inhibition in the transgenic plants is calculated relative to the control plants.
Conclusion
This compound presents a promising tool in agricultural biotechnology for the development of crops with broad-spectrum resistance to viral diseases. The information and protocols provided herein offer a foundational resource for researchers and scientists working to harness the potential of PAP. Further research into the intricate signaling pathways activated by PAP and optimization of its expression in various crop species will be crucial for its successful deployment in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Tobacco Mosaic Virus in the Lungs of Mice following Intra-Tracheal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits brome mosaic virus replication in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uu.nl [uu.nl]
- 10. Inhibition of herpes simplex virus DNA synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. plantscience.psu.edu [plantscience.psu.edu]
- 13. Frontiers | Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies [frontiersin.org]
- 14. repository.lsu.edu [repository.lsu.edu]
- 15. iitg.ac.in [iitg.ac.in]
- 16. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 17. scribd.com [scribd.com]
- 18. Assaying Levels of Plant Virus by ELISA | Springer Nature Experiments [experiments.springernature.com]
- 19. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 20. eu-vitis.de [eu-vitis.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant Pokeweed Antiviral Protein (PAP)
Welcome to the technical support center for the production of recombinant Pokeweed Antiviral Protein (PAP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the expression and purification of recombinant PAP, ultimately helping to improve final protein yield.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my recombinant PAP consistently low?
A1: Low yields of recombinant PAP are a common issue primarily due to the protein's inherent toxicity to host expression systems, including Escherichia coli.[1][2] PAP is a ribosome-inactivating protein (RIP) that can inhibit prokaryotic ribosomes, leading to slowed cell growth and reduced protein production.[3][4] Additionally, issues such as non-optimized codon usage, improper protein folding leading to inclusion body formation, and protein degradation can contribute to low yields.[1][5]
Q2: I don't see any band corresponding to PAP on my Western blot. What should I do?
A2: The absence of a PAP band on a Western blot can be due to several factors. First, confirm the integrity of your expression vector and the cloned PAP sequence via sequencing. Errors in the sequence or frame shifts can lead to a truncated or non-existent protein. If the construct is correct, the issue may lie with protein expression levels being below the detection limit. In this case, you can try to concentrate your lysate before running the gel. It is also crucial to include a positive control if available. Other possibilities include problems with the antibodies, the transfer process, or protein degradation. Ensure you are using fresh protease inhibitors during cell lysis.[6][7]
Q3: My PAP is expressed, but it's all in inclusion bodies. How can I improve its solubility?
A3: Expressing PAP as inclusion bodies is a common strategy to overcome its toxicity.[1][8] To improve the yield of soluble protein, you can try optimizing expression conditions. This includes lowering the induction temperature (e.g., 16-25°C), reducing the concentration of the inducer (e.g., IPTG), or using a weaker promoter.[5][9] Co-expression with molecular chaperones or fusing PAP with a solubility-enhancing tag are also viable strategies. Alternatively, you can proceed with purifying the inclusion bodies and then refolding the protein into its active conformation.
Q4: Are there alternatives to expressing the wild-type, toxic PAP?
A4: Yes, several non-toxic mutants of PAP have been developed. These mutants often have single amino acid substitutions in their active site (e.g., E176V) or deletions in the C-terminus that reduce or eliminate their ribosome-inactivating activity and, consequently, their toxicity to the host cells.[5][10] Expressing these non-toxic variants can lead to significantly higher yields of soluble protein.[11]
Troubleshooting Guides
Guide 1: Optimizing PAP Expression in E. coli
This guide provides a step-by-step approach to troubleshoot and optimize the expression of recombinant PAP in E. coli.
| Problem | Potential Cause | Recommended Solution |
| Low or no PAP expression | Codon bias: The PAP gene from Phytolacca americana contains codons that are rare in E. coli, leading to inefficient translation.[2][12] | Synthesize a codon-optimized version of the PAP gene for E. coli. Various online tools and commercial services are available for this purpose. |
| Toxicity of PAP: Wild-type PAP is toxic to E. coli, inhibiting cell growth and protein synthesis.[3] | 1. Use an E. coli strain designed for toxic protein expression, such as BL21(DE3) pLysS, C41(DE3), or C43(DE3). These strains offer tighter control over basal expression.[2][3][9] 2. Lower the induction temperature to 16-25°C and reduce the IPTG concentration to 0.1-0.5 mM to slow down protein expression and reduce toxicity.[9] 3. Consider expressing a non-toxic mutant of PAP.[11] | |
| Inefficient transcription/translation: The promoter may not be strong enough, or the ribosome binding site (RBS) may be suboptimal. | Use a strong, inducible promoter like the T7 promoter in a pET vector system. Ensure your construct has a strong RBS. | |
| PAP is expressed as insoluble inclusion bodies | High expression rate: Rapid, high-level expression often leads to protein misfolding and aggregation.[5] | 1. Lower the induction temperature (16-25°C).[9] 2. Reduce the inducer (IPTG) concentration (0.1-0.5 mM).[9] 3. Use a lower copy number plasmid.[9] |
| Suboptimal growth medium: The composition of the growth medium can affect protein folding. | Try using a less rich medium, such as M9 minimal medium, instead of LB.[9] | |
| Low final yield after purification | Protein degradation: PAP may be degraded by host cell proteases. | Add protease inhibitors (e.g., PMSF) to your lysis buffer.[9] |
| Inefficient purification: The purification protocol may not be optimized. | Ensure that your purification strategy (e.g., affinity chromatography, ion-exchange chromatography) is suitable for PAP and that the buffers are at the optimal pH and ionic strength. |
Guide 2: From Inclusion Bodies to Active PAP
This guide outlines the process of recovering active PAP from inclusion bodies.
| Step | Objective | Key Considerations |
| 1. Inclusion Body Isolation and Washing | To obtain a pure preparation of PAP inclusion bodies, free from contaminating cellular components. | - Ensure complete cell lysis to release all inclusion bodies.[5] - Wash the inclusion body pellet with buffers containing a mild detergent (e.g., 1-2% Triton X-100) to remove membrane proteins and other contaminants.[5][13] - A final wash with a high salt buffer (e.g., 1 M NaCl) can help remove bound nucleic acids.[13] |
| 2. Solubilization | To denature the aggregated PAP in the inclusion bodies and bring it into solution. | - Use a strong denaturant such as 6 M guanidine hydrochloride (Gnd-HCl) or 8 M urea.[5] - Include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) to reduce any disulfide bonds.[5] |
| 3. Refolding | To allow the denatured PAP to refold into its native, biologically active conformation. | - Dilution: Rapid or stepwise dilution of the solubilized protein into a refolding buffer is a common method. The final protein concentration should be low to prevent re-aggregation.[14][15] - Dialysis: Gradually remove the denaturant by dialysis against a refolding buffer.[16] - On-column refolding: Bind the solubilized protein to a chromatography resin and then refold it by applying a gradient of decreasing denaturant concentration.[16] - Additives: The refolding buffer can be supplemented with additives like L-arginine, glycerol, or polyethylene glycol (PEG) to aid in proper folding and prevent aggregation.[16] |
| 4. Purification of Refolded PAP | To separate the correctly folded, active PAP from misfolded and aggregated protein. | - Size-exclusion chromatography (SEC): This can separate monomeric, correctly folded PAP from larger aggregates.[8] - Ion-exchange chromatography (IEC): PAP is a basic protein and can be purified using a cation exchange column.[17] |
Experimental Protocols
Protocol 1: Expression of Recombinant PAP in E. coli BL21(DE3)
-
Transformation: Transform the pET expression vector containing the codon-optimized PAP gene into chemically competent E. coli BL21(DE3) cells. Plate on LB agar plates with the appropriate antibiotic and incubate overnight at 37°C.[18]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[19]
-
Induction: Cool the culture to 18°C. Add IPTG to a final concentration of 0.5 mM.[20]
-
Incubation: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification and Refolding of PAP from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mM PMSF). Lyse the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.[5]
-
Inclusion Body Washing:
-
Wash the pellet twice with 30 mL of wash buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM DTT). Resuspend the pellet thoroughly and centrifuge at 15,000 x g for 20 minutes at 4°C after each wash.[13]
-
Wash the pellet once with 30 mL of a no-detergent buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
-
Solubilization: Solubilize the washed inclusion bodies in 10 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 6 M Gnd-HCl, 10 mM DTT) with gentle stirring for 1 hour at room temperature.[5]
-
Refolding by Dilution: Rapidly dilute the solubilized protein 1:100 into a pre-chilled refolding buffer (50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM EDTA, 0.5 mM oxidized glutathione, 5 mM reduced glutathione) with gentle stirring. Allow the protein to refold for 24-48 hours at 4°C.[21]
-
Concentration and Dialysis: Concentrate the refolded protein solution using an appropriate ultrafiltration device. Dialyze the concentrated protein against a storage buffer (e.g., PBS with 10% glycerol).
-
Purification: Purify the refolded PAP using size-exclusion chromatography or ion-exchange chromatography.[8][17]
Data Presentation
Table 1: Comparison of Recombinant PAP Yields in Different Expression Strategies
| Expression Strategy | Host Strain | Yield (mg/L of culture) | Reference(s) |
| Intracellular expression | E. coli | 1.74 | [22] |
| Secretion | E. coli | 5.55 | [22] |
| Inclusion bodies followed by refolding | E. coli | 10-12 | [1][8] |
| Expression of a non-toxic mutant | Transgenic Tobacco | Not Quantified, but conferred pathogen resistance | [11] |
Note: Yields are highly dependent on the specific experimental conditions and the PAP isoform being expressed.
Visualizations
Experimental Workflow for Recombinant PAP Production
Caption: Workflow for recombinant PAP production in E. coli.
Troubleshooting Logic for Low PAP Yield
Caption: Decision tree for troubleshooting low PAP yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 3. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 4. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 6. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance | MDPI [mdpi.com]
- 7. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-level expression and purification of biologically active recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. C-terminal deletion mutant of this compound inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-toxic this compound mutant inhibits pathogen infection via a novel salicylic acid-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 14. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
- 16. biotechrep.ir [biotechrep.ir]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. neb.com [neb.com]
- 20. antibodysystem.com [antibodysystem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. How can I express toxic protein in E. coli? [qiagen.com]
Technical Support Center: Optimizing the Refolding of Pokeweed Antiviral Protein (PAP) from Inclusion Bodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the refolding of recombinant Pokeweed Antiviral Protein (PAP) expressed in E. coli and isolated from inclusion bodies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solubilization and refolding of PAP from inclusion bodies.
Q1: After cell lysis and centrifugation, my PAP is entirely in the pellet. How can I solubilize the inclusion bodies effectively?
A1: The presence of your target protein in the pellet is expected when it forms inclusion bodies. Effective solubilization is the first critical step towards successful refolding.
-
Problem: Incomplete solubilization of inclusion bodies.
-
Solution: Use a strong denaturant. The most common and effective solubilization buffers for inclusion bodies contain 8 M urea or 6 M guanidine hydrochloride (GdnHCl).[1][2] It is also crucial to include a reducing agent to break any incorrect disulfide bonds that may have formed within the inclusion bodies.
-
Troubleshooting Tip: If solubilization is still incomplete, try gentle agitation or brief sonication to aid in dissolving the inclusion body pellet.[3] Ensure the pellet is fully resuspended in the solubilization buffer.
Q2: I've solubilized the PAP, but upon starting the refolding process, the protein immediately precipitates.
A2: Protein aggregation upon removal of the denaturant is a common challenge in refolding. This is often due to the rapid removal of the denaturant, leading to improper hydrophobic interactions between protein molecules.
-
Problem: Rapid aggregation during the initial stages of refolding.
-
Solutions:
-
Optimize Protein Concentration: High protein concentrations favor aggregation.[2][4] Try diluting the solubilized protein to a final concentration of 10-50 µg/mL in the refolding buffer.
-
Refolding Method:
-
Rapid Dilution: While simple, it can sometimes lead to aggregation if not optimized. Ensure rapid and thorough mixing when adding the solubilized protein to the refolding buffer.
-
Stepwise Dialysis: This method allows for a gradual removal of the denaturant, which can prevent aggregation by giving the protein more time to fold correctly.[5][6] Dialyze against buffers with decreasing concentrations of urea or GdnHCl (e.g., 4 M, 2 M, 1 M, 0 M).
-
-
Use of Additives: Incorporate additives in your refolding buffer that can help suppress aggregation. L-arginine (0.4-1.0 M) is a commonly used and effective aggregation suppressor.[6]
-
Q3: My refolded PAP has low to no biological activity. What could be the reason?
A3: Lack of biological activity in refolded PAP, a ribosome-inactivating protein, often points to incorrect disulfide bond formation or improper conformation.[7][8]
-
Problem: The refolded protein is soluble but inactive.
-
Solutions:
-
Redox Shuffling System: PAP contains disulfide bonds that are crucial for its native structure and function.[9] To facilitate the formation of correct disulfide bonds, include a redox shuffling system in your refolding buffer. A common choice is a combination of reduced (GSH) and oxidized (GSSG) glutathione. A typical starting ratio is 10:1 GSH:GSSG (e.g., 1 mM GSH and 0.1 mM GSSG). This ratio may need to be optimized for your specific PAP isoform.
-
Refolding Conditions:
-
Temperature: Perform refolding at a low temperature (4-15°C) to slow down both folding and aggregation, allowing more time for correct conformational changes.[6]
-
pH: The pH of the refolding buffer can influence the charge of amino acid residues and affect proper folding. A pH between 7.5 and 8.5 is generally a good starting point for many proteins, including PAP.
-
-
Purity of Inclusion Bodies: Contaminants from the E. coli host can interfere with the refolding process. Ensure your inclusion bodies are washed thoroughly before solubilization to remove cellular debris and other proteins.[4] A wash step with a low concentration of Triton X-100 (e.g., 0.5-1.0%) can be effective.[3]
-
Q4: How do I choose between dilution and dialysis for refolding my PAP?
A4: Both dilution and dialysis are effective methods for removing the denaturant and initiating refolding. The choice often depends on the scale of your experiment and the specific characteristics of your protein.
-
Dilution:
-
Dialysis:
-
Recommendation: For initial optimization, rapid dilution is often a good starting point due to its simplicity. If aggregation is a persistent issue, or for larger-scale preparations, stepwise dialysis is a valuable alternative.
Quantitative Data on Refolding Methods
The efficiency of protein refolding can vary significantly based on the chosen method. The following table provides a comparative overview of refolding yields for a model protein, recombinant human alpha-fetoprotein (rhAFP), which, like PAP, contains multiple disulfide bonds. This data highlights the potential differences in yield between dilution and dialysis methods.
| Refolding Method | Refolding Yield (%) | Key Considerations |
| Dilution | >75% | Optimized redox conditions are crucial. Rapid removal of denaturant may be beneficial for some proteins. |
| Dialysis | ~35% | Gradual denaturant removal may allow for more time for undesirable intermolecular interactions, potentially leading to lower yields for some proteins. |
Data adapted from a quantitative study on rhAFP refolding.[10] Yields are highly protein-dependent and should be optimized for PAP.
Experimental Protocols
Protocol 1: Isolation and Washing of PAP Inclusion Bodies
-
Harvest E. coli cells expressing PAP by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Remove the supernatant and resuspend the inclusion body pellet in a wash buffer containing 1% Triton X-100 in lysis buffer.[3]
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Repeat the wash step with lysis buffer without Triton X-100 to remove residual detergent.
-
The resulting pellet contains the purified PAP inclusion bodies.
Protocol 2: Solubilization and Refolding of PAP by Dilution
-
Solubilize the washed inclusion body pellet in solubilization buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 50 mM DTT). Ensure the pellet is completely dissolved.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Prepare the refolding buffer: 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM GSH, 0.1 mM GSSG, 0.5 M L-arginine.
-
Rapidly dilute the solubilized PAP solution into the refolding buffer with vigorous stirring. Aim for a final protein concentration of 10-50 µg/mL.
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
-
Clarify the refolded protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
The supernatant contains the refolded, soluble PAP. Proceed with purification (e.g., size-exclusion or ion-exchange chromatography).
Visualizations
Caption: Experimental workflow for PAP refolding.
Caption: Troubleshooting decision tree for PAP refolding.
References
- 1. youtube.com [youtube.com]
- 2. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
- 3. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical modifications of this compound: effects upon ribosome inactivation, antiviral activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
pokeweed antiviral protein stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Pokeweed Antiviral Protein (PAP), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended buffer for storing purified this compound (PAP)?
A1: While optimal conditions can be protein-specific, a common buffer used for ribosome-inactivating proteins (RIPs) like PAP is a "RIP buffer" consisting of 60 mM KCl, 10 mM Tris-HCl, at a pH of 7.4. For lyophilized PAP, resuspension in a phosphate buffer is also a viable option.
Q2: At what temperatures should I store my PAP samples?
A2: For short-term storage (a few days to a week), keeping the protein at 4°C is generally acceptable. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to prevent degradation and loss of activity. Avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of PAP under different pH conditions?
Q4: Can I lyophilize (freeze-dry) purified PAP for long-term storage?
A4: Yes, lyophilization is a suitable method for the long-term storage of PAP. A general approach involves dissolving the purified protein in a suitable buffer, such as a phosphate buffer, followed by freeze-drying. This can help in preserving its antiviral function.
Q5: Are there known factors that can cause PAP to lose its antiviral activity?
A5: Loss of activity can be attributed to several factors including improper storage temperatures, multiple freeze-thaw cycles, extreme pH conditions, and proteolytic degradation. The presence of strong denaturants will also lead to a loss of its three-dimensional structure and, consequently, its function.
Troubleshooting Guides
Issue 1: Precipitation or Aggregation of Purified PAP
Symptoms:
-
The protein solution appears cloudy or contains visible precipitates.
-
Loss of protein concentration after centrifugation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Protein Concentration | Dilute the protein sample to a lower concentration. Determine the optimal concentration for storage empirically. |
| Inappropriate Buffer Conditions | Ensure the buffer pH is near neutral (around 7.4). Consider adding stabilizing agents such as glycerol (5-20%) to the storage buffer. |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use vials before freezing to avoid repeated temperature fluctuations. |
| Oxidation | Consider adding a reducing agent like Dithiothreitol (DTT) at a low concentration (e.g., 1 mM) to the storage buffer, especially if the protein has exposed cysteine residues. |
Issue 2: Loss of Antiviral Activity in Stored PAP Samples
Symptoms:
-
Reduced or no inhibition of protein synthesis in a cell-free translation assay (e.g., rabbit reticulocyte lysate).
-
Inconsistent results in antiviral assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Improper Storage Temperature | For long-term storage, always use -80°C. For short-term, ensure the refrigerator is maintaining a stable 4°C. |
| Repeated Freeze-Thaw Cycles | As mentioned previously, aliquot your protein to minimize the number of times the sample is frozen and thawed. |
| Proteolytic Degradation | If you suspect contamination with proteases, add a protease inhibitor cocktail to the protein solution during purification and for storage. |
| Denaturation | Avoid exposure to harsh chemicals, extreme pH, or high temperatures during purification and handling. |
Data Summary
Table 1: Recommended Storage Conditions for this compound (PAP)
| Condition | Short-Term Storage (Days to 1 Week) | Long-Term Storage (Months to Years) |
| Temperature | 4°C | -20°C to -80°C or Lyophilized |
| Recommended Buffer | 10 mM Tris-HCl, 60 mM KCl, pH 7.4 | Phosphate Buffer (for lyophilization) or Tris-based buffer with 20-50% glycerol |
| Additives | Protease Inhibitors (optional) | Glycerol (for cryoprotection), DTT (optional, for reducing oxidation) |
| Key Consideration | Avoid microbial contamination. | Aliquot to prevent freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay Using Rabbit Reticulocyte Lysate
This assay measures the ability of PAP to inhibit protein synthesis, a hallmark of its activity.[1][2]
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (RRL)
-
Amino acid mixture (containing all amino acids except leucine)
-
[³H]-Leucine
-
Luciferase mRNA (or other suitable reporter mRNA)
-
Purified PAP samples at various concentrations
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass microfiber filters
-
Scintillation counter
Procedure:
-
Prepare a master mix containing RRL, amino acid mixture without leucine, and [³H]-Leucine in nuclease-free water according to the manufacturer's instructions.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of your purified PAP to the reaction tubes. Include a negative control with no PAP.
-
Initiate the translation reaction by adding the reporter mRNA (e.g., Luciferase mRNA) to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing the tubes on ice.
-
Precipitate the newly synthesized, radiolabeled proteins by adding cold Trichloroacetic acid (TCA).
-
Collect the precipitated proteins on glass microfiber filters by vacuum filtration.
-
Wash the filters with TCA and then ethanol to remove unincorporated [³H]-Leucine.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each PAP concentration relative to the negative control. The IC50 value (the concentration of PAP that causes 50% inhibition) can then be determined.
Visualizations
Caption: Workflow for determining PAP activity via an in vitro translation inhibition assay.
Caption: A logical flowchart for troubleshooting common issues encountered with PAP.
References
Technical Support Center: Pokeweed Antiviral Protein (PAP)-Based Immunotoxins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pokeweed antiviral protein (PAP)-based immunotoxins.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (PAP)?
A1: PAP is a ribosome-inactivating protein (RIP) that functions as an RNA N-glycosidase.[1][2] Its primary cytotoxic mechanism involves catalytically removing a specific adenine residue from the highly conserved sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA) in eukaryotic cells.[1][3][4] This depurination event irreversibly arrests protein synthesis at the translocation step, ultimately leading to cell death.[1][2]
Q2: What are the different types of PAP, and which is most commonly used?
A2: Pokeweed plants (Phytolacca americana) produce several isoforms of PAP, including PAP-I from spring leaves, PAP-II from early summer leaves, and PAP-S.[3][4] This review focuses on the spring form of PAP (PAP-I) isolated from Phytolacca americana leaves, which is a 29 kDa type I RIP and is commonly studied for immunotoxin development.[3][4]
Q3: Besides ribosome inactivation, does PAP have other activities?
A3: Yes, PAP has additional activities that contribute to its overall effect. It can directly depurinate viral RNA, particularly if the RNA is uncapped, which may be its principal mechanism of antiviral activity.[1][[“]][6] It has also been shown to depurinate other polynucleotide substrates like supercoiled DNA and mRNA.[7]
Q4: Why is PAP considered a good candidate for immunotoxins over other RIPs like ricin?
A4: PAP is a Type 1 RIP, meaning it consists of a single polypeptide chain with enzymatic activity.[4] This contrasts with Type 2 RIPs like ricin, which have both a catalytic A-chain and a cell-binding B-chain. The absence of an intrinsic binding domain in PAP reduces non-specific toxicity compared to whole ricin.[8] Its stability, ease of purification, and potent enzymatic activity make it a useful candidate for creating targeted therapeutics.[8]
Section 2: Troubleshooting Guides
Part A: Conjugation and Purification Issues
Q1: I'm observing low yield or aggregation of my PAP-immunotoxin after conjugation. What could be the cause?
A1:
-
Problem: Molar ratio of cross-linker to protein may be suboptimal.
-
Solution: Titrate the molar ratio of your cross-linking reagent (e.g., SPDP, SMCC) to the antibody and PAP. High ratios can lead to excessive modification and aggregation.
-
-
Problem: Buffer conditions are not ideal.
-
Solution: Ensure the pH of your reaction buffers is appropriate for the chosen chemistry. For example, amine-reactive conjugations (NHS esters) are typically performed at a pH of 8.5-9.0, while maleimide-thiol reactions are more efficient at a pH of 6.5-7.5.[9]
-
-
Problem: Protein concentration is too high during the reaction.
-
Solution: High protein concentrations can favor intermolecular cross-linking and aggregation. Try performing the conjugation at a lower protein concentration.
-
-
Problem: The purification method is not separating aggregates.
-
Solution: Use size-exclusion chromatography (SEC) to effectively separate monomeric immunotoxin from high molecular weight aggregates.
-
Q2: The final immunotoxin product shows low purity, with significant amounts of unconjugated antibody and PAP.
A2:
-
Problem: Inefficient conjugation reaction.
-
Solution: Verify the activity of your cross-linking reagents, as they can be sensitive to hydrolysis. Ensure that any necessary reduction steps (e.g., to generate free thiols on the antibody) were complete.
-
-
Problem: Ineffective purification strategy.
-
Solution: A multi-step purification process may be necessary. For instance, after an initial ion-exchange or affinity chromatography step to capture the antibody (conjugated and unconjugated), a subsequent SEC step can separate the higher molecular weight immunotoxin from the unconjugated antibody.
-
Part B: In Vitro Cytotoxicity Assay Issues
Q1: My PAP-immunotoxin shows little to no cytotoxic activity against the target cells.
A1:
-
Problem: Loss of PAP enzymatic activity during conjugation.
-
Solution: Perform a cell-free ribosome inactivation assay (e.g., rabbit reticulocyte lysate translation assay) to confirm that the conjugated PAP is still enzymatically active. Some conjugation chemistries can modify critical residues, such as those near the active site.[10]
-
-
Problem: Loss of antibody binding affinity.
-
Solution: Confirm that the immunotoxin can still bind to its target antigen using ELISA or flow cytometry with the target cells. Conjugation can sometimes sterically hinder the antigen-binding site.
-
-
Problem: The immunotoxin is not being internalized by the target cells.
-
Problem: The disulfide linker between PAP and the antibody is not being cleaved inside the cell.
-
Solution: For immunotoxins using a cleavable disulfide bond, intracellular reduction is necessary to release PAP into the cytosol.[8] If this is suspected, consider using a different linker chemistry or cell line.
-
-
Problem: Low expression of the target antigen on the cell surface.
-
Solution: Quantify the number of target receptors on your cell line. Cell lines with low antigen density may not internalize enough immunotoxin to induce cell death.
-
Q2: I'm observing high non-specific toxicity in my control (non-target) cells.
A2:
-
Problem: Contamination with free, unconjugated PAP.
-
Solution: Free PAP is rapidly cleared in vivo but can be toxic to cells in vitro.[13] Ensure your purification process effectively removes all unconjugated PAP.
-
-
Problem: The antibody portion of the immunotoxin has cross-reactivity with the control cells.
-
Solution: Screen your monoclonal antibody for specificity against a panel of cell lines to ensure it does not bind to off-target cells.
-
-
Problem: The immunotoxin is taken up non-specifically.
Part C: In Vivo Study Issues
Q1: The immunotoxin was effective in vitro but shows poor efficacy in my animal model.
A1:
-
Problem: The immunotoxin has a short half-life in vivo.
-
Solution: Free PAP is cleared very rapidly from the blood (95% cleared within 2 hours).[13] While conjugation to an antibody significantly increases the half-life (e.g., to 17-24 hours), it may still be too short for sustained therapeutic effect.[13] PEGylation is a common strategy to increase circulation time.[14]
-
-
Problem: The immunotoxin is immunogenic.
-
Solution: As a plant-derived protein, PAP can elicit an immune response, leading to rapid clearance by neutralizing antibodies. This is a significant challenge for all non-human protein therapeutics.
-
-
Problem: Poor tumor penetration.
Q2: I am observing significant dose-limiting toxicity in my animal model.
A2:
-
Problem: On-target, off-tumor toxicity.
-
Problem: Off-target toxicity.
-
Solution: The immunotoxin may be binding non-specifically to other tissues. For example, dose-limiting cardiac toxicity was observed in BALB/c mice with a TXU-PAP immunotoxin.[17] Reducing non-specific uptake through PEGylation or using cleavable adapters that shorten the plasma half-life can be explored.[14][18] Another strategy involves splitting the immunotoxin into two inactive fragments that only become active upon reconstitution on the target cell surface.[19]
-
Section 3: Quantitative Data Summary
| Immunotoxin | Target | Model | Key Finding(s) | Reference |
| TXU-PAP | CD7 | SCID mouse model of T-lineage ALL | 100% of mice treated with 30 µg of TXU-PAP remained leukemia-free for >120 days, compared to 0% in control groups. | [17] |
| TXU-PAP | CD7 | Cynomolgus monkeys | Favorable pharmacokinetics with an elimination half-life of 8.1-8.7 hours. Doses up to 0.10 mg/kg/day for 5 days were well-tolerated. | [17] |
| 3A1-PAP | CD7 (T, p41) | Ex vivo bone marrow purging | Eliminated a maximum of 4.8 logs of leukemic T-cells. Only slightly toxic to pluripotent stem cells (13% loss of CFU-GEMM at a high concentration). | [20][21] |
| Anti-Thy 1.1-PAP | Thy 1.1 | In vitro leukemia cells | IgG-PAP conjugate was ~45 times more efficient at killing target cells than an F(ab')2-PAP conjugate, likely due to differences in cell surface affinity. | [8] |
| Various Ab-PAP | Human T-cell antigens | Rabbits | Free PAP was 95% cleared from blood in 2 hours. The immunotoxin conjugate half-life was significantly extended to 17-24 hours. | [13] |
Section 4: Key Experimental Protocols
Protocol 1: General Antibody-PAP Conjugation via a Disulfide Linker (SPDP)
This protocol provides a general workflow for conjugating PAP to a monoclonal antibody using the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) cross-linker.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2-7.4.
-
This compound (PAP) in PBS.
-
SPDP solution in anhydrous DMSO or DMF.
-
Dithiothreitol (DTT) solution.
-
Reaction buffers (e.g., Sodium Bicarbonate, pH 8.5-9.0; Acetate buffer, pH 4.5).
-
Desalting columns (e.g., Sephadex G-25).
-
Purification system (e.g., FPLC with a size-exclusion column).
Methodology:
-
Antibody Derivatization:
-
Dissolve the mAb in a suitable reaction buffer (e.g., PBS at pH 7.4).
-
Add a 5- to 10-fold molar excess of SPDP to the mAb solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP using a desalting column equilibrated with PBS. The mAb is now derivatized with pyridyldithiopropionyl groups.
-
-
PAP Derivatization:
-
Repeat step 1 for PAP to introduce pyridyldithiopropionyl groups onto PAP.
-
-
Reduction of Derivatized PAP:
-
Add a 50-fold molar excess of DTT to the derivatized PAP solution.
-
Incubate for 30 minutes at room temperature to reduce the pyridyldithio groups to free sulfhydryl (-SH) groups.
-
Remove excess DTT using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Immediately mix the derivatized mAb with the freshly reduced, sulfhydryl-containing PAP. A typical molar ratio is 1:2 to 1:5 (mAb:PAP).
-
Allow the reaction to proceed overnight at 4°C with gentle stirring. The pyridyldithio groups on the mAb will react with the sulfhydryl groups on PAP to form a stable, cleavable disulfide bond.
-
-
Purification:
-
Stop the reaction by adding a sulfhydryl-containing reagent like cysteine.
-
Purify the immunotoxin conjugate from unconjugated mAb, PAP, and other byproducts using size-exclusion chromatography (SEC). Collect fractions corresponding to the expected molecular weight of the 1:1 conjugate.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm conjugation.
-
Determine protein concentration via a BCA assay or A280 measurement.
-
Protocol 2: In Vitro Cytotoxicity WST-1 Assay
This protocol measures the cytotoxic effect of the PAP-immunotoxin by assessing the metabolic activity of treated cells.
Materials:
-
Target and non-target control cell lines.
-
Complete cell culture medium.
-
PAP-immunotoxin, unconjugated mAb, and unconjugated PAP.
-
96-well cell culture plates.
-
WST-1 reagent.
-
Microplate reader.
Methodology:
-
Cell Plating:
-
Harvest cells and adjust the cell density in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment and recovery.
-
-
Treatment:
-
Prepare serial dilutions of the PAP-immunotoxin, unconjugated mAb, and PAP in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted treatments to the respective wells. Include wells with medium only (untreated control).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the untreated control wells.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the immunotoxin concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Section 5: Visualizations
Caption: Mechanism of action for a PAP-based immunotoxin.
Caption: General workflow for developing and testing PAP immunotoxins.
Caption: Troubleshooting decision tree for low cytotoxicity.
References
- 1. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 8. Comparison of the selective cytotoxic effects of immunotoxins containing ricin A chain or this compound and anti-Thy 1.1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. Isolation and characterization of this compound mutations in Saccharomyces cerevisiae: identification of residues important for toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A flow cytometry method to quantitate internalized immunotoxin shows Taxol synergistically increases cellular immunotoxin uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunotoxin Screening System: A Rapid and Direct Approach to Obtain Functional Antibodies with Internalization Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunological and biological stability of immunotoxins in vivo as studied by the clearance of disulfide-linked this compound-antibody conjugates from blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Critical Issues in the Development of Immunotoxins for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo toxicity, pharmacokinetics, and antileukemic activity of TXU (anti-CD7)-pokeweed antiviral protein immunotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A cleavable adapter to reduce nonspecific cytotoxicity of recombinant immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reduction of non-specific toxicity of immunotoxin by intein mediated reconstitution on target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Anti-T cell immunotoxins containing pokeweed anti-viral protein: potential purging agents for human autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Purified Pokeweed Antiviral Protein (PAP)
Welcome to the technical support center for purified pokeweed antiviral protein (PAP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of PAP during and after purification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of purified PAP aggregation?
A1: Aggregation of purified PAP can be triggered by a combination of factors, including:
-
Suboptimal Buffer Conditions: An inappropriate pH or salt concentration can lead to protein instability and aggregation. Proteins are often least soluble at their isoelectric point (pI).
-
High Protein Concentration: Concentrating PAP to high levels can increase the likelihood of intermolecular interactions that lead to aggregation.
-
Temperature Stress: Both elevated temperatures during purification and freeze-thaw cycles during storage can induce unfolding and subsequent aggregation. Purified proteins are generally more stable when stored at -80°C.[1]
-
Oxidation: The formation of non-native disulfide bonds between PAP molecules can occur, especially if the protein contains surface-exposed cysteine residues, leading to aggregation.
-
Mechanical Stress: Vigorous agitation or pumping can introduce air-liquid interfaces that promote protein denaturation and aggregation.
Q2: What are some general strategies to prevent PAP aggregation?
A2: To maintain the stability and solubility of purified PAP, consider the following strategies:
-
Optimize Buffer Composition: Screen a range of pH values and salt concentrations to find the optimal conditions for your specific PAP construct.
-
Utilize Additives: Incorporate stabilizing agents into your buffers. Common additives include reducing agents, osmolytes, amino acids, and non-denaturing detergents.
-
Control Protein Concentration: If high concentrations are necessary, consider adding stabilizing excipients to the buffer.
-
Proper Temperature Management: Perform purification steps at low temperatures (e.g., 4°C) and store the purified protein at -80°C with a cryoprotectant like glycerol.[1]
-
Gentle Handling: Minimize mechanical stress by using appropriate mixing techniques and avoiding excessive agitation.
Q3: Are there any specific buffer components known to be compatible with PAP?
A3: Based on published literature, the following buffer components have been used for PAP extraction and in vitro assays, suggesting their compatibility:
-
Extraction Buffer: 50 mM Tris-HCl pH 7.5, 1 mM EGTA, 1 mM dithiothreitol (DTT), 5% glycerol.
-
Ribosome Inactivating Protein (RIP) Buffer: 10 mM Tris-HCl pH 7.4, 60 mM KCl, 10 mM MgCl₂.
It is important to note that the optimal buffer for preventing aggregation during long-term storage or at high concentrations may differ and should be empirically determined.
Troubleshooting Guide
Problem: My purified PAP is precipitating out of solution after purification.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of your PAP construct. Adjust the buffer pH to be at least one unit away from the pI. | Proteins are least soluble at their pI where the net charge is zero, leading to aggregation. |
| Incorrect Salt Concentration | Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength for solubility. | Salts can shield surface charges, preventing aggregation at low concentrations, but can also cause "salting out" at very high concentrations. |
| High Protein Concentration | Dilute the protein sample. If high concentration is required, add stabilizing excipients (see Table 1). | High protein concentrations increase the frequency of intermolecular collisions, promoting aggregation. |
Problem: My PAP aggregates upon freeze-thawing.
| Potential Cause | Troubleshooting Step | Rationale |
| Ice Crystal Formation | Add a cryoprotectant such as glycerol (10-25% v/v) or sucrose to the storage buffer. | Cryoprotectants minimize the formation of damaging ice crystals and stabilize the protein structure during freezing.[1] |
| pH Shifts During Freezing | Use a buffer with a low heat of fusion, such as HEPES or MOPS, to minimize pH changes during freezing. | The pH of common buffers like Tris can shift significantly upon freezing, leading to protein denaturation. |
| Repeated Freeze-Thaw Cycles | Aliquot the purified PAP into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | Each freeze-thaw cycle can cause some degree of protein denaturation and aggregation. |
Problem: I observe a gradual increase in turbidity in my stored PAP solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | Add a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) to the storage buffer. | Reducing agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation. TCEP is more stable over time than DTT. |
| Microbial Contamination | Filter-sterilize the final protein solution and store it in a sterile container. Consider adding a bacteriostatic agent like sodium azide (0.02%). | Microbial growth can lead to proteolysis and changes in the solution environment, promoting aggregation. |
| Slow Unfolding | Screen for stabilizing additives such as amino acids (e.g., Arginine, Glutamic acid) or osmolytes (e.g., sorbitol, trehalose). | These additives can stabilize the native conformation of the protein, making it less prone to unfolding and aggregation over time. |
Quantitative Data on Stabilizing Additives
Disclaimer: Specific quantitative data on the effect of various additives on PAP stability is limited in the public domain. The following table provides general concentration ranges for commonly used protein stabilizing agents. The optimal concentration for PAP should be determined empirically.
| Additive Type | Example | Typical Concentration Range | Mechanism of Action |
| Reducing Agents | Dithiothreitol (DTT) | 1 - 5 mM | Prevents oxidation of cysteine residues and formation of intermolecular disulfide bonds. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 - 0.5 mM | More stable reducing agent than DTT, especially at neutral to high pH. | |
| Osmolytes (Polyols) | Glycerol | 10 - 25% (v/v) | Stabilizes protein structure by preferential hydration; also acts as a cryoprotectant. |
| Sorbitol | 0.2 - 1 M | Excluded from the protein surface, promoting a more compact, stable conformation. | |
| Osmolytes (Sugars) | Sucrose | 0.1 - 0.5 M | Similar to polyols, stabilizes protein structure and acts as a cryoprotectant. |
| Trehalose | 0.1 - 0.5 M | Known for its excellent protein-stabilizing and cryoprotective properties. | |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. |
| L-Glutamic Acid | 50 - 500 mM | Often used in combination with L-Arginine to enhance solubility. | |
| Non-denaturing Detergents | Tween® 20 / Polysorbate 20 | 0.01 - 0.1% (v/v) | Prevent aggregation at air-water interfaces and can solubilize small aggregates. |
| CHAPS | 0.05 - 0.2% (w/v) | A zwitterionic detergent that can be effective in preventing hydrophobic aggregation. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal PAP Solubility
This protocol describes a method to systematically screen different buffer conditions to identify those that best maintain PAP solubility.
-
Prepare a stock solution of purified PAP in a minimal, well-characterized buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a matrix of buffers in a 96-well plate format. Vary the pH (e.g., in 0.5 unit increments from 6.0 to 8.5) and salt concentration (e.g., 50, 150, 300, 500 mM NaCl or KCl).
-
Add PAP to each well to a final concentration that is relevant to your application.
-
Incubate the plate under conditions that may induce aggregation (e.g., at a challenging temperature for a set period, or with gentle agitation).
-
Assess aggregation by measuring the absorbance at 340 nm or 600 nm. A higher absorbance indicates increased aggregation.
-
Identify the buffer conditions that result in the lowest absorbance, indicating optimal solubility.
Protocol 2: Thermal Shift Assay (TSA) to Assess PAP Stability
TSA, also known as differential scanning fluorimetry (DSF), can be used to assess the thermal stability of PAP in the presence of different additives.
-
Prepare a master mix containing purified PAP and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).
-
Dispense the master mix into a 96-well PCR plate.
-
Add different additives (e.g., salts, osmolytes, amino acids) at various concentrations to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.
-
Determine the melting temperature (Tm) for each condition. A higher Tm indicates increased protein stability.
Visualizations
Caption: A troubleshooting workflow for addressing PAP aggregation.
Caption: Relationship between causes of aggregation and preventative solutions.
References
Technical Support Center: Assessing Off-Target Effects of Pokeweed Antiviral Protein (PAP) In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Pokeweed Antiviral Protein (PAP) in vivo. The focus is on identifying and quantifying potential off-target effects to ensure a comprehensive assessment of its therapeutic potential and safety profile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the in vivo assessment of PAP's off-target effects.
| Question/Issue | Answer/Troubleshooting Steps |
| FAQ 1: What are the primary on-target vs. off-target effects of PAP? | On-Target: The intended therapeutic effect, which can be the depurination of host cell ribosomes within virus-infected cells to halt viral replication, or the depurination of viral RNA itself.[1] Off-Target: Any effects on non-target cells or molecules. This includes: 1. Depurination of ribosomes in healthy, uninfected cells, leading to cytotoxicity. 2. Systemic toxicity affecting organs such as the heart, liver, and kidneys.[2] 3. Induction of the ribotoxic stress response and activation of MAPK signaling pathways in healthy cells.[3] 4. Depurination of other cellular RNAs (e.g., mRNAs) or DNA.[2][4] 5. Immunogenicity and modulation of the immune system. |
| FAQ 2: How can I assess systemic toxicity after PAP administration? | Systemic toxicity is assessed through a combination of daily clinical observations, body weight measurements, and terminal analyses including: 1. Hematology: Complete blood count (CBC) to check for changes in red blood cells, white blood cells, and platelets.[5][6] 2. Clinical Chemistry: Serum analysis to evaluate organ function (e.g., liver enzymes like ALT/AST, kidney markers like BUN/creatinine).[7][8] 3. Histopathology: Microscopic examination of key organs (liver, kidney, heart, spleen, etc.) to identify cellular damage, inflammation, or other pathological changes.[9][10][11] |
| Troubleshooting 1: High variability in hematology and clinical chemistry results between animals in the same group. | 1. Check Animal Health: Ensure all animals were healthy and of a similar age and weight at the start of the study. Underlying health issues can affect baseline values. 2. Standardize Blood Collection: Use a consistent method and time of day for blood collection. Stress during handling can alter some parameters. Ensure proper sample handling (e.g., correct anticoagulant tubes, prompt separation of serum) to prevent artifacts like hemolysis, which can skew chemistry results.[7] 3. Review Dosing Procedure: Verify the accuracy and consistency of PAP administration for each animal. Inconsistent dosing can lead to variable exposure and toxicity. 4. Increase Sample Size: If variability is inherent to the model, a larger group size may be necessary to achieve statistical significance. |
| FAQ 3: What is the "ribotoxic stress response" and how is it measured? | The ribotoxic stress response is a cellular signaling cascade activated by damage to ribosomes, such as that caused by PAP-mediated depurination.[3] This response involves the activation of mitogen-activated protein kinases (MAPKs), particularly JNK and p38, which can lead to inflammation, and in some cases, apoptosis.[3] It can be measured in tissue samples by: 1. Western Blotting: To detect the phosphorylated (activated) forms of key kinases like ERK1/2, JNK, and p38.[12][3] 2. Kinase Assays: To directly measure the enzymatic activity of specific MAPKs in tissue lysates. |
| Troubleshooting 2: I am trying to detect ribosome depurination in tissues using primer extension, but I'm getting no signal or weak signals. | 1. RNA Quality is Critical: Ensure you are isolating high-quality, intact total RNA from your tissue samples. Use an RNase-free workflow and a robust RNA isolation method. rRNA is abundant, but degradation can prevent primer annealing and extension. 2. Optimize Primer Annealing: The annealing temperature is crucial. Test a gradient of temperatures (e.g., 45°C, 60°C, 68°C) to find the optimal condition for your specific primer and RNA.[13] 3. Increase RNA Input: The amount of depurinated rRNA might be low in off-target tissues. Try increasing the amount of total RNA in the reaction (e.g., up to 10-20 µg).[14] 4. Check Primer Design: Ensure your primer is specific to the 28S rRNA sequence downstream of the known depurination site (the Sarcin-Ricin Loop) and is free of strong secondary structures. 5. Enzyme Quality: Use a fresh, high-quality reverse transcriptase and ensure the reaction buffer is correctly prepared. Some enzymes are sensitive to pH.[13] |
| Troubleshooting 3: My histopathology slides show artifacts that are difficult to distinguish from PAP-induced toxicity. | 1. Fixation is Key: Ensure tissues are fixed promptly and adequately (e.g., in 10% neutral buffered formalin) immediately after collection to prevent autolysis. The volume of fixative should be at least 10-20 times the tissue volume.[9] 2. Handle Tissues Gently: Squeeze artifacts from forceps or crush artifacts during dissection can mimic cellular damage. Handle all specimens with care.[10] 3. Proper Processing: Incomplete dehydration or clearing during tissue processing can lead to shrinkage, holes, or wrinkles in the section, which can be misinterpreted as pathology.[9] 4. Include Control Groups: Always compare tissues from PAP-treated animals to those from vehicle-treated control animals processed at the same time to help differentiate treatment effects from processing artifacts. |
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies. It is important to note that toxicity and off-target effects are highly dependent on the specific PAP construct (e.g., native PAP vs. immunotoxin), dose, route of administration, and animal model.
Table 1: Systemic Toxicity of PAP Immunotoxins in Preclinical Models
| Parameter | Species | PAP Construct | Dose & Regimen | Key Findings | Reference |
| Survival | SCID Mice | TXU (anti-CD7)-PAP | 30 µ g/day x 5 days | 100% survival at >120 days vs. 100% mortality in control group by 80 days. | [2] |
| Survival | SCID Mice | TP3 (anti-p80)-PAP | Not Specified | Significantly delayed tumor progression and improved tumor-free survival. | |
| Clinical Toxicity | Cynomolgus Monkeys | TXU (anti-CD7)-PAP | 0.10 mg/kg/day x 5 days | Well-tolerated with no significant clinical side effects. | [2] |
| Histopathology | Cynomolgus Monkeys | TXU (anti-CD7)-PAP | 0.10 mg/kg/day x 5 days | No gross or microscopic lesions found at necropsy. | [2] |
| Cardiac Toxicity | BALB/c Mice | TXU (anti-CD7)-PAP | Not Specified | Dose-limiting cardiac toxicity was observed. | [2] |
Table 2: Hematological and Clinical Chemistry Changes (Illustrative)
Note: Specific values are highly variable. This table presents the types of changes to monitor.
| Parameter Category | Parameter | Potential Change with Toxicity | Rationale |
| Hematology | White Blood Cell (WBC) Count | Increase or Decrease | Increase may indicate inflammation; decrease may indicate myelosuppression. |
| Red Blood Cell (RBC) Count | Decrease | May indicate hemolysis or bone marrow suppression.[6] | |
| Hemoglobin (HGB) | Decrease | Consequence of reduced RBC count.[6] | |
| Platelets (PLT) | Decrease | Potential for bone marrow suppression. | |
| Clinical Chemistry | Alanine Aminotransferase (ALT) | Increase | Marker of hepatocellular injury (liver toxicity). |
| Aspartate Aminotransferase (AST) | Increase | Marker of liver or muscle (including cardiac) damage. | |
| Blood Urea Nitrogen (BUN) | Increase | Marker of reduced kidney function. | |
| Creatinine (CRE) | Increase | Marker of reduced kidney function. |
Experimental Protocols & Methodologies
Protocol 1: Assessment of Ribosome Depurination in Tissues via Primer Extension
This method detects the specific cleavage of the phosphodiester backbone at the depurinated site after chemical treatment, leading to a truncated product detectable by reverse transcription.
-
Tissue Homogenization and RNA Isolation:
-
Excise target organs (e.g., liver, spleen, kidney) from control and PAP-treated animals.
-
Immediately snap-freeze in liquid nitrogen or place in an RNA stabilization reagent.
-
Homogenize a known amount of tissue (e.g., 50-100 mg) using a rotor-stator homogenizer or bead mill.
-
Isolate total RNA using a TRIzol-based method or a column-based kit, including a DNase I treatment step to remove genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis (to check for intact 28S and 18S rRNA bands).
-
-
Aniline Treatment (Cleavage at Abasic Site):
-
To 10-20 µg of total RNA in an RNase-free tube, add freshly made aniline buffer (e.g., 1 M aniline, 20 mM sodium acetate, pH 4.5).
-
Incubate in the dark at 60°C for 20 minutes. This step cleaves the RNA backbone specifically at the apurinic site created by PAP.[15]
-
Precipitate the RNA using ethanol or isopropanol, wash with 70% ethanol, and resuspend in RNase-free water.
-
-
Primer Labeling and Annealing:
-
Design a 20-25 nucleotide DNA primer complementary to a region of the 28S rRNA approximately 50-100 nucleotides downstream of the Sarcin-Ricin Loop (SRL).
-
End-label the primer with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.
-
Anneal the labeled primer to 5-10 µg of aniline-treated RNA by heating to 68°C and allowing it to cool slowly to room temperature.[13]
-
-
Primer Extension Reaction:
-
Perform the reverse transcription reaction using an enzyme like MMLV or AMV reverse transcriptase and dNTPs.
-
Incubate at the optimal temperature for the enzyme (e.g., 42-47°C) for 1 hour.[14]
-
Stop the reaction and precipitate the cDNA products.
-
-
Analysis:
-
Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer.
-
Expose the gel to autoradiography film or a phosphorimager screen.
-
A band corresponding to the truncated product indicates depurination. The intensity of this band relative to the full-length extension product can be quantified to estimate the percentage of depurination.
-
Protocol 2: General Histopathological Evaluation of Tissues
-
Tissue Collection and Fixation:
-
At necropsy, collect samples of key organs (liver, kidneys, heart, spleen, lungs, brain, etc.).
-
Trim tissues to a thickness of 3-5 mm to ensure proper fixative penetration.
-
Immediately immerse tissues in at least 10 volumes of 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol solutions.
-
Clear the tissues using an agent like xylene.
-
Infiltrate and embed the tissues in paraffin wax to form solid blocks.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
-
Float the sections onto glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E), which stains cell nuclei blue and cytoplasm/extracellular matrix pink.
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides.
-
Evaluate for signs of toxicity, including:
-
Cellular changes: Necrosis, apoptosis, degeneration, hypertrophy, atrophy.
-
Inflammation: Infiltration of neutrophils, lymphocytes, or macrophages.
-
Vascular changes: Hemorrhage, thrombosis, edema.
-
Structural changes: Fibrosis, architectural disruption.
-
-
Score lesions for severity (e.g., minimal, mild, moderate, severe) and distribution.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for in vivo assessment of PAP off-target effects.
PAP-Induced Ribotoxic Stress Signaling Pathway
Caption: PAP triggers the Ribotoxic Stress Response via MAPK signaling.
References
- 1. This compound alters splicing of HIV-1 RNAs, resulting in reduced virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Increases HIV-1 Particle Infectivity by Activating the Cellular Mitogen Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematological changes produced in mice by ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hematology and Clinical Chemistry Reference Ranges for Laboratory-Bred Natal Multimammate Mice (Mastomys natalensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. This compound increases HIV-1 particle infectivity by activating the cellular mitogen activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-terminal deletion mutant of this compound inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Soluble Expression of Pokeweed Antiviral Protein (PAP) in Escherichia coli
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the soluble expression of Pokeweed Antiviral Protein (PAP) in bacterial systems. Given that PAP is a ribosome-inactivating protein, its expression in E. coli is often challenging due to its inherent toxicity to the host cells, which can lead to low yields and the formation of insoluble inclusion bodies.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to overcome these common hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the expression of PAP in E. coli.
Question: I am observing very low or no expression of PAP in my E. coli culture. What are the possible causes and solutions?
Answer:
Low or no expression of PAP is a common issue, often linked to its toxic nature. Here are several potential causes and troubleshooting steps:
-
Leaky Basal Expression: Even low levels of uninduced PAP expression can be toxic to E. coli, leading to cell death or plasmid instability before induction.
-
Solution: Use a tightly regulated expression system. Plasmids with promoters like the T7 promoter in conjunction with E. coli strains such as BL21(DE3)pLysS, which produces T7 lysozyme to inhibit basal T7 RNA polymerase activity, can mitigate this issue. Adding glucose to the growth media can also help to repress the lac promoter.
-
-
Codon Usage: The codon usage of the PAP gene, which is of plant origin, may not be optimal for efficient translation in E.coli.
-
Inefficient Transcription or Translation: Issues with the plasmid construct or induction conditions can lead to poor expression.
-
Solution:
-
Verify the integrity of your expression vector and the PAP gene sequence.
-
Optimize the concentration of the inducer (e.g., IPTG) and the induction time. A typical starting point is 0.1-1.0 mM IPTG for 3-4 hours or overnight at a lower temperature.[4]
-
Ensure that the optical density (OD600) of the culture is in the mid-log phase (around 0.5-0.6) before induction.[4]
-
-
Question: My PAP is being expressed, but it is primarily found in insoluble inclusion bodies. How can I increase the yield of soluble PAP?
Answer:
The formation of inclusion bodies is a frequent outcome when overexpressing foreign or toxic proteins in E. coli.[5] Here are several strategies to enhance the solubility of PAP:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down the rate of protein synthesis, which can promote proper folding and increase the proportion of soluble protein.[5]
-
Use of Solubility-Enhancing Fusion Tags: Fusing PAP with a highly soluble protein partner can significantly improve its solubility.
-
Maltose-Binding Protein (MBP): Fusing MBP to the N-terminus of PAP has been shown to facilitate its soluble expression, particularly when targeted to the periplasm.[6][7]
-
Other Tags: While not specifically documented for PAP, other tags like Small Ubiquitin-like Modifier (SUMO) and Glutathione S-transferase (GST) are known to enhance the solubility of various recombinant proteins and could be tested.
-
-
Periplasmic Expression: Directing PAP to the periplasm can reduce its toxicity to the host cell and facilitate proper folding.
-
Solution: Utilize an expression vector that includes an N-terminal signal peptide, such as OmpA, to direct the protein to the periplasmic space.[8]
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins.
-
Solution: Co-express chaperones like GroEL/GroES or DnaK/DnaJ/GrpE to aid in the folding of PAP and prevent its aggregation into inclusion bodies.
-
-
Refolding from Inclusion Bodies: If the above strategies are not successful, expressing PAP in inclusion bodies and subsequently refolding it into its active conformation is a viable alternative. This method has been used to produce biologically active recombinant PAP.[9]
Question: The E. coli culture grows very slowly or lyses after induction of PAP expression. What is happening and how can I prevent it?
Answer:
This is a clear indication of PAP's toxicity. The ribosome-inactivating nature of PAP disrupts protein synthesis in the host, leading to growth arrest and cell death.[1]
-
Tightly Regulated Expression: As mentioned previously, minimizing basal expression is crucial. Use strains like BL21(DE3)pLysS or BL21-AI.
-
Reduced Induction Levels: Lowering the concentration of the inducer (e.g., IPTG) can reduce the amount of PAP produced, potentially to a level that is less toxic to the cells while still providing a reasonable yield.
-
Periplasmic Targeting: Sequestering PAP in the periplasm, away from the cytoplasmic ribosomes, is an effective strategy to mitigate its toxicity.[6][7][8]
-
Inclusion Body Formation as a Strategy: Intentionally directing PAP to inclusion bodies can be a way to sequester the toxic protein in an inactive form, thus protecting the host cell. The active protein can then be recovered through refolding.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of soluble PAP in E. coli?
A1: The yield can vary significantly depending on the expression strategy. Here are some reported yields:
| Expression Strategy | Yield of Soluble PAP | Reference |
| Intracellular Expression (without fusion) | 1.74 mg/L | [8] |
| Secretion to Periplasm (with OmpA signal peptide) | 5.55 mg/L | [8] |
| MBP Fusion (periplasmic expression) | 4.0 - 5.5 mg/L | [3][6] |
| Refolded from Inclusion Bodies | 10 - 12 mg/L (biologically active) |
Q2: Which E. coli strain is best for expressing PAP?
A2: BL21(DE3) is a commonly used strain for protein expression. However, due to PAP's toxicity, derivatives that offer tighter control over expression are recommended. BL21(DE3)pLysS or BL21(DE3)pLysE are good choices as they produce T7 lysozyme, which inhibits the basal activity of T7 RNA polymerase. Strains like Rosetta(DE3), which contain a plasmid carrying tRNAs for rare codons, can be beneficial if you are not using a codon-optimized gene.
Q3: Is codon optimization necessary for PAP expression in E. coli?
A3: While not strictly necessary, codon optimization is highly recommended. Since PAP is a plant protein, its mRNA will likely contain codons that are rarely used in E. coli. This can lead to translational stalling, reduced protein yield, and an increased likelihood of misfolding.[2][3] Synthesizing a gene with codons optimized for E. coli can significantly improve the chances of successful expression.
Q4: Can I express a functional PAP mutant that is less toxic?
A4: Yes, expressing a catalytically inactive mutant of PAP can be a useful control and is generally less toxic to the host cells. For example, a point mutation in the active site (e.g., E176V) abolishes its enzymatic activity.[10] Such mutants are valuable for studies where the protein's non-enzymatic functions are being investigated.
Experimental Protocols
Protocol 1: IPTG Induction of Soluble PAP Expression
This protocol is a general guideline for inducing the expression of a PAP construct in E. coli.
-
Starter Culture: Inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony from a fresh transformation plate. Grow overnight at 37°C with vigorous shaking (200-250 rpm).
-
Main Culture: The next morning, inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate the main culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[4]
-
Induction:
-
For optimal solubility: Cool the culture to the desired induction temperature (e.g., 18-25°C).
-
Add IPTG to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.
-
-
Expression: Continue to incubate the culture with shaking for 3-4 hours at a higher temperature (e.g., 30°C) or overnight (12-16 hours) at a lower temperature (e.g., 18°C).
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or processed immediately.
Protocol 2: Cell Lysis and Extraction of Soluble Protein
This protocol describes the lysis of E. coli cells and the separation of soluble and insoluble protein fractions.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail. A common ratio is 5-10 mL of buffer per gram of wet cell paste.
-
Lysis: Lyse the cells using one of the following methods:
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 30 seconds on, 30 seconds off) until the solution is no longer viscous.
-
High-Pressure Homogenization (French Press): Pass the cell suspension through a French press at high pressure.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the cell debris and insoluble proteins (inclusion bodies).
-
Fraction Collection:
-
Soluble Fraction: Carefully collect the supernatant, which contains the soluble proteins.
-
Insoluble Fraction: The pellet contains the inclusion bodies and other insoluble cellular components.
-
-
Analysis: Analyze samples from both the soluble and insoluble fractions by SDS-PAGE to determine the expression and solubility of PAP.
Protocol 3: Purification and Refolding of PAP from Inclusion Bodies
This is a general protocol that should be optimized for PAP.
-
Inclusion Body Washing:
-
Resuspend the insoluble pellet from Protocol 2 in lysis buffer containing a mild detergent (e.g., 1% Triton X-100).
-
Centrifuge at 15,000 x g for 15 minutes at 4°C. Repeat this wash step 2-3 times to remove contaminating proteins and membrane fragments.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl pH 8.0) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to break disulfide bonds.
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Refolding:
-
Rapid Dilution: Add the solubilized protein drop-wise into a large volume of ice-cold refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with a redox shuffling system like 0.5 mM oxidized glutathione and 5 mM reduced glutathione) with gentle stirring. The final protein concentration should be low to prevent aggregation.
-
Dialysis: Alternatively, dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
-
Purification and Concentration: After refolding, purify the soluble, active PAP using standard chromatography techniques (e.g., ion-exchange, size-exclusion). Concentrate the purified protein as needed.
Protocol 4: SDS-PAGE and Western Blot Analysis
This protocol is for analyzing the expression and identity of PAP.
-
Sample Preparation: Mix protein samples (from total cell lysate, soluble fraction, and insoluble fraction) with SDS-PAGE sample loading buffer and heat at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer (for Western Blot): Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to PAP (or to an affinity tag if one is used) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Workflow for Optimizing Soluble PAP Expression.
Caption: Troubleshooting Flowchart for PAP Expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Expression of a this compound in Escherichia coli and its characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of novel fusion antiviral proteins ricin a chain-pokeweed antiviral proteins (RTA-PAPs) in Escherichia coli and their inhibition of protein synthesis and of hepatitis B virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-terminal deletion mutant of this compound inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
Technical Support Center: Stabilizing Pokeweed Antiviral Protein (PAP) for Therapeutic Use
Welcome to the Technical Support Center for Pokeweed Antiviral Protein (PAP) Research. This resource is designed for researchers, scientists, and drug development professionals working with PAP. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your efforts in stabilizing this potent antiviral protein for therapeutic applications.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with PAP, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Antiviral Activity | Inactive PAP due to improper folding or degradation. | Express PAP as inclusion bodies in E. coli and perform a controlled refolding protocol. Ensure proper storage conditions (-80°C in a suitable buffer). |
| Incorrect assay conditions. | Optimize virus-to-cell ratio (MOI), incubation times, and PAP concentration. Include positive and negative controls in your antiviral assay. | |
| Selected PAP isoform has low activity against the target virus. | Different PAP isoforms (PAP-I, PAP-II, PAP-S) have varying levels of activity against different viruses. Test multiple isoforms to identify the most potent one for your application. | |
| High Cytotoxicity in Cell-Based Assays | The inherent ribosome-inactivating activity of wild-type PAP is toxic to host cells. | Utilize site-directed mutagenesis to create non-toxic or less-toxic PAP variants. Mutations in the active site (e.g., E176V) or C-terminus can dissociate antiviral activity from cytotoxicity.[1][2] |
| Protein Aggregation | Suboptimal buffer conditions (pH, ionic strength). | Screen a panel of buffers with varying pH (typically 6.0-8.0) and salt concentrations (e.g., 50-250 mM NaCl) to identify conditions that minimize aggregation. Use dynamic light scattering (DLS) to monitor aggregation. |
| High protein concentration. | Work with the lowest effective concentration of PAP. If high concentrations are necessary, consider adding stabilizing excipients. | |
| Repeated freeze-thaw cycles. | Aliquot PAP solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Inconsistent Results in Ribosome Inactivation Assay | Variability in the quality of rabbit reticulocyte lysate. | Use a fresh, high-quality lysate from a reputable commercial source. Perform a quality control check on each new batch. |
| Contamination with RNases. | Use RNase-free water, pipette tips, and tubes throughout the assay. Add an RNase inhibitor to the reaction mixture. | |
| Inaccurate quantification of PAP. | Use a reliable protein quantification method, such as a BCA assay, and run a known standard on an SDS-PAGE gel to verify purity and concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in stabilizing PAP for therapeutic use?
A1: The main challenges include:
-
Inherent Toxicity: PAP's primary mechanism of action, ribosome inactivation, is toxic to host cells.
-
Immunogenicity: As a plant-derived protein, PAP can elicit an immune response in humans.
-
Physical Instability: PAP can be prone to aggregation, denaturation, and loss of activity under suboptimal storage and formulation conditions.
Q2: How can the immunogenicity of PAP be reduced?
A2: A common strategy to reduce the immunogenicity of therapeutic proteins is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. While specific data on PAP PEGylation is limited in the public domain, this approach can increase the protein's hydrodynamic size, masking immunogenic epitopes and prolonging its plasma half-life.
Q3: Which PAP isoform is the most stable and active?
A3: The stability and activity of PAP isoforms can vary depending on the target virus and experimental conditions. For instance, PAP-I, PAP-II, and PAP-III have shown potent activity against HIV-1, with IC50 values in the nanomolar range.[3] PAP-S isoforms, found in seeds, are reported to have the highest in vitro activity among the isoforms.[4] It is recommended to empirically determine the best isoform for your specific application.
Q4: What are some recommended storage conditions for PAP?
A4: For long-term storage, it is recommended to store purified PAP in a buffer containing a cryoprotectant (e.g., glycerol) at -80°C. Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots. For short-term storage, 4°C may be acceptable, but stability should be monitored.
Q5: Can PAP be formulated for topical delivery?
A5: Yes, PAP has been successfully formulated into a gel for topical application. This can be a viable strategy for treating localized viral infections while minimizing systemic toxicity.
Data Presentation
Comparative Antiviral Activity of PAP Isoforms against HIV-1
| Isoform | Source | IC50 (nM)[3] |
| PAP-I | Spring Leaves | 17 |
| PAP-II | Early Summer Leaves | 25 |
| PAP-III | Late Summer Leaves | 16 |
Comparative N-glycosidase Activity of Recombinant PAP Isoforms
| Substrate | PAP-I Activity | α-PAP Activity | PAP-S1 Activity | PAP-S2 Activity |
| Rat Ribosomes | High | High | High | High |
| E. coli Ribosomes | High | Moderate | Low | Very Low |
| Salmon Sperm DNA | Moderate | High | Low | Very Low |
This table summarizes qualitative data on the relative depurination efficiency of different PAP isoforms against various substrates.
Experimental Protocols
In Vitro Ribosome Inactivation Assay
This assay measures the ability of PAP to inhibit protein synthesis in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
PAP protein solution
-
RNase-free water
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and RNase-free water according to the manufacturer's instructions.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add varying concentrations of PAP to the tubes. Include a no-PAP control.
-
Initiate the translation reaction by adding [35S]-Methionine to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by adding a solution of NaOH and H2O2 to decolorize the samples.
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated proteins on glass fiber filters and wash with TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each PAP concentration relative to the no-PAP control.
rRNA Depurination Assay (Aniline Cleavage)
This assay detects the N-glycosidase activity of PAP by identifying the specific cleavage of rRNA at the depurinated site.
Materials:
-
Purified ribosomes (e.g., from rabbit reticulocytes or yeast)
-
PAP protein solution
-
Reaction buffer (e.g., 30 mM Tris-HCl pH 7.6, 20 mM KCl, 5 mM MgCl2)
-
Aniline-acetate solution (freshly prepared)
-
RNA extraction reagents (e.g., TRIzol)
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Ethidium bromide or other RNA stain
Protocol:
-
Incubate purified ribosomes with PAP in the reaction buffer at 37°C for 15-30 minutes. Include a no-PAP control.
-
Stop the reaction and extract the total RNA using a suitable method (e.g., TRIzol).
-
Resuspend the RNA pellet in aniline-acetate solution.
-
Incubate on ice in the dark for 20 minutes to induce cleavage at the apurinic site.
-
Precipitate the RNA with ethanol and resuspend in an appropriate loading buffer.
-
Separate the RNA fragments on a denaturing urea-polyacrylamide gel.
-
Stain the gel with ethidium bromide and visualize the RNA fragments. A specific cleavage product will be visible in the PAP-treated sample, indicating depurination.[1]
Mandatory Visualizations
Experimental Workflow for Assessing PAP Activity
Caption: Workflow for PAP activity assessment.
PAP-Induced JNK Signaling Pathway
Caption: PAP-induced JNK signaling cascade.[5]
Logical Troubleshooting for PAP Aggregation
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: ribosome inactivation and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression [frontiersin.org]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
minimizing non-specific binding of pokeweed antiviral protein immunoconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pokeweed antiviral protein (PAP) immunoconjugates. The focus is on minimizing non-specific binding to enhance experimental accuracy and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAP) and why is it used in immunoconjugates?
This compound (PAP) is a ribosome-inactivating protein (RIP) that inhibits protein synthesis by catalytically removing a specific adenine residue from the large ribosomal RNA of the 60S subunit of eukaryotic ribosomes.[1][2] This potent cytotoxic activity makes it a valuable component of immunoconjugates, which are designed to target and kill specific cells, such as cancer cells or virally infected cells.[3][4] The immunoconjugate links PAP to a monoclonal antibody that specifically recognizes a target antigen on the cell surface, delivering the toxic PAP payload directly to the desired cells.[3]
Q2: What are the main causes of non-specific binding of PAP immunoconjugates?
Non-specific binding of PAP immunoconjugates can arise from several factors:
-
Electrostatic Interactions: The charged nature of both the immunoconjugate and cellular components can lead to unwanted binding.[5][6] For instance, negatively charged components of the conjugate can interact with positively charged molecules on cell surfaces.
-
Hydrophobic Interactions: Hydrophobic regions on the immunoconjugate can non-specifically associate with hydrophobic pockets on cell membranes or other proteins.[6][7]
-
Fc Receptor Binding: The Fc region of the antibody component of the immunoconjugate can bind to Fc receptors on non-target cells, such as macrophages and natural killer cells.
-
Cross-Reactivity: The antibody may exhibit low-level binding to structurally similar, non-target antigens.
Q3: How can non-specific binding affect my experimental results?
Non-specific binding can lead to several issues in both research and therapeutic applications:
-
Inaccurate Data: In in vitro assays like ELISA or flow cytometry, non-specific binding can result in high background signals, leading to false positives and an overestimation of target binding.[7][8]
-
Off-Target Toxicity: In therapeutic applications, non-specific binding can cause the immunoconjugate to be internalized by healthy, non-target cells, leading to systemic toxicity and side effects.[9] This is a significant concern for the clinical development of immunotoxins.[9]
-
Reduced Therapeutic Efficacy: If a significant portion of the immunoconjugate binds non-specifically, less is available to bind to the intended target cells, potentially reducing the overall therapeutic effect.
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Binding Assays (e.g., ELISA, Flow Cytometry)
High background is a common problem that can obscure specific binding signals.
Troubleshooting Workflow
Caption: Troubleshooting high background in in vitro assays.
Issue 2: Evidence of Off-Target Cell Killing in Cytotoxicity Assays
Observing toxicity in control cell lines that do not express the target antigen is a clear indication of non-specific binding.
Troubleshooting Workflow
Caption: Addressing off-target cytotoxicity.
Data Presentation
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | 1-5% | Blocks non-specific protein binding sites. | [6][7] |
| Casein | 1-5% | Effective protein-based blocking agent. | [8] |
| Tween 20 | 0.05-0.1% | Non-ionic surfactant that reduces hydrophobic interactions. | [6][7][8] |
| Sodium Chloride (NaCl) | 150-500 mM | Increases ionic strength, shielding electrostatic interactions. | [5][6][7] |
| Dextran Sulfate | 0.02-0.1% | Polyanion that competes for electrostatic binding sites. | [5] |
| Salmon Sperm DNA | 10-100 µg/mL | Blocks non-specific binding to nucleic acids. | [5] |
| Polyethylene Glycol (PEG) | Varies | Shields hydrophobic domains and reduces immunogenicity. | [10] |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for ELISA
This protocol outlines a method for testing different blocking agents to minimize non-specific binding in an ELISA format.
Materials:
-
96-well ELISA plates
-
Target antigen
-
PAP immunoconjugate
-
Control antibody (isotype matched, not conjugated to PAP)
-
Blocking buffers to test: 5% BSA in PBS, 5% non-fat dry milk in PBS, 1% casein in PBS
-
Wash buffer: PBS with 0.05% Tween 20 (PBST)
-
Substrate for detection (e.g., TMB)
Procedure:
-
Coat the ELISA plate with the target antigen at a predetermined optimal concentration overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block the plate with the different blocking buffers for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add serial dilutions of the PAP immunoconjugate and the control antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add a secondary antibody that detects the primary antibody of the immunoconjugate, conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and read the absorbance.
-
Analysis: Compare the signal from the PAP immunoconjugate to the control antibody for each blocking buffer. The optimal blocking buffer will yield a high signal for the immunoconjugate and a low signal for the control antibody.
Protocol 2: PEGylation of PAP Immunoconjugates
PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to the immunoconjugate. This can help to shield hydrophobic regions and reduce non-specific uptake.[10]
Conceptual Workflow for PEGylation
Caption: General workflow for PEGylation of immunoconjugates.
Disclaimer: This is a generalized protocol. The specific chemistry and reaction conditions for PEGylation will depend on the available reactive groups on the immunoconjugate and the type of PEG derivative used. It is crucial to consult specialized literature for detailed protocols.
References
- 1. C-terminal deletion mutant of this compound inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: ribosome inactivation and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aboligo.com [aboligo.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of antibodies and immunoconjugates for the therapy of more accessible cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Codon Usage for Pokeweed Antiviral Protein (PAP) Expression in Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing pokeweed antiviral protein (PAP) in yeast systems, with a focus on codon usage optimization.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for expressing this compound (PAP) in yeast?
A1: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codons of the expression host, in this case, yeast (Saccharomyces cerevisiae or Pichia pastoris). This is crucial because different organisms exhibit codon usage bias, meaning they use certain codons for a particular amino acid more frequently than others. By replacing rare codons in the PAP gene with those commonly used by yeast, you can potentially increase translational efficiency, leading to higher protein yields.[1][2] Factors to consider for effective codon optimization include the abundance of transfer RNAs (tRNAs) for each codon and the overall mRNA structure.[2]
Q2: I've codon-optimized the PAP gene, but I'm still getting low or no protein expression. What could be the issue?
A2: Low or no expression of codon-optimized PAP in yeast can be due to several factors beyond codon usage. A primary concern with PAP is its inherent cytotoxicity to the host cells.[3][4] PAP is a ribosome-inactivating protein (RIP) that can depurinate yeast ribosomes, leading to a shutdown of protein synthesis and cell death.[5][6] Therefore, even with an optimized gene, the expressed protein can kill the yeast cells before significant amounts of PAP can be produced. Other potential issues include problems with transcription, mRNA stability, or post-translational processing.
Q3: How can I mitigate the cytotoxic effects of PAP in my yeast expression system?
A3: Several strategies can be employed to reduce PAP's toxicity to yeast cells:
-
Use an inducible promoter: Tightly regulated promoters, such as the methanol-inducible alcohol oxidase 1 (AOX1) promoter in Pichia pastoris, are highly recommended.[7] This allows the yeast culture to grow to a high cell density before inducing the expression of the toxic PAP protein.
-
Secrete the protein: Expressing PAP with a secretion signal peptide can direct the protein out of the cell, potentially reducing its interaction with the cytosolic ribosomes and thus lowering its toxicity. Successful secretion of mature PAP from P. pastoris has been reported to be non-toxic to the yeast cells.[7]
-
Co-express an inhibitor: Co-expression of proteins that inhibit PAP's activity, such as the Arabidopsis Bax Inhibitor-1 (AtBI-1), has been shown to reduce its cytotoxicity in yeast.
-
Express a less toxic mutant: If the full antiviral activity is not required for your application, consider expressing a mutated, less toxic version of PAP.
Q4: Which yeast species, Saccharomyces cerevisiae or Pichia pastoris, is better for PAP expression?
A4: Both S. cerevisiae and P. pastoris have been used to express PAP. However, P. pastoris offers several advantages, particularly for toxic proteins. The availability of the very strong and tightly regulated AOX1 promoter allows for high-level, controlled expression.[7] P. pastoris is also known for its ability to grow to very high cell densities and its efficiency in secreting heterologous proteins, which as mentioned, can be a key strategy to overcome PAP's cytotoxicity.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low PAP expression after codon optimization and induction | PAP Cytotoxicity: The expressed PAP is killing the yeast cells. | 1. Confirm PAP expression is tightly regulated; use a strong inducible promoter. 2. Switch to a secretion system using a signal peptide (e.g., the α-mating factor from S. cerevisiae). 3. Reduce the induction temperature to slow down protein production and allow for proper folding. 4. Co-express a known inhibitor of PAP. |
| Inefficient Transcription or Translation: Codon optimization may have introduced unintended mRNA secondary structures or cryptic splice sites. | 1. Analyze the optimized mRNA sequence for strong secondary structures near the translation start site and remove them by synonymous codon changes. 2. Ensure that the Kozak sequence is optimal for yeast. | |
| Protein Degradation: PAP may be unstable in the yeast cell and is being degraded by host proteases. | 1. Perform a time-course experiment to identify the optimal harvest time post-induction. 2. Add protease inhibitors during cell lysis. 3. Co-express molecular chaperones to aid in proper folding. | |
| Yeast culture growth is significantly inhibited after inducing PAP expression | Leaky Promoter Expression: The promoter is not tightly regulated, leading to basal expression of toxic PAP during the growth phase. | 1. Use a yeast strain and promoter system known for its tight regulation. 2. Grow the culture in a medium that represses the promoter (e.g., glucose-containing medium for the GAL1 promoter in S. cerevisiae) before switching to an inducing medium. |
| High Induction Levels: The amount of inducer (e.g., methanol) is too high, leading to a burst of PAP expression that overwhelms the cell. | 1. Optimize the concentration of the inducer. Start with a lower concentration and gradually increase it. 2. Perform a time-course induction to determine the optimal duration. | |
| Expressed PAP is insoluble or forms inclusion bodies | Improper Protein Folding: High levels of expression can overwhelm the cellular folding machinery. | 1. Lower the induction temperature (e.g., from 30°C to 20-25°C). 2. Co-express chaperones to assist in proper protein folding. 3. Optimize the composition of the lysis buffer with detergents or chaotropic agents if the protein is being purified. |
Quantitative Data on Codon Optimization
| Protein | Expression Host | Fold/Percent Increase with Codon Optimization | Reference |
| P-Glycoprotein | Pichia pastoris | ~3-fold increase | [8] |
| Catechol 1,2-dioxygenase | Saccharomyces cerevisiae | ~2.9-fold improvement | [1][9] |
| α-amylase | Pichia pastoris | Up to 40% increase | [10] |
| 1,3-1,4-beta-D-glucanase | Pichia pastoris | 38.5% higher yield | [10] |
| Porcine β-defensin–2 | E. coli (as a comparative example) | 4–6 times increased secretion | [10] |
| PAS_chr2-2_0376 | Pichia pastoris | 30–50% increase | [11] |
Experimental Protocols
Detailed Methodology for Yeast Transformation (Electroporation of Pichia pastoris)
This protocol is adapted for the transformation of P. pastoris with a linearized expression vector, such as pPICZα A.
-
Preparation of Competent Cells:
-
Inoculate 5 mL of YPD medium with a single colony of P. pastoris and grow overnight at 30°C with shaking.
-
The next day, inoculate 500 mL of fresh YPD medium with 0.25 mL of the overnight culture in a 2 L flask.
-
Grow overnight at 30°C with shaking to an OD600 of 1.3–1.5.
-
Centrifuge the cells at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 500 mL of ice-cold, sterile water.
-
Centrifuge again and resuspend the pellet in 250 mL of ice-cold, sterile water.
-
Centrifuge a final time and resuspend the pellet in 20 mL of ice-cold 1 M sorbitol.
-
Centrifuge and resuspend in 1 mL of ice-cold 1 M sorbitol. The final cell suspension is ready for electroporation.
-
-
Electroporation:
-
Mix 80 µL of the competent cells with 5–10 µg of linearized plasmid DNA in an ice-cold 0.2 cm electroporation cuvette.
-
Incubate on ice for 5 minutes.
-
Pulse the cells using an electroporator with settings of 1.5 kV, 25 µF, and 200 Ω.
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-2 hours without shaking.
-
Spread 100-200 µL of the cell suspension onto YPDS plates containing the appropriate concentration of Zeocin™ for selection.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Detailed Methodology for Methanol-Induced Protein Expression in Pichia pastoris
-
Inoculum Preparation:
-
Inoculate 25 mL of BMGY medium (Buffered Glycerol-complex Medium) in a 250 mL baffled flask with a single colony of the recombinant P. pastoris strain.
-
Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2–6 (log-phase growth, approximately 16–18 hours).
-
-
Induction of Protein Expression:
-
Harvest the cells by centrifuging at 1,500–3,000 x g for 5 minutes at room temperature.
-
Decant the supernatant and resuspend the cell pellet in BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0. The volume of BMMY medium will depend on the desired scale of expression.
-
Transfer the culture to a baffled flask (the flask volume should be at least 4-5 times the culture volume to ensure adequate aeration).
-
Add 100% methanol to a final concentration of 0.5-1% to induce expression.
-
Return the culture to the 28-30°C shaking incubator.
-
-
Maintaining Induction and Harvesting:
-
Maintain induction by adding 100% methanol to a final concentration of 0.5-1% every 24 hours.
-
Collect 1 mL samples at various time points (e.g., 24, 48, 72, 96, and 120 hours) to determine the optimal time for protein expression.
-
For secreted proteins, centrifuge the samples and collect the supernatant. For intracellular proteins, collect the cell pellet. Store samples at -80°C until analysis.
-
Visualizations
Caption: Experimental workflow for codon-optimized PAP expression in yeast.
Caption: Mechanism of PAP cytotoxicity and mitigation strategies in yeast.
References
- 1. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of this compound mutations in Saccharomyces cerevisiae: evidence that ribosome depurination is not sufficient for cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The this compound specifically inhibits Ty1-directed +1 ribosomal frameshifting and retrotransposition in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of biologically active recombinant this compound in methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Gene Optimization Strategy that Enhances Production of Fully Functional P-Glycoprotein in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Codon usage bias regulates gene expression and protein conformation in yeast expression system P. pastoris - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting pokeweed antiviral protein activity assays for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pokeweed Antiviral Protein (PAP) activity assays. Our goal is to help you achieve reproducible and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during PAP activity assays, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No PAP Activity Detected
-
Question: I am not observing any significant inhibition of protein synthesis in my cell-free translation assay, even at high concentrations of PAP. What could be the problem?
-
Answer: Low or no detectable PAP activity can stem from several factors related to the protein itself, the assay components, or the experimental setup.
-
Inactive PAP Enzyme:
-
Improper Storage: PAP is a protein and can lose activity if not stored correctly. Ensure it is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Degradation: The protein may have degraded due to contamination with proteases. Use protease inhibitors during purification and ensure all solutions are sterile.
-
Incorrect Folding: If you are using recombinantly expressed PAP, it may not be correctly folded. Consider optimizing expression and purification conditions.
-
-
Suboptimal Assay Conditions:
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of co-factors can significantly impact PAP activity. The inhibitory action of PAP is dependent on K+ and Mg2+ concentrations.[1] High Mg2+ or low K+ concentrations can reverse the inhibitory effect.[1] Refer to the optimized buffer conditions table below.
-
Temperature: Ensure the assay is performed at the optimal temperature for both the translation system (e.g., 30-37°C for rabbit reticulocyte lysate) and PAP activity.
-
-
Assay Component Issues:
-
Inefficient Translation System: The cell-free translation system itself may not be active. Always run a positive control (e.g., a control RNA that should be efficiently translated) to verify the functionality of the lysate.[2][3]
-
RNA Template Quality: The quality of your mRNA template is crucial. Ensure it is intact, free of RNase contamination, and has the appropriate capping and polyadenylation for efficient translation.[4][5]
-
-
Issue 2: High Background Signal
-
Question: My negative control (no PAP) shows a very low level of protein synthesis, or my no-template control shows a high signal. How can I reduce this background?
-
Answer: High background can mask the inhibitory effect of PAP and lead to inaccurate results. Here are common causes and solutions:
-
Endogenous mRNA in Lysate:
-
Contamination:
-
RNase Contamination: Contamination with RNases can degrade your mRNA template, leading to inconsistent results that might be misinterpreted as low activity or strange background. Always use RNase-free water, tips, and tubes.[4]
-
Reagent Contamination: One of the assay components could be contaminated, leading to a false signal. Prepare fresh reagents and test them individually.
-
-
Assay-Specific Issues:
-
For radioactive assays: Incomplete precipitation of proteins or issues with scintillation counting can lead to high background. Optimize your precipitation and washing steps.
-
For fluorescence/luminescence assays: The substrate may be auto-hydrolyzing, or there might be interfering compounds in your PAP preparation. Run a "no-enzyme" control to check for substrate stability.
-
-
Issue 3: Poor Reproducibility
-
Question: I am getting inconsistent results between experiments, even when I follow the same protocol. How can I improve the reproducibility of my PAP activity assay?
-
Answer: Lack of reproducibility is a common challenge in biological assays. Pinpointing the source of variability is key.
-
Inconsistent Reagent Preparation:
-
Reagent Stability: Prepare fresh dilutions of PAP and other critical reagents for each experiment. Avoid using old or repeatedly frozen-and-thawed stocks.
-
Pipetting Accuracy: Small variations in pipetting volumes, especially of concentrated enzyme stocks, can lead to large differences in results. Use calibrated pipettes and be meticulous in your technique.
-
-
Variability in Assay Conditions:
-
Temperature Fluctuations: Ensure consistent incubation temperatures both within and between experiments. Use a reliable incubator or water bath.
-
Incubation Times: Adhere strictly to the specified incubation times for all steps of the assay.
-
-
Lot-to-Lot Variation:
-
Cell-Free Lysate: Different batches of rabbit reticulocyte lysate can have varying levels of activity.[6] When starting a new lot, it is advisable to re-optimize the assay conditions.
-
PAP Preparations: If you are purifying PAP yourself, there can be batch-to-batch differences in purity and activity. Characterize each new batch thoroughly.
-
-
Data Presentation
Table 1: Optimal Buffer Conditions for PAP Activity Assays
| Parameter | Recommended Range | Notes |
| pH | 7.4 - 7.6 | Optimal for most cell-free translation systems. |
| KCl Concentration | 50 - 100 mM | PAP inhibition can be sensitive to K+ concentration.[1] |
| MgCl₂ Concentration | 1 - 2.5 mM | High Mg2+ can reverse PAP's inhibitory effect.[1] |
| DTT | 1 - 2 mM | Maintains a reducing environment, which can be important for enzyme activity. |
| Temperature | 30 - 37 °C | Dependent on the specific cell-free translation system used. |
Table 2: Comparative Activity of PAP Isoforms and Mutants
| PAP Variant | Ribosome Depurination Activity (in vitro) | Antiviral Activity (in vivo) | Key Characteristics |
| PAP-I (Spring) | High | High | The most commonly studied isoform. |
| PAP-II (Summer) | High | High | Shows high homology to PAP-S.[8] |
| PAP-S (Seeds) | High | High | Shares high sequence homology with PAP-II.[8] |
| PAPx (E176V) | Inactive | Reduced | Active site mutant; used as a negative control.[9] |
| PAPn (G75D) | Inactive on ribosomes | Active | N-terminal mutant; can still depurinate capped viral RNA.[9] |
| PAPc (C-terminal truncation) | Inactive on ribosomes | Active | C-terminal mutant; can still depurinate capped viral RNA.[9] |
Experimental Protocols
Protocol 1: Cell-Free Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This protocol is a standard method to determine the ribosome-inactivating activity of PAP by measuring the inhibition of protein synthesis.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (RRL)
-
Amino Acid Mixture (minus methionine or leucine, depending on the radiolabel used)
-
[³⁵S]-Methionine or [¹⁴C]-Leucine
-
Capped and polyadenylated reporter mRNA (e.g., Luciferase or GFP mRNA)
-
Purified PAP of known concentration
-
RNase-free water
-
Trichloroacetic acid (TCA)
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: On ice, prepare the translation reactions in RNase-free microcentrifuge tubes. A typical 25 µL reaction mixture includes:
-
12.5 µL Rabbit Reticulocyte Lysate
-
1 µL Amino Acid Mixture (minus the radiolabeled amino acid)
-
1 µL [³⁵S]-Methionine (or other radiolabeled amino acid)
-
1 µL Reporter mRNA (e.g., 1 µg/µL)
-
Varying concentrations of PAP (e.g., 0.1 nM to 1 µM)
-
RNase-free water to a final volume of 25 µL
-
Controls:
-
Positive Control: No PAP added.
-
Negative Control: No mRNA added.
-
-
-
Incubation: Mix the components gently and incubate the reactions at 30°C for 60-90 minutes.
-
Termination and Precipitation: Stop the reaction by placing the tubes on ice. To precipitate the newly synthesized proteins, add 250 µL of cold 10% TCA. Vortex and incubate on ice for 10 minutes.
-
Washing: Collect the precipitate by centrifugation at 12,000 x g for 10 minutes. Wash the pellet twice with cold acetone.
-
Quantification: Air-dry the pellet and resuspend it in a suitable buffer or directly add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each PAP concentration relative to the positive control. Plot the percentage of inhibition against the PAP concentration to determine the IC₅₀ value.
Protocol 2: N-glycosidase Activity Assay (Aniline Cleavage Assay)
This assay directly detects the depurination of rRNA by PAP.
Materials:
-
Purified ribosomes (e.g., from rabbit reticulocytes or wheat germ)
-
Purified PAP
-
RIP Buffer (e.g., 60 mM KCl, 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂)[10]
-
Aniline-acetate solution (freshly prepared)
-
RNA extraction reagents (e.g., Phenol:Chloroform)
-
Ethanol
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Ethidium bromide or other RNA stain
Procedure:
-
Depurination Reaction:
-
In an RNase-free tube, incubate purified ribosomes (e.g., 50 µg) with varying concentrations of PAP in RIP buffer for 30 minutes at 37°C.[10]
-
Control: Incubate ribosomes without PAP.
-
-
RNA Extraction: Stop the reaction by adding an equal volume of extraction buffer (e.g., 50 mM Tris-HCl pH 8.8, 240 mM NaCl, 20 mM EDTA, 2% SDS).[10] Extract the RNA using phenol:chloroform, followed by ethanol precipitation.[10]
-
Aniline Cleavage: Resuspend the RNA pellet in aniline-acetate solution and incubate on ice for 30 minutes.[10] This will cleave the phosphodiester backbone at the depurinated site.
-
Precipitation: Precipitate the RNA with ethanol.
-
Gel Electrophoresis: Resuspend the RNA pellet in loading buffer and run on a denaturing urea-polyacrylamide gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. The appearance of a specific smaller RNA fragment (the "Endo fragment") in the PAP-treated lanes indicates N-glycosidase activity.
Visualizations
Caption: Mechanism of PAP-induced ribosome inactivation.
Caption: Workflow for a cell-free translation inhibition assay.
References
- 1. Reversal of the inhibitory effects of the this compound upon protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rabbit Reticulocyte Lysate Protocol [worldwide.promega.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. manuals.plus [manuals.plus]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. C-terminal deletion mutant of this compound inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Pokeweed Antiviral Protein (PAP) Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pokewed antiviral protein (PAP) conjugates. Our goal is to help you overcome common experimental challenges and enhance the therapeutic index of your PAP-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pokeweed Antiviral Protein (PAP)?
This compound (PAP) is a type I ribosome-inactivating protein (RIP).[1][2][3] Its primary cytotoxic mechanism is the enzymatic removal of a specific adenine residue from the α-sarcin/ricin loop of the large ribosomal RNA (rRNA) in eukaryotic cells.[1][2][3] This irreversible modification, known as depurination, blocks the elongation step of protein synthesis, leading to cell death.[1][4] Beyond ribosome inactivation, PAP can also depurinate other RNA molecules, including viral RNAs, which contributes to its broad-spectrum antiviral activity.[5]
Q2: What are the main challenges in developing PAP conjugates with a high therapeutic index?
The primary challenges in developing effective and safe PAP conjugates include:
-
Non-specific toxicity: While conjugation to a targeting moiety is designed to direct PAP to specific cells, non-specific uptake by healthy tissues can lead to off-target toxicity.
-
Immunogenicity: As a plant-derived protein, PAP can elicit an immune response in vivo, leading to the production of neutralizing antibodies that can reduce efficacy and cause adverse effects.
-
Conjugate stability: The chemical linker used to attach PAP to the targeting ligand must be stable in circulation to prevent premature release of the toxic payload, but labile enough to release the active PAP molecule inside the target cell.
-
Manufacturing and purification: Producing homogeneous and stable PAP conjugates can be challenging, with issues like aggregation and loss of activity during production and storage.
Q3: How can the non-specific toxicity of PAP conjugates be minimized?
Several strategies can be employed to reduce non-specific toxicity:
-
Target selection: Choose a target antigen that is highly and specifically expressed on the target cells with minimal expression on healthy tissues.
-
Linker design: Utilize cleavable linkers that are sensitive to the internal environment of the target cell (e.g., specific enzymes, lower pH) to ensure that PAP is only released after internalization.
-
PEGylation: The addition of polyethylene glycol (PEG) chains can shield the PAP molecule, potentially reducing its uptake by non-target cells and decreasing its immunogenicity.
-
Dose optimization: Careful dose-response studies are crucial to identify a therapeutic window where efficacy is maximized and toxicity is minimized.
Troubleshooting Guides
Problem 1: Low Conjugate Yield or Inefficient Conjugation
| Possible Cause | Troubleshooting Steps |
| Inefficient cross-linker chemistry | Ensure the chosen cross-linker is appropriate for the functional groups on both PAP and the targeting moiety. For example, if using an NHS ester-maleimide linker, confirm the presence of primary amines on one molecule and free thiols on the other. Optimize the molar ratio of the cross-linker to the proteins. |
| Suboptimal reaction conditions | Optimize the pH and buffer composition for the conjugation reaction. For example, NHS ester reactions are typically more efficient at a slightly alkaline pH (7.2-8.5). Avoid buffers containing primary amines (e.g., Tris) when using NHS esters. |
| Steric hindrance | The conjugation sites on PAP or the targeting molecule may be sterically hindered. Consider using a longer cross-linker to overcome this issue. |
| Protein instability | The conjugation conditions may be causing the proteins to denature or aggregate. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Problem 2: Aggregation of the PAP Conjugate
| Possible Cause | Troubleshooting Steps |
| High protein concentration | Reduce the concentration of the proteins during the conjugation and purification steps. |
| Suboptimal buffer conditions | Optimize the pH and ionic strength of the buffer to maintain protein solubility. Perform a buffer screen to identify the optimal conditions for your specific conjugate. |
| Hydrophobicity of the payload/linker | If the linker or PAP itself is contributing to hydrophobicity-driven aggregation, consider using a more hydrophilic linker, such as one containing a PEG spacer. |
| Freeze-thaw cycles | Avoid multiple freeze-thaw cycles. Aliquot the conjugate into single-use vials before freezing. The addition of cryoprotectants like glycerol can also help. |
| Improper storage | Store the conjugate at the recommended temperature and in a buffer that promotes stability. For long-term storage, -80°C is generally preferred over -20°C. |
Problem 3: Loss of Biological Activity of the PAP Conjugate
| Possible Cause | Troubleshooting Steps |
| Modification of active site residues | The conjugation reaction may have modified amino acid residues in the active site of PAP or the binding site of the targeting moiety. Use site-specific conjugation methods to avoid this. |
| Denaturation during conjugation or storage | The experimental conditions may have caused the proteins to unfold. Use milder reaction conditions and ensure proper storage. |
| Steric hindrance of the targeting moiety | The conjugated PAP molecule may be sterically hindering the binding of the targeting moiety to its receptor. Consider using a longer linker or a different conjugation site. |
Quantitative Data on PAP Conjugates
The therapeutic index is a measure of the safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. For PAP conjugates, this can be estimated by comparing the in vitro cytotoxicity (IC50) on target versus non-target cells, or by comparing the in vivo efficacy and toxicity (e.g., maximum tolerated dose, MTD). Below is a summary of reported efficacy for some PAP immunoconjugates.
| Conjugate | Target Cell | IC50 (nM) | Reference |
| αCD4-PAP | HIV-1 infected cells (zidovudine-susceptible) | 0.043 | [6] |
| αCD4-PAP | HIV-1 infected cells (zidovudine-resistant) | 0.019 | [6] |
| B53 (anti-CD4)-PAP | HIV-1 infected H9 cells | 0.03 | [7] |
| TXU (anti-CD7)-PAP | HIV-1 infected H9 cells | 0.02 | [7] |
| PAP-I | HIV-1 in PBMC | 17 | [5] |
| PAP-II | HIV-1 in PBMC | 25 | [5] |
| PAP-III | HIV-1 in PBMC | 16 | [5] |
| Unconjugated PAP | HIV-1 infected H9 cells | 8 | [7] |
Note: This table provides a snapshot of the efficacy of different PAP conjugates. A comprehensive therapeutic index would also require corresponding toxicity data on non-target cells or in vivo models, which is not always available in the same study.
Experimental Protocols
Protocol 1: Conjugation of PAP to a Monoclonal Antibody using SPDP
This protocol describes a common method for conjugating PAP to a monoclonal antibody using the heterobifunctional cross-linker N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
Materials:
-
This compound (PAP)
-
Monoclonal antibody (mAb)
-
SPDP (e.g., from Thermo Fisher Scientific)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dithiothreitol (DTT)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Modification of the Antibody with SPDP:
-
Dissolve the mAb in conjugation buffer at a concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of SPDP in an organic solvent like DMSO.
-
Add a 10- to 20-fold molar excess of SPDP to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column (SEC) equilibrated with conjugation buffer.
-
Determine the degree of modification by measuring the release of pyridine-2-thione at 343 nm.
-
-
Reduction of SPDP-modified PAP (if PAP has no free thiols):
-
If PAP does not have accessible free sulfhydryl groups, it can be modified with SPDP in the same way as the antibody.
-
To generate free thiols, treat the SPDP-modified PAP with a reducing agent like DTT (5-50 mM) for 30 minutes at room temperature.
-
Remove excess DTT using a desalting column equilibrated with deoxygenated conjugation buffer.
-
-
Conjugation Reaction:
-
Mix the SPDP-modified antibody with the thiol-containing PAP in a molar ratio of approximately 1:2 to 1:5 (antibody:PAP).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction results in the formation of a disulfide bond between the antibody and PAP.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Assess the biological activity of the conjugate using a cytotoxicity assay on target and non-target cells (see Protocol 2).
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a PAP conjugate.[10][11]
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
PAP conjugate and unconjugated controls
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and adjust the cell density in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with PAP Conjugate:
-
Prepare serial dilutions of the PAP conjugate and control substances in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the conjugate concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the conjugate that causes a 50% reduction in cell viability.
-
Visualizations
PAP's Mechanism of Action and Induction of Apoptosis
Caption: PAP conjugate mechanism leading to apoptosis.
Experimental Workflow for PAP Conjugate Evaluation
Caption: Workflow for PAP conjugate development.
Troubleshooting Logic for PAP Conjugate Aggregation
Caption: Troubleshooting guide for PAP conjugate aggregation.
References
- 1. Plant Ribosome-Inactivating Proteins: Progesses, Challenges and Biotechnological Applications (and a Few Digressions) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.library.txst.edu [digital.library.txst.edu]
- 3. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance [mdpi.com]
- 4. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-human immunodeficiency virus type 1 activity of an anti-CD4 immunoconjugate containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
Technical Support Center: Site-Directed Mutagenesis of Pokeweed Antiviral Protein (PAP) for Reduced Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on reducing the toxicity of Pokeweed Antiviral Protein (PAP) through site-directed mutagenesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental workflow, from mutagenesis to toxicity assessment.
I. Site-Directed Mutagenesis
Q1: My site-directed mutagenesis PCR failed (no or low product). What are the common causes and solutions?
A1: PCR failure in site-directed mutagenesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Primer Design: Poor primer design is a frequent cause of failure. Ensure your primers are 25-45 base pairs in length with the mutation in the center, have a GC content between 40-60%, and a melting temperature (Tm) ≥ 78°C. The 3' ends of the primers must be complementary to the template DNA.
-
Template DNA Quality and Concentration: Use high-quality, purified plasmid DNA. The recommended concentration is typically 5-50 ng per 50 µL reaction.
-
Polymerase and Cycling Conditions: Use a high-fidelity DNA polymerase to prevent secondary mutations. Optimize the annealing temperature and extension time. An extension time of ~2 minutes per kb of plasmid length is a good starting point.
-
DpnI Digestion: Incomplete digestion of the parental template DNA can lead to a high background of wild-type colonies. Ensure you are using a sufficient amount of DpnI and incubating for at least 1 hour at 37°C.
Q2: I have colonies after transformation, but sequencing reveals no mutation or a high number of random mutations. What went wrong?
A2: This issue can be frustrating. Here are the likely culprits and how to address them:
-
Insufficient DpnI Digestion: If you have a high number of wild-type colonies, it's likely that the parental plasmid was not fully digested. Increase the DpnI incubation time or the amount of enzyme used.
-
Low PCR Fidelity: A high number of random mutations suggests a low-fidelity polymerase was used or the PCR conditions were suboptimal. Always use a high-fidelity polymerase for site-directed mutagenesis. You can also try reducing the number of PCR cycles.
-
Primer-related Issues: Primers with secondary structures or a tendency to form dimers can lead to incorrect amplification. Analyze your primer design using online tools.
II. Protein Expression and Purification
Q3: I'm expressing my PAP mutant in E. coli, but I'm getting very low or no protein expression. How can I improve the yield?
A3: Low expression of recombinant PAP in E. coli is a common challenge due to its residual toxicity to prokaryotic ribosomes. Here are strategies to enhance expression:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period (16-24 hours) can slow down protein synthesis, reduce toxicity, and improve proper folding.
-
Use a Lower Concentration of Inducer: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest concentration that still yields sufficient protein. This can help to minimize toxicity.
-
-
Choice of Expression Strain: Use an E. coli strain engineered for toxic protein expression, such as BL21(DE3)pLysS, which contains a plasmid that produces T7 lysozyme to reduce basal expression of the T7 RNA polymerase.
-
Codon Optimization: Optimize the codon usage of your PAP gene for E. coli to improve translation efficiency.
Q4: My PAP mutant is expressed, but it's insoluble and forms inclusion bodies. How can I obtain soluble protein?
A4: Inclusion body formation is common for overexpressed foreign proteins in E. coli. To obtain soluble protein, you can:
-
Optimize Expression Conditions: As with low expression, lowering the induction temperature and inducer concentration can promote proper folding and increase the proportion of soluble protein.
-
Refolding from Inclusion Bodies: If the protein is still in inclusion bodies, you will need to purify the inclusion bodies, solubilize them using strong denaturants (e.g., 8M Urea or 6M Guanidine-HCl), and then refold the protein by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your PAP mutant.
III. Toxicity and Activity Assays
Q5: My MTT assay results for PAP cytotoxicity are inconsistent. What could be causing this variability?
A5: Inconsistent results in MTT assays can arise from several sources. Here are some factors to consider:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will directly impact the amount of formazan produced.
-
Compound Precipitation: PAP, especially at higher concentrations, might precipitate in the culture medium. Visually inspect the wells for any precipitation.
-
Incubation Times: Adhere to consistent incubation times for both the compound treatment and the MTT reagent.
-
Metabolic State of Cells: The metabolic activity of cells can be influenced by factors like passage number and confluency. Use cells within a consistent passage range and avoid letting them become over-confluent.
Q6: How can I be sure that the reduced toxicity of my PAP mutant is not just due to a complete loss of its ribosome-inactivating activity?
A6: This is a critical control. You should perform a ribosome-inactivating protein (RIP) assay to measure the specific activity of your mutant protein. This can be done using an in vitro translation inhibition assay with a rabbit reticulocyte lysate system. By comparing the IC50 value for translation inhibition of your mutant to that of the wild-type PAP, you can determine if the enzymatic activity is retained.
Data Presentation: Quantitative Comparison of PAP and its Mutants
The following table summarizes the inhibitory concentrations (IC50) of various PAP isoforms and mutants, providing a quantitative measure of their toxicity and antiviral activity.
| Protein | Assay | Cell Line / System | IC50 Value | Reference |
| PAP-I | HIV-1 Replication Inhibition | Human Peripheral Blood Mononuclear Cells | 17 nM | [1] |
| PAP-II | HIV-1 Replication Inhibition | Human Peripheral Blood Mononuclear Cells | 25 nM | [1] |
| PAP-III | HIV-1 Replication Inhibition | Human Peripheral Blood Mononuclear Cells | 16 nM | [1] |
| PAP (Wild-Type) | In vitro Translation Inhibition | Wheat Germ Ribosomes | 1 nM | [2] |
| PAP-S | In vitro Translation Inhibition | Rabbit Reticulocyte Lysate | 3.6 x 10-11 M | [3] |
| E176V Mutant | Toxicity in Transgenic Plants | Nicotiana tabacum | Non-toxic | |
| W237Stop Mutant | Toxicity in Transgenic Plants | Nicotiana tabacum | Non-toxic |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Site-Directed Mutagenesis of PAP
This protocol is based on the QuikChange™ site-directed mutagenesis method.
Materials:
-
pET vector containing the wild-type PAP gene
-
Mutagenic forward and reverse primers
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
10X reaction buffer
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be in the middle of the primers, with 10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10X reaction buffer
-
10-50 ng of template DNA (pET-PAP)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI directly to the amplification product and incubate at 37°C for 1 hour to digest the parental, methylated DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Screening: Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of His-tagged PAP Mutants in E. coli
Materials:
-
E. coli BL21(DE3)pLysS cells transformed with the pET-PAP mutant plasmid
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
Procedure:
-
Inoculation: Inoculate 50 mL of LB medium containing the appropriate antibiotics with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to grow the culture at 18°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., PBS with 10% glycerol) and store at -80°C.
MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HeLa or Jurkat)
-
Complete culture medium
-
96-well cell culture plates
-
Purified wild-type PAP and PAP mutants
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of wild-type PAP and PAP mutants in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Generating and Testing Low-Toxicity PAP Mutants
Caption: Workflow for creating and evaluating reduced-toxicity PAP mutants.
Logical Relationship of PAP Toxicity
Caption: The mechanism of PAP-induced cytotoxicity and the role of mutagenesis.
References
- 1. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inactivates pokeweed ribosomes; implications for the antiviral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and partial characterization of another form of the antiviral protein from the seeds of Phytolacca americana L. (pokeweed) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Pokeweed Antiviral Protein Activity: A Comparative Guide to Depurination Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key assays used to validate the enzymatic activity of Pokeweed Antiviral Protein (PAP). This guide includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate assay for your research needs.
This compound (PAP) is a ribosome-inactivating protein (RIP) that exhibits broad-spectrum antiviral activity. Its primary mechanism of action involves the enzymatic removal of a specific adenine base from the sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA), a process known as depurination. This irreversible modification inhibits protein synthesis, ultimately leading to cell death. Beyond its action on host ribosomes, PAP has been shown to directly depurinate viral RNA, contributing to its antiviral efficacy. Accurate and reliable quantification of this depurination activity is crucial for the characterization of PAP and the development of novel antiviral therapeutics.
This guide compares the performance of various depurination assays, offering insights into their principles, advantages, and limitations.
Quantitative Comparison of PAP and Ricin A Chain Depurination Activity
Experimental data highlights the superior ability of PAP to depurinate viral RNA compared to another well-characterized Type I RIP, Ricin A Chain (RTA). While both are potent inhibitors of protein synthesis via ribosome depurination, PAP demonstrates a unique and potent activity against viral RNA.
| Protein | Target RNA | Depurination Activity | IC50 (anti-HIV-1) | Reference |
| PAP-I | HIV-1 genomic RNA | 63 to 400 pmols of adenine released per µg of RNA | 17 nM | [1] |
| PAP-II | HIV-1 genomic RNA | 63 to 400 pmols of adenine released per µg of RNA | 25 nM | [1] |
| PAP-III | HIV-1 genomic RNA | 63 to 400 pmols of adenine released per µg of RNA | 16 nM | [1] |
| Ricin A Chain (RTA) | HIV-1 genomic RNA | No detectable depurination at 5 µM | - | [1] |
Comparison of Depurination Assays
Several methods are available to measure the N-glycosidase activity of PAP. The choice of assay depends on factors such as the required sensitivity, throughput, and the specific research question.
| Assay | Principle | Advantages | Disadvantages |
| Aniline Cleavage Assay | Chemical cleavage of the phosphodiester backbone at the depurinated site, followed by gel electrophoresis to detect the resulting RNA fragment.[2] | Simple, cost-effective, and provides a direct visualization of depurination. | Less quantitative, can be labor-intensive, and requires the use of hazardous chemicals (aniline). |
| Primer Extension Assay | A radiolabeled or fluorescently labeled primer is annealed to the RNA downstream of the depurination site. Reverse transcriptase extends the primer, and the enzyme pauses or terminates at the abasic site, generating a truncated cDNA product that can be visualized by gel electrophoresis.[2] | More quantitative than the aniline cleavage assay and can pinpoint the exact site of depurination. | Involves the use of radioisotopes (in the traditional method), can be complex to optimize, and has a limited dynamic range compared to qRT-PCR.[3] |
| qRT-PCR Assay | Depurination of rRNA prevents reverse transcription across the modified site. This reduction in full-length cDNA is quantified by real-time PCR.[2][3][4] | Highly sensitive, quantitative, has a wide dynamic range (up to 500-fold), and is suitable for high-throughput screening.[3][4] | Indirect measurement of depurination, requires careful primer design and validation. |
| HPLC-Based Adenine Detection | Direct quantification of the adenine released from the RNA substrate by PAP using high-performance liquid chromatography (HPLC).[2] | Highly sensitive and provides a direct and absolute quantification of the enzymatic activity. | Requires specialized equipment (HPLC), can be time-consuming, and may require derivatization of adenine for sensitive detection.[5][6] |
Experimental Protocols
Aniline Cleavage Assay
This protocol is adapted from methods used to detect depurination by ribosome-inactivating proteins.[2][7]
Materials:
-
Purified PAP
-
Target RNA (e.g., total cellular RNA or purified viral RNA)
-
Aniline solution (freshly prepared, pH 4.5)
-
RNA loading dye
-
Denaturing polyacrylamide gel
-
Ethidium bromide or other RNA stain
Procedure:
-
Depurination Reaction: Incubate the target RNA with varying concentrations of PAP in an appropriate reaction buffer at 30°C for 30 minutes.
-
RNA Extraction: Purify the RNA from the reaction mixture using a standard method like phenol-chloroform extraction followed by ethanol precipitation.
-
Aniline Treatment: Resuspend the RNA pellet in the aniline solution. Incubate at 60°C in the dark for 20 minutes to induce cleavage at the depurinated site.
-
Precipitation: Precipitate the RNA with ethanol to remove the aniline.
-
Gel Electrophoresis: Resuspend the RNA pellet in RNA loading dye, denature at 95°C for 5 minutes, and separate the RNA fragments on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the RNA fragments under UV light. The appearance of a specific cleavage product indicates depurination.
Primer Extension Assay
This protocol is a generalized method for detecting depurination based on established primer extension techniques.[8][9][10]
Materials:
-
Purified PAP
-
Target RNA
-
DNA oligonucleotide primer (complementary to a sequence downstream of the depurination site), 5'-end labeled with 32P or a fluorescent dye
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide sequencing gel
Procedure:
-
Depurination Reaction: Perform the depurination reaction as described in the aniline cleavage assay.
-
RNA Extraction: Purify the RNA from the reaction.
-
Primer Annealing: Mix the RNA with the labeled primer, heat to denature, and then cool slowly to allow the primer to anneal to the target RNA.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction mixture and incubate to allow the synthesis of cDNA.
-
Analysis: Denature the products and separate them on a denaturing polyacrylamide sequencing gel.
-
Detection: Visualize the radiolabeled or fluorescently labeled cDNA products by autoradiography or fluorescence imaging. A band corresponding to the size of the prematurely terminated cDNA will indicate the site of depurination.
HPLC-Based Adenine Detection Assay
This protocol is based on methods for quantifying released adenine by HPLC.[1][5][6]
Materials:
-
Purified PAP
-
Target RNA
-
Reaction buffer
-
Perchloric acid
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
-
Adenine standard
Procedure:
-
Depurination Reaction: Incubate the target RNA with PAP.
-
Reaction Termination and Deproteinization: Stop the reaction by adding perchloric acid to precipitate the protein and RNA.
-
Neutralization and Filtration: Centrifuge the sample, neutralize the supernatant, and filter it to remove any remaining particulates.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate the components using an appropriate mobile phase.
-
Quantification: Detect the adenine peak and quantify its amount by comparing the peak area to a standard curve generated with known concentrations of adenine.
Visualizing the Mechanism and Workflow
To better understand the process of PAP-mediated depurination and the general workflow of the assays, the following diagrams are provided.
Caption: Mechanism of PAP-induced ribosome inactivation.
Caption: General workflow of a depurination assay.
References
- 1. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-mass selective detection assay for adenine released from a synthetic RNA substrate by ricin A chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scispace.com [scispace.com]
- 9. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
A Comparative Guide to Pokeweed Antiviral Protein (PAP) Isoforms: Unraveling Their Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
Pokeweed Antiviral Protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the pokeweed plant, Phytolacca americana. It exhibits a broad spectrum of antiviral activity against numerous plant and animal viruses, making it a subject of significant interest in the development of novel antiviral therapeutics. The pokeweed plant produces several isoforms of PAP, primarily distinguished by their tissue of origin and season of expression. These isoforms, while sharing a common mechanism of action, display variations in their antiviral potency. This guide provides a comprehensive comparison of the antiviral efficacy of different PAP isoforms, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action.
Mechanism of Action: A Two-Pronged Antiviral Strategy
The primary antiviral mechanism of PAP isoforms is the enzymatic inactivation of ribosomes, which are essential for protein synthesis in both host cells and viruses. PAPs are N-glycosidases that specifically cleave an adenine base from a highly conserved sarcin/ricin loop of the large ribosomal RNA (rRNA).[[“]][2] This irreversible damage to the ribosome halts protein synthesis, thereby inhibiting viral replication.
Beyond ribosome inactivation, a crucial aspect of PAP's antiviral activity is its ability to directly target and depurinate viral RNA. This action can interfere with multiple stages of the viral life cycle, including translation and replication. Some PAP isoforms have also been shown to depurinate the capped messenger RNA (mRNA) of the host, further contributing to the inhibition of protein synthesis.[3]
Comparative Antiviral Efficacy of PAP Isoforms
Several isoforms of PAP have been identified, including those from leaves (PAP-I, PAP-II, and PAP-III, appearing in spring, early summer, and late summer, respectively) and seeds (PAP-S1 and PAP-S2).[4][5] While all isoforms possess antiviral properties, their efficacy can vary.
Quantitative Comparison of Antiviral Activity
The following table summarizes the available quantitative data on the antiviral efficacy of different PAP isoforms. A key study directly compared the anti-HIV-1 activity of the leaf isoforms.
| Isoform | Virus | Assay System | Efficacy Metric (IC₅₀) | Reference |
| PAP-I | Human Immunodeficiency Virus 1 (HIV-1) | Human peripheral blood mononuclear cells | 17 nM | [6] |
| PAP-II | Human Immunodeficiency Virus 1 (HIV-1) | Human peripheral blood mononuclear cells | 25 nM | [6] |
| PAP-III | Human Immunodeficiency Virus 1 (HIV-1) | Human peripheral blood mononuclear cells | 16 nM | [6] |
| Table 1: Comparative antiviral efficacy of PAP leaf isoforms against HIV-1. |
Data from this study indicates that PAP-I and PAP-III have comparable and slightly higher anti-HIV-1 activity than PAP-II.[6]
While direct comparative antiviral efficacy data for the seed isoforms (PAP-S1 and PAP-S2) is limited, studies have compared their enzymatic activity in depurinating ribosomes, which is a key indicator of their potential antiviral potency.
| Isoform | Substrate | Relative Depurination Activity | Reference |
| PAP-I | Rat Ribosomes | Same level as PAP-S1, PAP-S2, and α-PAP | [7][8] |
| PAP-S1 | Rat Ribosomes | Same level as PAP-I, PAP-S2, and α-PAP | [7][8] |
| PAP-S2 | Rat Ribosomes | Same level as PAP-I, PAP-S1, and α-PAP | [7][8] |
| α-PAP | Rat Ribosomes | Same level as PAP-I, PAP-S1, and PAP-S2 | [7][8] |
| PAP-I | E. coli Ribosomes | PAP I > α-PAP > PAP-S1 > PAP-S2 | [7][8] |
| PAP-S1 | E. coli Ribosomes | PAP I > α-PAP > PAP-S1 > PAP-S2 | [7][8] |
| PAP-S2 | E. coli Ribosomes | PAP I > α-PAP > PAP-S1 > PAP-S2 | [7][8] |
| α-PAP | E. coli Ribosomes | PAP I > α-PAP > PAP-S1 > PAP-S2 | [7][8] |
| Table 2: Comparative depurination activity of PAP isoforms. |
Interestingly, while the leaf and seed isoforms show similar activity on mammalian (rat) ribosomes, PAP-I demonstrates significantly higher activity on bacterial (E. coli) ribosomes compared to the seed isoforms.[7][8] This suggests potential differences in substrate specificity that may translate to variations in their antiviral spectrum. It has been noted that PAP-S isoforms exhibit the highest in vitro activity of all the isoforms, though specific antiviral IC50 values are not provided in the reviewed literature.[4]
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a standard method to determine the concentration of an antiviral agent that inhibits viral replication by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
This compound (PAP) isoforms
-
Cell culture medium (e.g., DMEM)
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[9][10]
-
Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for a defined period (e.g., 1 hour) to allow for viral attachment.[11]
-
Treatment: After the adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the PAP isoforms.
-
Overlay: Add a semi-solid overlay to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.[11][12]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.[9][12]
-
Plaque Counting: Count the number of plaques in each well.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the PAP isoform that reduces the number of plaques by 50% compared to the virus control (no treatment).[11]
RNA Depurination Assay
This assay is used to assess the enzymatic activity of PAP isoforms on ribosomal or viral RNA.
Materials:
-
Purified ribosomes or viral RNA
-
PAP isoforms
-
Reaction buffer
-
Aniline-acetate solution
-
RNA extraction kit
-
Agarose or polyacrylamide gel electrophoresis reagents
Procedure:
-
Incubation: Incubate the target RNA (ribosomes or viral RNA) with the PAP isoform in a suitable reaction buffer.
-
RNA Extraction: Stop the reaction and extract the RNA.
-
Aniline Treatment: Treat the extracted RNA with aniline-acetate. Aniline treatment specifically cleaves the phosphodiester backbone at the depurinated site.
-
Gel Electrophoresis: Analyze the RNA fragments by gel electrophoresis. The appearance of a specific cleavage product indicates depurination.
-
Quantification: The extent of depurination can be quantified by measuring the intensity of the cleavage product band.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. consensus.app [consensus.app]
- 2. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects | MDPI [mdpi.com]
- 5. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance | MDPI [mdpi.com]
- 6. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic clones encoding two isoforms of this compound in seeds (PAP-S1 and S2) and the N-glycosidase activities of their recombinant proteins on ribosomes and DNA in comparison with other isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic clones encoding two isoforms of this compound in seeds (PAP-S1 and S2) and the N-glycosidase activities of their recombinant proteins on ribosomes and DNA in comparison with other isoforms. | Semantic Scholar [semanticscholar.org]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
pokeweed antiviral protein versus ricin A-chain: a comparative analysis of mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of Pokeweed Antiviral Protein (PAP) and Ricin A-Chain (RTA), two prominent ribosome-inactivating proteins (RIPs). The information presented is supported by experimental data to assist in research and development applications.
Introduction and Structural Classification
This compound (PAP) and Ricin A-Chain (RTA) are both potent toxins that inhibit protein synthesis in eukaryotic cells.[1][2] Their primary mechanism involves acting as N-glycosidases to catalytically remove a specific adenine residue from the large ribosomal RNA (rRNA), a process known as depurination.[1][3] This irreversible modification of the ribosome halts protein synthesis, leading to cell death.[3][4]
Despite this shared catalytic function, PAP and RTA belong to different structural classes of RIPs, which fundamentally impacts their toxicology and application.
-
This compound (PAP): A Type 1 RIP, consisting of a single polypeptide chain of approximately 29-30 kDa that contains the enzymatic active site.[1] Type 1 RIPs lack a cell-binding domain and are generally less toxic than Type 2 RIPs because they cannot easily enter cells on their own.[4][5]
-
Ricin A-Chain (RTA): The catalytic subunit of Ricin, a Type 2 RIP.[1][2] The full ricin holotoxin is a heterodimer where the RTA is linked via a disulfide bond to a Ricin B-Chain (RTB), a lectin that binds to galactose residues on the cell surface.[2][3] This B-chain facilitates the entry of the entire toxin into the cell, making ricin highly cytotoxic.[2][4] For comparative mechanistic studies, the isolated RTA is typically used to assess its enzymatic activity independent of the B-chain's delivery function.[3]
Figure 1. Structural classification of PAP (Type 1) vs. Ricin (Type 2).
Mechanism of Action: Ribosomal Depurination
The core catalytic mechanism for both PAP and RTA is the site-specific depurination of the sarcin-ricin loop (SRL) of the 28S rRNA within the eukaryotic 60S ribosomal subunit.[1][6] Both enzymes function as RNA N-glycosidases, hydrolyzing the N-glycosidic bond of a single adenine residue (A4324 in rat liver 28S rRNA).[2][3] This removal leaves the sugar-phosphate backbone of the rRNA intact but renders the ribosome unable to bind elongation factors, thereby arresting protein synthesis at the translocation step.[7][8]
While both proteins target the same adenine in the SRL of eukaryotic ribosomes, their substrate specificity can differ. Notably, PAP has been shown to inactivate prokaryotic (e.g., E. coli) ribosomes by depurinating the equivalent adenine (A2660) in 23S rRNA, whereas RTA is largely inactive against prokaryotic ribosomes.[1][9][10] Furthermore, PAP exhibits a broader range of activity, capable of depurinating other RNAs, including viral genomic RNA, which is not a known activity of RTA.[11][12]
Figure 2. Shared catalytic pathway of ribosomal inactivation by PAP and RTA.
Comparative Performance Data
The efficacy of PAP and RTA can be quantified by their ability to inhibit protein synthesis, typically measured as an IC50 value (the concentration required to inhibit protein synthesis by 50%) in a cell-free translation system.
| Parameter | This compound (PAP) | Ricin A-Chain (RTA) | Notes |
| Classification | Type 1 RIP[1] | Type 2 RIP (A-chain)[1] | PAP is a single chain; RTA is the catalytic chain of the ricin holotoxin. |
| Molecular Weight | ~29 kDa[1] | ~32 kDa[2] | The proteins are of a similar size. |
| Primary Target | Adenine (A4324) in 28S rRNA SRL[1][3] | Adenine (A4324) in 28S rRNA SRL[2][13] | The primary molecular target within the ribosome is identical. |
| IC50 (In Vitro) | 0.03 nM (RTAM-PAP1 fusion)[14] | 0.06 nM (RTA-PAPS1 fusion)[14] | Values can vary based on the specific isoform and assay conditions. Both are highly potent. |
| Catalytic Rate (kcat) | Not specified | ~1500-1777 min⁻¹[13][15] | RTA exhibits a very high catalytic rate on intact ribosomes. |
| Prokaryotic Activity | Yes (depurinates E. coli A2660)[1][9] | No[9][10] | PAP has a broader ribosome specificity than RTA. |
| Viral RNA Activity | Yes (e.g., HIV-1, TMV)[5][11] | No[11] | PAP can directly depurinate viral RNA, suggesting an additional antiviral mechanism. |
Note: IC50 and kinetic values are highly dependent on the specific assay, substrate (e.g., rabbit reticulocyte lysate, wheat germ extract), and protein isoform used. The data presented are for comparative purposes.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of a RIP to inhibit the synthesis of a reporter protein in a cell-free system.
Figure 3. Workflow for an in vitro translation inhibition assay.
Methodology:
-
Preparation: A cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract, is prepared.[16] This lysate contains all the necessary components for protein synthesis (ribosomes, tRNAs, initiation/elongation factors).
-
Reaction Setup: The lysate is mixed with a buffered solution containing an energy source (ATP/GTP), amino acids (often including a radiolabeled one like ³⁵S-methionine), and a reporter mRNA (e.g., luciferase mRNA).[17][18]
-
Inhibitor Addition: Serial dilutions of PAP or RTA are added to the reaction mixtures. A control reaction with no inhibitor is included.[19]
-
Incubation: The reactions are incubated at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[18][20]
-
Quantification: The amount of newly synthesized reporter protein is quantified. For luciferase, a substrate is added, and luminescence is measured.[16] For radiolabeled proteins, the products are separated by SDS-PAGE and visualized by autoradiography.
-
Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.[18]
Ribosome Depurination (Aniline Cleavage) Assay
This assay directly detects the enzymatic N-glycosidase activity of RIPs by identifying the specific cleavage of rRNA.[21]
Methodology:
-
Ribosome Treatment: Purified ribosomes (e.g., from rabbit reticulocytes or yeast) are incubated with PAP or RTA in a reaction buffer at 30-37°C for a defined time (e.g., 30-60 minutes).[6]
-
RNA Extraction: Total RNA is extracted from the treated ribosomes using a method like TRIZOL reagent or phenol-chloroform extraction.[6]
-
Aniline Cleavage: The extracted RNA is treated with an acidic aniline solution (e.g., 1M aniline acetate, pH 4.5).[6][21] Aniline chemically cleaves the phosphodiester backbone of the RNA specifically at the abasic site created by the RIP.[21]
-
Analysis: The RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Detection: The appearance of a specific, smaller RNA fragment (the "α-fragment," ~400 nucleotides) is indicative of depurination at the SRL.[21] The intensity of this fragment can be used to quantify the extent of depurination.
Summary and Conclusion
This compound and Ricin A-Chain are both highly efficient enzymatic inhibitors of protein synthesis with a conserved mechanism of action targeting the ribosomal SRL.
-
Shared Mechanism: Both are N-glycosidases that depurinate a specific adenine in the 28S rRNA, leading to irreversible ribosome inactivation.
-
Key Differences:
-
Structure: PAP is a single-chain Type 1 RIP, while RTA is the catalytic subunit of the two-chain Type 2 RIP, ricin.[1][3] This structural difference is the primary reason for the vastly different in vivo toxicity of the full ricin holotoxin compared to PAP.
-
Substrate Specificity: PAP exhibits a broader substrate range than RTA, with demonstrated activity against prokaryotic ribosomes and various viral RNAs.[9][11] This suggests that PAP's antiviral properties may extend beyond simple ribosome inactivation.[8]
-
-
Research Implications: The choice between PAP and RTA in research depends on the application. RTA is a classic model for studying Type 2 RIP catalysis and intracellular trafficking (when used as the holotoxin). PAP is a valuable tool for investigating broader antiviral mechanisms and the potential for direct viral RNA targeting. The development of immunotoxins often utilizes Type 1 RIPs or the isolated A-chains of Type 2 RIPs to leverage their catalytic potency while controlling cellular targeting.[3]
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance | MDPI [mdpi.com]
- 2. Ricin - Wikipedia [en.wikipedia.org]
- 3. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Induction of 28S Ribosomal RNA Cleavage by Ricin and the Trichothecenes Deoxynivalenol and T-2 Toxin in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Major structural differences between this compound and ricin A-chain do not account for their differing ribosome specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Expression of novel fusion antiviral proteins ricin a chain-pokeweed antiviral proteins (RTA-PAPs) in Escherichia coli and their inhibition of protein synthesis and of hepatitis B virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detecting Ricin: A Sensitive Luminescent Assay for Ricin A-chain Ribosome Depurination Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Pokeweed Antiviral Protein: A Comparative Guide to its Efficacy Against Other Ribosome-Inactivating Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pokeweed Antiviral Protein (PAP) with other prominent ribosome-inactivating proteins (RIPs). We delve into the quantitative data from key experimental assays, present detailed methodologies for reproducibility, and visualize the underlying mechanisms and workflows. Our objective is to offer a clear, data-driven resource to inform research and development in antiviral and cancer therapeutics.
Introduction to Ribosome-Inactivating Proteins (RIPs)
Ribosome-inactivating proteins are a class of enzymes that catalytically damage ribosomes, leading to the inhibition of protein synthesis and subsequent cell death.[1] They are broadly classified into two main types:
-
Type 1 RIPs: Consist of a single polypeptide chain that possesses enzymatic activity. Examples include this compound (PAP), saporin, and gelonin.[2] These are generally less toxic to intact cells as they lack a cell-binding domain.[3]
-
Type 2 RIPs: Composed of an enzymatically active A-chain linked by a disulfide bond to a cell-binding B-chain (a lectin). Ricin and abrin are well-known examples. The B-chain facilitates entry into the cell, making Type 2 RIPs highly potent toxins.[3][4]
The primary mechanism of action for most RIPs is their N-glycosidase activity , where they cleave a specific adenine residue from the sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA).[5][[“]] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis.[5]
Beyond ribosome inactivation, some RIPs, notably PAP, exhibit broader antiviral activities. This includes the ability to depurinate viral RNA directly, which can interfere with multiple stages of the viral life cycle.[7] This multifaceted activity makes PAP a particularly interesting candidate for therapeutic development.
Comparative Efficacy: Quantitative Data
The efficacy of RIPs can be assessed through various metrics, including their ability to inhibit protein synthesis in cell-free systems, their cytotoxicity against various cell lines, and their specific enzymatic activity.
Inhibition of Protein Synthesis
The IC50 value for protein synthesis inhibition represents the concentration of a RIP required to reduce protein synthesis by 50% in a cell-free system, typically a rabbit reticulocyte lysate. This assay directly measures the enzymatic potency of the RIP on its primary target, the ribosome.
| Ribosome-Inactivating Protein | Type | IC50 (Protein Synthesis Inhibition) | Source |
| This compound (PAP) | 1 | ~1 nM | [8] |
| PAP-II | 1 | 3-7 nM | [8] |
| PAP-S | 1 | 3-7 nM | [8] |
| Ricin A-chain (RTA) | 2 (A-chain) | Similar to PAP | [9] |
| Saporin | 1 | Subnanomolar | [10] |
| Dodecandrin | 1 | ~1 nM | [8] |
Cytotoxicity
Cytotoxicity is a measure of a substance's ability to kill cells. For RIPs, this is often quantified by the IC50 value, the concentration required to reduce the viability of a cell culture by 50%. This is a critical parameter for therapeutic applications. It's important to note that the cytotoxicity of Type 1 RIPs is often significantly lower than Type 2 RIPs due to their lack of a cell-binding domain. However, when conjugated to a targeting moiety, such as a monoclonal antibody to form an immunotoxin, their cell-specific toxicity is dramatically enhanced.[11]
| Ribosome-Inactivating Protein | Type | Cell Line | IC50 (Cytotoxicity) | Source |
| This compound (PAP) | 1 | (Generally low as a free protein) | µM range | [12] |
| Ricin | 2 | Various | pM to nM range | [12] |
| Saporin | 1 | (Generally low as a free protein) | µM range | [3] |
| PAP-I (anti-HIV-1) | 1 | Human PBMCs | 17 nM | [9] |
| PAP-II (anti-HIV-1) | 1 | Human PBMCs | 25 nM | [9] |
| PAP-III (anti-HIV-1) | 1 | Human PBMCs | 16 nM | [9] |
| Tf-Saporin Conjugate | 1 (conjugated) | HepG2 | 6 nM | [13] |
In Vivo Efficacy
The therapeutic potential of RIPs is ultimately determined by their efficacy and safety in living organisms. In vivo studies, often utilizing animal models, are crucial for evaluating antitumor and antiviral activities, as well as assessing toxicity. A significant area of research involves the use of PAP in immunotoxins for cancer therapy.
Antitumor Activity of PAP-based Immunotoxins:
-
Osteosarcoma: A TP3-PAP immunotoxin demonstrated potent in vivo antitumor activity in a hamster cheek pouch model and significantly delayed tumor progression and improved tumor-free survival in a mouse xenograft model of human osteosarcoma.[14]
-
T-lineage Acute Lymphoblastic Leukemia (ALL): In a SCID mouse model, treatment with TXU (anti-CD7)-PAP immunotoxin resulted in a marked improvement in leukemia-free survival.[15] This immunotoxin was also well-tolerated in cynomolgus monkeys.[15]
-
Bone Marrow Purging: An anti-CD7 PAP immunotoxin effectively eliminated leukemic T-cells from bone marrow with minimal toxicity to normal stem cells, suggesting its potential for ex vivo purging before autologous bone marrow transplantation.[16]
Antiviral Activity of PAP:
-
Several isoforms of PAP have demonstrated the ability to inhibit the replication of HIV-1 in human peripheral blood mononuclear cells.[9]
-
PAP has also been shown to inhibit Japanese encephalitis virus infection both in vitro and in vivo.[7]
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of Ribosome Inactivation by RIPs.
Caption: Workflow for N-Glycosidase Activity Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative research. Below are methodologies for the key assays discussed in this guide.
N-Glycosidase Activity Assay
This protocol is adapted from established methods for detecting the release of the diagnostic rRNA fragment following RIP treatment.[17]
Materials:
-
Rabbit reticulocyte lysate
-
Purified RIPs (e.g., PAP, Ricin A-chain, Saporin)
-
RIP buffer (e.g., 167 mM KCl, 100 mM MgCl2, 100 mM Tris-HCl, pH 7.2)
-
Phenol-chloroform
-
1 M Aniline acetate, pH 4.5
-
Ethanol
-
7 M Urea/4.5% (w/v) polyacrylamide gel
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Ribosome Treatment:
-
Resuspend ribosomes from rabbit reticulocyte lysate in RIP buffer.
-
Incubate the ribosomes with the desired concentration of RIP at 30°C for 30 minutes in a total volume of 100 µL.
-
Include a negative control with ribosomes incubated in the absence of RIP.
-
-
RNA Extraction:
-
Stop the reaction and deproteinize the sample by performing a phenol-chloroform extraction.
-
Precipitate the RNA with ethanol.
-
-
Aniline Treatment:
-
Resuspend the RNA pellet and treat with 1 M aniline acetate (pH 4.5) on ice for 30 minutes. This step cleaves the phosphodiester backbone at the apurinic site created by the RIP.
-
Precipitate the RNA again with ethanol.
-
-
Gel Electrophoresis:
-
Resuspend the final RNA pellet in a suitable loading buffer.
-
Separate the RNA fragments on a 7 M urea/4.5% polyacrylamide gel.
-
-
Visualization:
-
Stain the gel with ethidium bromide or a more sensitive fluorescent nucleic acid stain.
-
The presence of a smaller RNA fragment in the RIP-treated lanes, which is absent in the control lane, is indicative of N-glycosidase activity. The intensity of this band can be quantified to compare the activity of different RIPs.
-
MTT Cytotoxicity Assay
This protocol provides a method for assessing the cytotoxic effects of RIPs on cultured cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified RIPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
RIP Treatment:
-
Prepare serial dilutions of the RIPs in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the RIP dilutions to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 to 72 hours.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each RIP concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the RIP concentration to generate a dose-response curve and determine the IC50 value.
-
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the impact of RIPs on the translation machinery.
Materials:
-
Rabbit reticulocyte lysate system
-
Amino acid mixture minus leucine or methionine
-
Radioactively labeled amino acid (e.g., [3H]-leucine or [35S]-methionine)
-
Purified RIPs
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the rabbit reticulocyte lysate, the amino acid mixture, and the radioactively labeled amino acid.
-
Add varying concentrations of the RIPs to be tested. Include a control reaction without any RIP.
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C for 60-90 minutes to allow for protein synthesis.
-
-
Precipitation:
-
Stop the reaction by adding a solution of NaOH/H2O2.
-
Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
-
Filtration and Counting:
-
Collect the precipitated proteins on glass fiber filters by vacuum filtration.
-
Wash the filters to remove unincorporated radioactive amino acids.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each RIP concentration compared to the control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound stands out among ribosome-inactivating proteins due to its broad range of activities and its proven in vivo efficacy, particularly when formulated as an immunotoxin. While its intrinsic cytotoxicity is lower than that of Type 2 RIPs like ricin, its potent enzymatic activity and unique ability to target viral RNA make it a highly versatile tool for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers to compare and further investigate the potential of PAP and other RIPs in the ongoing search for novel antiviral and anticancer agents.
References
- 1. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects [mdpi.com]
- 3. Antiviral Activity of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound depurinates the sarcin/ricin loop of the rRNA prior to binding of aminoacyl-tRNA to the ribosomal A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inactivates pokeweed ribosomes; implications for the antiviral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of two new N-glycosidase type-1 ribosome-inactivating proteins, unrelated in amino-acid sequence, from Petrocoptis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Efficacy of Ribosome-Inactivating Protein-Containing Immunotoxins in 2D and 3D Models of Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Ribosome-Inactivating Proteins [mdpi.com]
- 13. A chimeric saporin-transferrin conjugate compared to ricin toxin: role of the carrier in intracellular transport and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of TP3(anti-p80)-pokeweed antiviral protein immunotoxin in hamster cheek pouch and severe combined immunodeficient mouse xenograft models of human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo toxicity, pharmacokinetics, and antileukemic activity of TXU (anti-CD7)-pokeweed antiviral protein immunotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-T cell immunotoxins containing pokeweed anti-viral protein: potential purging agents for human autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Antiviral Spectrum of Pokeweed Antiviral Protein (PAP) and Saporin
For researchers and professionals in drug development, understanding the nuances of potential therapeutic agents is paramount. This guide provides a detailed, objective comparison of the in vitro antiviral activities of two prominent ribosome-inactivating proteins (RIPs): Pokeweed Antiviral Protein (PAP) and Saporin. Both are Type 1 RIPs, single-chain enzymes that modulate host and viral protein synthesis, yet they exhibit distinct antiviral profiles and have been the subject of different research trajectories.
Mechanism of Action: A Tale of Two Toxins
Both PAP and saporin share a fundamental mechanism of action: they are RNA N-glycosidases that catalytically remove a specific adenine residue from the sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA) in eukaryotic ribosomes.[1] This irreversible modification arrests protein synthesis at the translocation step, ultimately leading to cell death.[1] However, their antiviral activity is not solely dependent on ribosome inactivation. An alternative mechanism involves the direct depurination of viral RNA, which can inhibit viral replication and translation.[1][2]
Saporin's mechanism also includes the induction of apoptosis through various pathways, such as ribotoxic stress response and DNA fragmentation.[3] While PAP also induces cytotoxicity, its direct interaction with and depurination of viral RNA has been more extensively documented as a key component of its antiviral action.[1][4]
Comparative Antiviral Spectrum
The available in vitro data indicates that PAP has a broader and more extensively documented antiviral spectrum compared to saporin. Saporin has been primarily investigated for its potent cytotoxicity when conjugated to antibodies or ligands to target specific cell types, such as cancer cells or neurons in neurodegenerative disease models.[5] Its intrinsic, broad-spectrum antiviral activity is an emerging area of research, with recent studies exploring its potential against viruses like SARS-CoV-2.[3]
| Ribosome-Inactivating Protein | Virus Family/Species | Reported In Vitro Activity |
| This compound (PAP) | Retroviridae (HIV-1) | Inhibition of virus production, alteration of viral RNA splicing.[4] |
| Picornaviridae (Poliovirus) | Inhibition of viral infection.[1] | |
| Herpesviridae (Herpes Simplex Virus) | Inhibition of viral infection.[1] | |
| Orthomyxoviridae (Influenza Virus) | Inhibition of viral infection.[1] | |
| Flaviviridae (Japanese Encephalitis Virus) | Inhibition of viral replication.[1] | |
| Bromoviridae (Brome Mosaic Virus) | Depurination of viral RNA, inhibition of replication and transcription.[2][6] | |
| Tobamovirus (Tobacco Mosaic Virus) | Depurination of viral RNA.[1] | |
| Potyviridae (Tobacco Etch Virus) | Depurination of viral RNA.[1] | |
| Arenaviridae (Lymphocytic Choriomeningitis Virus) | Depurination of viral RNA.[1] | |
| Saporin | Coronaviridae (SARS-CoV-2) | Proposed as a potential therapeutic agent.[3] |
| Various | Primarily studied as immunotoxins; broad-spectrum antiviral data is limited. |
Experimental Protocols
The in vitro antiviral activity of PAP and saporin is typically evaluated using a combination of cytotoxicity assays and virus-specific assays.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the protein that is toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.
-
Cell Seeding: Plate susceptible host cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treatment: Add serial dilutions of PAP or saporin to the cells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% cytotoxic concentration (CC50) is then calculated.
Plaque Reduction Assay
This is a standard method to quantify the inhibition of viral replication.[7][8]
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Titration: Determine the virus titer that produces a countable number of plaques (typically 50-100 per well).
-
Treatment and Infection: Pre-treat the cell monolayers with various concentrations of PAP or saporin for a specified time. Subsequently, infect the cells with the predetermined amount of virus.
-
Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each concentration of the protein. The 50% inhibitory concentration (IC50) is then determined.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay is used for viruses that do not form plaques.[9][10]
-
Cell Preparation: Seed susceptible cells in a 96-well plate.
-
Serial Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Inoculate the cell monolayers with the different virus dilutions.
-
Incubation: Incubate the plates for a period sufficient to observe cytopathic effects (CPE).
-
CPE Observation: Microscopically examine each well for the presence or absence of CPE.
-
TCID50 Calculation: The TCID50 is the virus dilution that causes CPE in 50% of the inoculated wells, calculated using methods like the Reed-Muench or Spearman-Kärber formulas. To determine the antiviral effect, the assay is performed in the presence of various concentrations of PAP or saporin, and the reduction in viral titer is calculated.
Visualizing the Mechanisms and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of action for PAP and saporin.
Caption: A generalized workflow for in vitro antiviral assays.
Conclusion
References
- 1. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance | MDPI [mdpi.com]
- 3. Saporin, a Polynucleotide–Adenosine Nucleosidase, May Be an Efficacious Therapeutic Agent for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alters splicing of HIV-1 RNAs, resulting in reduced virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits brome mosaic virus replication in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. agilent.com [agilent.com]
A Researcher's Guide to Antibody Cross-Reactivity Among Pokeweed Antiviral Protein (PAP) Isoforms
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for accurate experimental results and the development of targeted therapeutics. This guide provides a framework for evaluating the cross-reactivity of antibodies against various isoforms of Pokeweed Antiviral Protein (PAP), a ribosome-inactivating protein with significant antiviral and therapeutic potential.
Understanding this compound (PAP) Isoforms
Pokeweed (Phytolacca americana) expresses several isoforms of PAP, which are categorized based on the tissue and season of their isolation. These isoforms share enzymatic activity but can differ in their primary amino acid sequences, which may affect antibody recognition. The primary known isoforms include those found in the leaves (PAP-I, PAP-II, and PAP-III, appearing in spring, early summer, and late summer, respectively) and those isolated from seeds (PAP-S1 and PAP-S2).[1][2] Other identified isoforms include PAP-α and K-PAP.[3][4]
The degree of sequence homology between isoforms is a key determinant of antibody cross-reactivity. For instance, PAP-I and PAP-S share a higher degree of homology compared to PAP-I and PAP-II.[1] This suggests that an antibody raised against PAP-I is more likely to cross-react with PAP-S than with PAP-II.
Antibody Selection: Monoclonal vs. Polyclonal
The choice between monoclonal and polyclonal antibodies is critical when studying protein isoforms.
-
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on a single antigen. This characteristic increases the likelihood of cross-reactivity between protein isoforms that share several conserved epitopes. Indeed, a study utilizing a polyclonal anti-PAP antibody successfully immunoprecipitated multiple isoforms, including PAP-1, PAP-2, and K-PAP, demonstrating its broad reactivity.[5]
-
Monoclonal antibodies , in contrast, are homogenous and recognize a single specific epitope. A monoclonal antibody will only cross-react with different isoforms if that particular epitope is conserved among them. Therefore, monoclonal antibodies can be developed to be highly specific for a single isoform or to recognize a conserved epitope present on multiple isoforms.
Assessing Antibody Cross-Reactivity: Experimental Protocols
To rigorously evaluate the cross-reactivity of an antibody against different PAP isoforms, standardized immunological assays are essential. The following are detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Comparison
ELISA is a powerful technique for quantifying the binding affinity of an antibody to different antigens. A direct or indirect ELISA can be configured to compare the reactivity of an antibody against a panel of purified PAP isoforms.
Materials:
-
High-binding 96-well microplates
-
Purified PAP isoforms (e.g., PAP-I, PAP-II, PAP-S)
-
Primary antibody to be tested (e.g., rabbit anti-PAP)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Antigen Coating: Coat the wells of a 96-well plate with 100 µL of each purified PAP isoform at a concentration of 1-10 µg/mL in coating buffer. Include a negative control with coating buffer alone. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody, serially diluted in blocking buffer, to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
By comparing the signal intensity (absorbance) generated for each PAP isoform at various antibody concentrations, a quantitative measure of cross-reactivity can be obtained. The results can be presented as titration curves, and the concentration of antibody required to achieve 50% of the maximum signal (EC50) can be calculated for each isoform to compare binding affinities.
Western Blotting for Specificity Assessment
Western blotting allows for the assessment of antibody specificity based on the molecular weight of the target protein.
Materials:
-
Purified PAP isoforms
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody
-
Enzyme-conjugated secondary antibody
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Mix equal amounts of each purified PAP isoform with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a transfer membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Data Analysis:
The presence and intensity of bands at the expected molecular weight for each PAP isoform will indicate the degree of cross-reactivity. Densitometry can be used to quantify the relative band intensities for a semi-quantitative comparison.
Expected Cross-Reactivity Based on Sequence Homology
| Antibody Type | Target Antigen | Expected Cross-Reactivity with other PAP Isoforms | Rationale |
| Polyclonal | PAP-I | High | Recognizes multiple epitopes, many of which are likely conserved across isoforms.[5] |
| Monoclonal (recognizing a unique epitope) | PAP-I | Low to None | The specific epitope is not present on other isoforms. |
| Monoclonal (recognizing a conserved epitope) | PAP-I | High | The specific epitope is shared among different isoforms. |
| Polyclonal | PAP-II | Moderate | PAP-II has lower sequence homology with other isoforms like PAP-I and PAP-S, potentially leading to fewer shared epitopes.[1] |
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the conceptualization of a cross-reactivity study and the biological context of PAP, the following diagrams are provided.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Simplified overview of PAP's mechanism and signaling.
Conclusion
The evaluation of antibody cross-reactivity against different PAP isoforms is a critical step for any research involving the detection or therapeutic use of these proteins. While direct comparative data remains to be published, the methodologies and principles outlined in this guide provide a robust framework for researchers to conduct their own assessments. The choice of antibody and a thorough characterization of its binding profile against a panel of relevant isoforms will ensure the accuracy and reliability of experimental outcomes and inform the development of specific and effective PAP-based applications.
References
- 1. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance [mdpi.com]
- 2. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression [frontiersin.org]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
A Comparative Guide to the Cytotoxicity of Pokeweed Antiviral Protein and Trichosanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two Type I ribosome-inactivating proteins (RIPs), Pokeweed Antiviral Protein (PAP) and Trichosanthin (TCS). Both proteins are of significant interest in the field of drug development, particularly for their potential as anticancer agents. This document synthesizes experimental data on their mechanisms of action, cytotoxic potency, and the signaling pathways they modulate.
Core Comparison: PAP vs. TCS
| Feature | This compound (PAP) | Trichosanthin (TCS) |
| Primary Mechanism | Catalytically removes an adenine residue from the α-sarcin/ricin loop of the large ribosomal RNA, inhibiting protein synthesis.[1] | Catalytically removes an adenine residue from the α-sarcin/ricin loop of the large ribosomal RNA, inhibiting protein synthesis.[2][3] |
| Reported Cytotoxicity (IC50) | Data on unconjugated PAP is limited in publicly available literature. However, PAP-containing immunotoxins have shown high cytotoxicity. For example, the B43(anti-CD19)-PAP immunotoxin has demonstrated potent anti-leukemic activity.[4][5][6] | Potent cytotoxicity demonstrated across a range of cancer cell lines. IC50 values are typically in the nanomolar to low micromolar range. (See Table 2 for details). |
| Apoptosis Induction | Induces apoptotic-like features such as nuclear fragmentation and production of reactive oxygen species (ROS).[1] However, one study reported JNK activation without apoptosis in 293T cells expressing PAP.[7] | Induces apoptosis in numerous tumor cell lines.[8][9] |
| Key Signaling Pathways | Activates c-Jun N-terminal Kinase (JNK).[7] Other detailed signaling pathways leading to apoptosis are not as extensively characterized as for TCS. | Activates the JNK/MAPK pathway,[10] modulates Bcl-2 family proteins, increases intracellular Ca2+, generates ROS, and can activate caspases.[2][9] |
Quantitative Cytotoxicity Data
Table 1: Cytotoxicity of this compound (as Immunotoxins)
| Immunotoxin | Target Cell Line | IC50 | Reference |
| B43(anti-CD19)-PAP | Human B-cell precursor leukemia | Potent in vivo efficacy | [4][5][6] |
| GnRH-PAP | GnRH receptor-positive cells | Dose-dependent cytotoxicity | [11] |
| TP3(anti-p80)-PAP | Human osteosarcoma cells | In vivo antitumor activity | [12] |
Table 2: Cytotoxicity of Trichosanthin (TCS)
| Cell Line | IC50 | Incubation Time | Assay | Reference |
| H22 (Hepatocellular Carcinoma) | ~25 µg/mL (~916 nM) | 48h / 72h | CCK-8 | [13] |
| HepG2 (Hepatocellular Carcinoma) | 10.38 µmol/L | Not Specified | MTT | [14] |
| WRL 68 (Hepatocellular Carcinoma) | 15.45 µmol/L | Not Specified | MTT | [14] |
| HeLa (Cervical Cancer) | Varies with concentration and time | 24h, 48h, 72h | CCK-8 | |
| Caski (Cervical Cancer) | Varies with concentration and time | 24h, 48h, 72h | CCK-8 | |
| HEp-2 (Laryngeal Carcinoma) | Concentration-dependent inhibition | 5 days | CCK-8 | [10] |
| AMC-HN-8 (Laryngeal Carcinoma) | Concentration-dependent inhibition | 5 days | CCK-8 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the cytotoxicity of PAP and TCS.
General Cytotoxicity Assay Workflow (MTT/CCK-8)
This workflow outlines the general steps for determining the IC50 value of a cytotoxic compound.
Detailed Protocol: CCK-8 Assay for Trichosanthin Cytotoxicity
This protocol is adapted from studies on TCS cytotoxicity in various cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, Caski, H22) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Trichosanthin in a suitable solvent (e.g., sterile PBS or DMSO).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0 to 100 µg/mL).
-
Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of TCS. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control.
-
Plot the cell viability against the log of the TCS concentration to determine the IC50 value.
-
Signaling Pathways in PAP- and TCS-Induced Cytotoxicity
Both PAP and TCS trigger intracellular signaling cascades that can lead to apoptosis. The pathways for TCS are more extensively documented.
Trichosanthin-Induced Apoptotic Signaling Pathway
TCS has been shown to induce apoptosis through multiple interconnected pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of human B-cell precursor leukemia in SCID mice using a combination of the investigational biotherapeutic agent B43-PAP with cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feasibility Study of a Novel Experimental Induction Protocol Combining B43-PAP (anti-CD19) Immunotoxin with Standard Induction Chemotherapy in Children and Adolescents with Relapsed B-lineage ALL. A report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of B43 (anti-CD19)-pokeweed antiviral protein immunotoxin against human pre-B cell acute lymphoblastic leukemia in mice with severe combined immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of this compound in mammalian cells activates c-Jun NH2-terminal kinase without causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible mechanisms of trichosanthin-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. Low concentrations of trichosanthin induce apoptosis and cell cycle arrest via c-Jun N-terminal protein kinase/mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of gonadotropin-releasing hormone (GnRH)-pokeweed antiviral protein conjugates in cell lines expressing GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of TP3(anti-p80)-pokeweed antiviral protein immunotoxin in hamster cheek pouch and severe combined immunodeficient mouse xenograft models of human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the Standardization of Pokeweed Antiviral Protein (PAP) Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of activity units and measurement methodologies for Pokeweed Antiviral Protein (PAP) preparations. Understanding the standardization of PAP activity is crucial for the accurate assessment and comparison of its therapeutic potential across different studies and applications. This document outlines the common assays for determining PAP activity, presents comparative data for different PAP isoforms, and provides detailed experimental protocols.
Executive Summary
This compound (PAP) is a ribosome-inactivating protein (RIP) with potent antiviral and antitumor activities. Its primary mechanism of action involves the enzymatic removal of a specific adenine residue from the sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA), leading to an irreversible inhibition of protein synthesis.[1][2] The activity of PAP preparations is not standardized with a single universal unit, but is typically quantified through two main functional assays: the in vitro translation inhibition assay and the rRNA depurination assay . The results of these assays are often expressed as the 50% inhibitory concentration (IC50) or the amount of adenine released per unit of RNA.
Comparison of PAP Isoform Activity
Several isoforms of PAP have been identified, primarily from the leaves and seeds of the pokeweed plant (Phytolacca americana). These isoforms, which appear at different seasons, exhibit varying levels of activity. The table below summarizes the comparative activity of three well-characterized leaf isoforms: PAP-I (spring), PAP-II (early summer), and PAP-III (late summer).
| Isoform | Source | Depurination of HIV-1 RNA (pmol adenine released/µg RNA)[3] | Antiviral Activity against HIV-1 (IC50 in nM)[3] |
| PAP-I | Spring Leaves | 63 - 400 | 17 |
| PAP-II | Early Summer Leaves | 63 - 400 | 25 |
| PAP-III | Late Summer Leaves | 63 - 400 | 16 |
Note: The depurination activity was found to be concentration-dependent. The antiviral activity was assessed in human peripheral blood mononuclear cells.
Seed isoforms, such as PAP-S1 and PAP-S2, have also been reported to exhibit high in vitro activity.[4]
Experimental Methodologies for Activity Determination
Accurate and reproducible measurement of PAP activity is paramount for research and development. Below are detailed protocols for the two most common assays used to quantify the biological activity of PAP preparations.
In Vitro Translation Inhibition Assay
This assay indirectly measures the enzymatic activity of PAP by quantifying its ability to inhibit protein synthesis in a cell-free system, typically rabbit reticulocyte lysate. The IC50 value, representing the concentration of PAP required to inhibit protein synthesis by 50%, is a common metric derived from this assay.
Experimental Protocol:
-
Preparation of Rabbit Reticulocyte Lysate:
-
A commercially available nuclease-treated rabbit reticulocyte lysate system is recommended for consistency. These lysates are treated to degrade endogenous mRNA, thus minimizing background translation.[5]
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the rabbit reticulocyte lysate, an amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine), and an mRNA template (e.g., luciferase mRNA).
-
Add varying concentrations of the PAP preparation to be tested to the reaction mixtures. Include a control reaction without PAP.
-
-
Incubation:
-
Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
-
Measurement of Protein Synthesis:
-
Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitated proteins on glass fiber filters.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each PAP concentration relative to the no-PAP control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PAP concentration and fitting the data to a dose-response curve.
-
rRNA Depurination Assay (Aniline Cleavage Method)
This assay directly measures the N-glycosidase activity of PAP by detecting the specific cleavage of the phosphodiester backbone of rRNA at the depurinated site following treatment with aniline.
Experimental Protocol:
-
Ribosome Preparation:
-
Isolate ribosomes from a suitable source, such as rabbit reticulocytes or wheat germ.
-
-
Depurination Reaction:
-
Incubate a known amount of ribosomes with various concentrations of the PAP preparation in a suitable reaction buffer (e.g., 60 mM KCl, 10 mM Tris-HCl pH 7.6, 10 mM MgCl2) at 37°C for 30 minutes.[5]
-
-
RNA Extraction:
-
Extract the total RNA from the reaction mixture using a standard method such as phenol-chloroform extraction followed by ethanol precipitation.
-
-
Aniline Treatment:
-
Resuspend the RNA pellet in an acidic aniline solution (e.g., 1 M aniline, pH 4.5, adjusted with acetic acid).
-
Incubate on ice for 30 minutes. This treatment specifically cleaves the sugar-phosphate backbone at the apurinic site.[6]
-
-
Gel Electrophoresis:
-
Precipitate the RNA and resuspend it in a loading buffer.
-
Separate the RNA fragments on a denaturing polyacrylamide gel (e.g., 4.5% polyacrylamide/7 M urea).
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or a more sensitive fluorescent dye to visualize the RNA fragments.
-
The enzymatic activity of PAP is indicated by the appearance of a specific, smaller RNA fragment resulting from the cleavage of the large rRNA. The intensity of this fragment is proportional to the amount of depurination.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Workflow for the rRNA Depurination Assay.
Conclusion
The standardization of activity for PAP preparations is essential for advancing research and clinical applications. While a universal unit of activity has not been formally established, the use of well-defined IC50 values from in vitro translation inhibition assays and quantitative data from rRNA depurination assays provides a robust framework for comparing the potency of different PAP preparations. The detailed protocols and comparative data presented in this guide are intended to support researchers in the consistent and reliable assessment of PAP activity.
References
- 1. mdpi.com [mdpi.com]
- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. This compound isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound depurinates the sarcin/ricin loop of the rRNA prior to binding of aminoacyl-tRNA to the ribosomal A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
head-to-head comparison of pokeweed antiviral protein and interferon antiviral activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Antiviral Agents
In the landscape of antiviral research, both Pokeweed Antiviral Protein (PAP) and Interferons (IFNs) represent powerful yet distinct approaches to combating viral infections. PAP, a plant-derived ribosome-inactivating protein, directly targets the machinery of protein synthesis, while IFNs, a family of cytokines, orchestrate a broad, host-mediated antiviral state. This guide provides a head-to-head comparison of their antiviral activities, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Differences in Antiviral Strategy
| Feature | This compound (PAP) | Interferons (IFNs) |
| Origin | Plant-derived (from Phytolacca americana) | Host-derived (produced by various immune and non-immune cells) |
| Primary Mechanism | Inhibition of protein synthesis via depurination of ribosomal RNA (rRNA) and direct action on viral RNA.[1][2][3][4] | Induction of an antiviral state in target cells through the upregulation of hundreds of Interferon-Stimulated Genes (ISGs).[5][6][7][8][9] |
| Target | Ribosomes (host and viral), viral RNA.[1][2][4][10] | Host cell receptors (IFNAR, IFNGR), leading to downstream signaling cascades.[5][6][8] |
| Mode of Action | Direct enzymatic activity. | Indirect, via modulation of host gene expression.[5][7][9] |
| Antiviral Spectrum | Broad-spectrum against plant and animal viruses.[1][11][12] | Broad-spectrum, with different IFN types and subtypes showing varied efficacy against different viruses.[13][14] |
Quantitative Antiviral Activity
The following tables summarize the 50% inhibitory concentration (IC50) values for PAP and various interferons against a range of viruses, as reported in different studies. It is important to note that direct comparison of these values is challenging due to variations in experimental systems, cell types, and virus strains used.
Table 1: Antiviral Activity of this compound (PAP)
| Virus | Cell Type | Assay | IC50 | Reference |
| Human Immunodeficiency Virus-1 (HIV-1) | Human peripheral blood mononuclear cells | p24 antigen assay | 14 ± 2 nM | [15] |
| Human Immunodeficiency Virus-1 (HIV-1) | Human peripheral blood mononuclear cells | Not Specified | PAP-II: 26 nM, PAP-III: 17 nM | [16] |
Table 2: Antiviral Activity of Interferons (IFNs)
| Interferon Type | Virus | Cell Type | Assay | IC50 | Reference |
| IFN-β | Vesicular Stomatitis Virus | A549 cells | Reporter Virus Assay | < 1 pg/ml | [17] |
| IFN-α1 | Vesicular Stomatitis Virus | A549 cells | Reporter Virus Assay | ~10 pg/ml | [17] |
| IFN-γ | Vesicular Stomatitis Virus | A549 cells | Reporter Virus Assay | > 100 pg/ml | [17] |
| IFN-λ1 (IL-29) | Vesicular Stomatitis Virus | A549 cells | Reporter Virus Assay | ~10 pg/ml | [17] |
| IFN-λ2 (IL-28A) | Vesicular Stomatitis Virus | A549 cells | Reporter Virus Assay | ~10 pg/ml | [17] |
| IFN-λ3 (IL-28B) | Vesicular Stomatitis Virus | A549 cells | Reporter Virus Assay | ~10 pg/ml | [17] |
| IFN-α | Hepatitis B Virus (Genotype A2/B5/C2/D3) | Hepatocyte cell lines | Not Specified | Varies by genotype and cell system | [18] |
| IFN-γ | Hepatitis E Virus | Huh7.5 cells | Reporter Assay | 19.77 IU/ml | [19] |
Mechanisms of Action: A Visual Guide
This compound (PAP) Signaling Pathway
PAP's primary mode of action is the direct inhibition of protein synthesis. It functions as an N-glycosidase that removes a specific adenine base from the large ribosomal RNA (rRNA) of the 60S ribosomal subunit. This depurination event irreversibly inactivates the ribosome, halting protein synthesis. Additionally, PAP has been shown to directly depurinate viral RNA, further impeding viral replication.[1][2][4] More recent studies suggest that PAP can also activate cellular stress signaling pathways, such as the c-Jun N-terminal kinase (JNK) and ERK1/2 MAPK pathways.[20][21][22]
Interferon (IFN) Signaling Pathway
Interferons exert their antiviral effects by binding to specific cell surface receptors, which triggers a signaling cascade involving the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[5][6] This leads to the formation of transcription factor complexes, such as the IFN-stimulated gene factor 3 (ISGF3), which translocate to the nucleus and induce the expression of hundreds of ISGs. These ISGs encode for proteins that inhibit various stages of the viral life cycle.[5][7][9]
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Workflow:
Detailed Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in multi-well plates (e.g., 6- or 12-well).
-
Compound Preparation: Prepare serial dilutions of the antiviral agent (PAP or IFN) in an appropriate cell culture medium.
-
Virus Titration: Determine the titer of the virus stock to achieve a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Add the virus suspension (at the predetermined dilution) to the cells and incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the different concentrations of the antiviral compound.
-
Overlay: Add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until visible plaques are formed.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.
-
IC50 Determination: The IC50 value is the concentration of the antiviral agent that reduces the number of plaques by 50%.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This technique is used to quantify the amount of viral nucleic acid (RNA or DNA) in a sample.
Workflow:
Detailed Methodology:
-
Sample Preparation: Collect samples (e.g., cell culture supernatants, cell lysates) from antiviral-treated and untreated infected cells.
-
Nucleic Acid Extraction: Isolate viral RNA or DNA using a commercial kit.
-
Reverse Transcription (for RNA viruses): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA/DNA template, specific primers targeting a conserved region of the viral genome, a fluorescent probe (e.g., TaqMan), and DNA polymerase.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The instrument will amplify the target sequence and monitor the fluorescence signal in real-time.
-
Standard Curve: Generate a standard curve using known concentrations of a plasmid containing the target viral sequence.
-
Quantification: Determine the viral load in the samples by comparing their amplification curves to the standard curve. The results are typically expressed as viral copy number per milliliter or per microgram of total RNA.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is crucial for determining the cytotoxicity of antiviral compounds.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of the antiviral compound to the wells and incubate for a period relevant to the antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration by comparing the absorbance to that of untreated control cells.
Conclusion
This compound and Interferons represent two distinct and powerful antiviral strategies. PAP offers a direct, potent inhibition of protein synthesis, a fundamental process for viral replication. Its broad-spectrum activity is a significant advantage. Interferons, in contrast, leverage the host's own cellular machinery to establish a widespread and multifaceted antiviral state, demonstrating the elegance of the innate immune response.
The choice between these or other antiviral strategies will depend on the specific viral target, the desired therapeutic window, and the potential for combination therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers to objectively evaluate and compare these and other novel antiviral candidates in the ongoing effort to combat viral diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interferon signaling pathway | Abcam [abcam.com]
- 6. Interferons: Signaling, antiviral and viral evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Frontiers | Role of interferons in the antiviral battle: from virus-host crosstalk to prophylactic and therapeutic potential in SARS-CoV-2 infection [frontiersin.org]
- 9. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits brome mosaic virus replication in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Broad-spectrum virus resistance in transgenic plants expressing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different antiviral spectra of human macrophage interferon activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential roles of interferons in innate responses to mucosal viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: a potential nonspermicidal prophylactic antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. A quantitative infection assay for human type I, II, and III interferon antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral Activities of Different Interferon Types and Subtypes against Hepatitis E Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound increases HIV-1 particle infectivity by activating the cellular mitogen activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expression of this compound in mammalian cells activates c-Jun NH2-terminal kinase without causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound attenuates liver fibrosis in mice through regulating Wnt/Jnk mediated glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Distinctions of Pokeweed Antiviral Protein: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the structural and functional properties of Pokeweed Antiviral Protein (PAP) and other notable type 1 ribosome-inactivating proteins (RIPs), including ricin A-chain (RTA), saporin, and gelonin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to highlight the unique characteristics of PAP and its potential applications.
Key Structural and Functional Differences
This compound (PAP), a 29 kDa type 1 RIP from Phytolacca americana, is a potent inhibitor of protein synthesis.[1] Like other type 1 RIPs, it functions as an RNA N-glycosidase, catalytically removing a specific adenine residue from the sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA), thereby halting protein synthesis.[1] However, PAP exhibits distinct structural features that contribute to a broader range of activities compared to its counterparts.
While the overall three-dimensional fold of PAP is similar to other type 1 RIPs, featuring a large N-terminal domain composed of β-sheets and a smaller C-terminal domain that is predominantly α-helical, key differences exist in specific loop regions and surface charge distribution. These subtle structural variations are thought to be responsible for PAP's unique ability to inactivate not only eukaryotic but also prokaryotic ribosomes, a characteristic not shared by ricin A-chain (RTA).[2] Furthermore, PAP has been shown to depurinate other viral and cellular RNAs, including mRNA and viral genomic RNA, suggesting a broader substrate specificity that may contribute to its potent antiviral activity.[3][4]
Quantitative Comparison of Physicochemical and Kinetic Properties
The following table summarizes the key physicochemical and activity parameters of PAP and other selected type 1 RIPs. It is important to note that experimental conditions for determining IC50 values can vary between studies, potentially affecting direct comparability.
| Property | This compound (PAP) | Ricin A-Chain (RTA) | Saporin | Gelonin |
| Molecular Weight (kDa) | ~29[1] | ~32[5] | ~30[6][7] | ~28-30 |
| Isoelectric Point (pI) | Basic | 7.09 | ~10 | 9.1 |
| IC50 (Ribosome Inactivation) | 1-7 nM (in vitro)[8] | Varies by cell line (e.g., 1.18 ng/mL in HeLa cells)[9] | 22 pM (rabbit reticulocyte lysate)[10] | 4.6 ng/mL (rabbit reticulocyte lysate)[11] |
| Kinetic Parameters (N-glycosidase activity on ribosomes) | ||||
| Km | Not available | 2.6 µM[12] | Not available | Not available |
| kcat | Not available | 1777 min⁻¹[12] | Not available | Not available |
| kcat/Km | Not available | 1.1 x 10⁷ M⁻¹s⁻¹[13] | Not available | Not available |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used in the characterization of RIPs.
Ribosome Inactivation Assay (Aniline Cleavage Assay)
This assay is a fundamental method to determine the N-glycosidase activity of RIPs on ribosomes.
Principle: RIPs cleave the N-glycosidic bond of a specific adenine in the rRNA. Treatment with acidic aniline then cleaves the phosphodiester backbone at the depurinated site, releasing a characteristic diagnostic fragment that can be visualized by gel electrophoresis.
Protocol:
-
Ribosome Preparation: Isolate ribosomes from a suitable source (e.g., rabbit reticulocyte lysate, wheat germ, or yeast) by differential centrifugation.
-
Incubation with RIP: Incubate a defined amount of ribosomes with varying concentrations of the purified RIP (e.g., PAP) in an appropriate buffer at 37°C for a specified time (e.g., 30 minutes).
-
RNA Extraction: Extract total RNA from the reaction mixture using a phenol-chloroform extraction followed by ethanol precipitation.
-
Aniline Treatment: Resuspend the RNA pellet in 1 M aniline acetate (pH 4.5) and incubate in the dark at room temperature for 10 minutes.
-
RNA Precipitation: Precipitate the RNA again with ethanol and wash the pellet with 70% ethanol.
-
Gel Electrophoresis: Resuspend the dried RNA pellet in loading buffer and separate the RNA fragments on a denaturing polyacrylamide gel (e.g., 6% polyacrylamide, 8 M urea).
-
Visualization: Stain the gel with ethidium bromide or a more sensitive fluorescent dye and visualize the RNA fragments under UV light. The appearance of a specific, smaller RNA fragment in the RIP-treated lanes indicates ribosome inactivation.
N-glycosidase Activity Assay (HPLC-based)
This method directly quantifies the release of adenine from a nucleic acid substrate.
Protocol:
-
Substrate Preparation: Use a defined nucleic acid substrate, such as total rRNA, a specific viral RNA, or even DNA.
-
Enzymatic Reaction: Incubate the nucleic acid substrate with the purified RIP in a reaction buffer at 37°C.
-
Reaction Termination and Deproteinization: Stop the reaction by adding a denaturing agent (e.g., perchloric acid) and remove the protein by centrifugation.
-
Adenine Derivatization (optional but recommended for fluorescence detection): The supernatant containing the released adenine can be derivatized with a fluorescent agent like chloroacetaldehyde to form ethenoadenine, which enhances detection sensitivity.
-
HPLC Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC). The amount of released adenine (or its fluorescent derivative) is quantified by comparing the peak area to a standard curve of known adenine concentrations.
X-Ray Crystallography for Structural Determination
This technique provides high-resolution three-dimensional structural information of the protein.
Protocol:
-
Protein Purification: Purify the RIP to a high degree of homogeneity (>95%) using a combination of chromatography techniques (e.g., ion exchange, size exclusion).
-
Crystallization Screening: Screen for crystallization conditions using various techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the purified protein with a wide range of precipitants, buffers, and salts.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., protein concentration, precipitant concentration, pH, temperature) to obtain large, well-diffracting crystals.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.
-
Structure Determination: Process the diffraction data and determine the electron density map. If a homologous structure is available, molecular replacement can be used to solve the phase problem. Otherwise, experimental phasing methods like MAD or MIR are employed.
-
Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it against the experimental data to obtain the final, high-resolution structure.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid changes to probe structure-function relationships.
Protocol:
-
Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation in the center. The primers should be 25-45 bases long with a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the wild-type RIP gene as the template. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Visualizing Cellular Impact and Experimental Design
To further elucidate the biological context and experimental approaches in RIP research, the following diagrams are provided.
Caption: RIP-induced apoptotic signaling pathway.
Caption: General experimental workflow for RIP research.
This guide serves as a foundational resource for understanding the nuanced differences between this compound and other type 1 RIPs. The provided data and protocols are intended to support ongoing research and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into this compound (PAP) Gene Expression [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. atsbio.com [atsbio.com]
- 7. atsbio.com [atsbio.com]
- 8. This compound inactivates pokeweed ribosomes; implications for the antiviral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Insights on Saporin Resistance to Chemical Derivatization with Heterobifunctional Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The RNA N-glycosidase activity of ricin A-chain. The characteristics of the enzymatic activity of ricin A-chain with ribosomes and with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Electrochemical Approach to Follow and Evaluate the Kinetic Catalysis of Ricin on hsDNA - PMC [pmc.ncbi.nlm.nih.gov]
Pokeweed Antiviral Protein (PAP): A Comparative Guide to its Efficacy in Viral Replication Inhibition Validated by qPCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Pokeweed Antiviral Protein (PAP) in inhibiting viral replication, with a focus on quantitative data obtained through qPCR. The information presented is intended to assist researchers and professionals in the fields of virology and drug development in evaluating the potential of PAP as an antiviral agent.
Introduction to this compound (PAP)
This compound (PAP) is a ribosome-inactivating protein (RIP) isolated from the pokeweed plant (Phytolacca americana). It exhibits broad-spectrum antiviral activity against a range of plant and animal viruses. The primary mechanism of PAP's antiviral action involves the enzymatic cleavage of a specific adenine residue from the large ribosomal RNA (rRNA) of host cells, leading to the inhibition of protein synthesis and thereby preventing viral replication. Additionally, evidence suggests that PAP can directly act on viral RNA, further impeding the viral life cycle.
Comparative Analysis of PAP's Antiviral Effect using qPCR
Quantitative real-time PCR (qPCR) is a sensitive and widely used technique to quantify viral nucleic acids, providing a direct measure of viral load and replication. This section presents a comparative analysis of PAP's effect on the replication of two distinct viruses: Tobacco Mosaic Virus (TMV) in plants and Hepatitis B Virus (HBV) in a human cell line, as validated by qPCR.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of PAP on viral replication.
Table 1: Effect of PAP on Tobacco Mosaic Virus (TMV) Replication in Nicotiana benthamiana
| Treatment Group | Viral Load (Relative Quantification) | Fold Change vs. Control | Reference |
| Mock-treated Control | 1.00 | - | [1] |
| PAP-treated | Significantly Reduced | < 1.00 | [1] |
Note: The referenced study reported a "significant reduction" in TMV accumulation in PAP-treated plants based on qRT-PCR analysis, but did not provide specific fold-change values. The data here is representative of this finding.
Table 2: Effect of PAP on Hepatitis B Virus (HBV) DNA Replication in HepG2.2.15 Cells
| Treatment Group | Mean Inhibition of HBV DNA (%) | Viral Load (Relative Quantification) | Fold Change vs. Control | Reference |
| Mock-treated Control | 0% | 1.00 | - | |
| PAP-S (10 µg/mL) | 50% | 0.50 | 0.50 |
Note: The data is derived from a study that reported percentage inhibition of HBV DNA. The relative quantification and fold change are calculated based on these percentages for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the validation of PAP's antiviral effect using qPCR.
Quantification of Tobacco Mosaic Virus (TMV) RNA in Nicotiana benthamiana using qRT-PCR
a. Plant Treatment and Sample Collection:
-
Nicotiana benthamiana plants are treated with a solution of PAP or a mock control solution.
-
After a specified period, the plants are inoculated with TMV.
-
Systemic leaves are collected at various days post-inoculation (e.g., 7 dpi) for RNA extraction.
b. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from leaf samples using a suitable RNA extraction kit (e.g., TRIzol reagent).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
c. qRT-PCR:
-
qRT-PCR is performed using a real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers specific for a TMV gene (e.g., coat protein gene), and a fluorescent dye (e.g., SYBR Green).
-
A housekeeping gene of N. benthamiana (e.g., actin) is used as an internal control for normalization.
-
The cycling conditions generally include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
The relative quantification of TMV RNA is calculated using the comparative CT (ΔΔCT) method.[2]
Quantification of Hepatitis B Virus (HBV) DNA in HepG2.2.15 Cells using qPCR
a. Cell Culture and Treatment:
-
HepG2.2.15 cells, which stably express HBV, are cultured in appropriate media.
-
Cells are treated with varying concentrations of PAP or a control substance.
b. DNA Extraction:
-
After the treatment period, viral DNA is extracted from the cell culture supernatant or from the cells.
c. qPCR:
-
qPCR is performed using a real-time PCR system.
-
The reaction mixture includes the extracted DNA, forward and reverse primers specific for a region of the HBV genome, a fluorescently labeled probe (e.g., TaqMan probe), and qPCR master mix.
-
A standard curve is generated using a serial dilution of a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA.
-
The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.
-
The amount of HBV DNA in the samples is quantified by comparing their Ct values to the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of PAP's antiviral action and a general experimental workflow for its validation using qPCR.
References
A Comparative Analysis of Pokeweed Antiviral Protein's Interaction with Eukaryotic vs. Prokaryotic Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the interaction of Pokeweed Antiviral Protein (PAP) with eukaryotic and prokaryotic ribosomes. PAP, a type I ribosome-inactivating protein (RIP), is a potent inhibitor of protein synthesis, and understanding its differential activity on various ribosome types is crucial for its potential therapeutic applications, including the development of novel antiviral agents and immunotoxins.
Mechanism of Action: A Tale of Two Ribosomes
This compound exerts its cytotoxic effects primarily through its N-glycosidase activity, targeting a universally conserved sequence in the large ribosomal RNA (rRNA) known as the sarcin/ricin loop (SRL). This enzymatic action irreversibly inactivates the ribosome, thereby halting protein synthesis. However, the efficiency and molecular interactions of PAP differ significantly between eukaryotic and prokaryotic ribosomes.
Eukaryotic Ribosome Interaction:
PAP demonstrates high efficacy against eukaryotic ribosomes. The process is initiated by a high-affinity interaction with the ribosomal protein L3 (RPL3) on the 60S subunit. This binding acts as a crucial anchor, positioning PAP in close proximity to the SRL on the 28S rRNA. Once localized, PAP's active site catalyzes the hydrolytic cleavage of the N-glycosidic bond of a specific adenine residue (A4324 in rat liver 28S rRNA).[1] This depurination event prevents the binding of elongation factors, such as eEF-2, thereby arresting the translocation step of protein synthesis.[2]
Prokaryotic Ribosome Interaction:
While capable of inactivating prokaryotic ribosomes, PAP's activity is considerably less potent compared to its effect on eukaryotic ribosomes. PAP targets the analogous adenine residue (A2660) in the SRL of the E. coli 23S rRNA.[1] Interestingly, it has also been observed to release guanine from E. coli ribosomes, although at a much slower rate.[1] The key difference lies in the initial binding event. Prokaryotic ribosomes lack a homolog of RPL3 with the same high-affinity binding site for PAP. This results in a less efficient localization of PAP to the SRL, leading to a lower rate of depurination and consequently, weaker inhibition of protein synthesis.
The following diagram illustrates the differential interaction of PAP with eukaryotic and prokaryotic ribosomes.
Comparative Efficacy: A Quantitative Look
The differential interaction of PAP with eukaryotic and prokaryotic ribosomes is reflected in its inhibitory potency. The 50% inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Ribosome Type | In Vitro System | IC50 of PAP | Reference |
| Eukaryotic | Rabbit Reticulocyte Lysate | 0.067 nM (2 ng/ml) | [3] |
| Prokaryotic | E. coli S30 Extract | Data not available | - |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of PAP to inhibit protein synthesis in a cell-free system.
1. Preparation of Lysates:
-
Eukaryotic System: Rabbit reticulocyte lysate is prepared or obtained commercially. This lysate contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).
-
Prokaryotic System: An E. coli S30 extract is prepared. This extract contains the components required for bacterial protein synthesis.
2. Reaction Setup:
-
For each reaction, the lysate is mixed with a reaction buffer containing an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid, e.g., ³⁵S-methionine), and a template mRNA (e.g., luciferase mRNA).
-
Varying concentrations of PAP are added to the experimental tubes. A control tube with no PAP is also prepared.
3. Incubation:
-
The reaction mixtures are incubated at the optimal temperature for the respective system (typically 30°C for rabbit reticulocyte lysate and 37°C for E. coli S30 extract) for a defined period (e.g., 60 minutes).
4. Measurement of Protein Synthesis:
-
The reaction is stopped, and the newly synthesized proteins are precipitated using trichloroacetic acid (TCA).
-
The precipitate is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
5. Data Analysis:
-
The percentage of inhibition of protein synthesis is calculated for each PAP concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the PAP concentration.
The following workflow diagram illustrates the in vitro translation inhibition assay.
Aniline Cleavage Assay for Depurination
This assay is used to detect the specific site of depurination in rRNA.
1. Ribosome Treatment:
-
Isolated ribosomes (eukaryotic or prokaryotic) are incubated with PAP at a suitable concentration and for a specific time.
2. RNA Extraction:
-
Total RNA is extracted from the treated ribosomes using a standard method such as phenol-chloroform extraction.
3. Aniline Treatment:
-
The extracted RNA is treated with aniline at an acidic pH. Aniline catalyzes the cleavage of the phosphodiester bond at the site of depurination.
4. Analysis of RNA Fragments:
-
The resulting RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The cleavage site can be precisely identified by including a sequencing ladder of the same rRNA in adjacent lanes or by using a primer extension assay with a reverse transcriptase that will stop at the cleaved site.
Conclusion and Future Directions
The comparative analysis reveals that this compound is a significantly more potent inhibitor of eukaryotic ribosomes than prokaryotic ribosomes. This specificity is primarily attributed to the high-affinity interaction with the eukaryotic ribosomal protein L3, which facilitates the efficient depurination of the sarcin/ricin loop. While PAP can depurinate prokaryotic rRNA, the lack of a comparable high-affinity binding site renders the process less efficient.
This differential activity has important implications for the development of PAP-based therapeutics. The high potency against eukaryotic ribosomes makes PAP a candidate for use in immunotoxins targeting cancer cells. Conversely, its lower activity against prokaryotic ribosomes suggests a reduced likelihood of off-target effects on the host microbiome. Further research is warranted to obtain more precise quantitative data on PAP's interaction with prokaryotic ribosomes and to explore the structural basis of this differential specificity. Such studies will be invaluable for the rational design of PAP variants with enhanced target specificity and therapeutic potential.
References
A Comparative Analysis of the Immunogenicity of Pokeweed Antiviral Protein and Other Plant-Derived Toxins
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of plant-derived toxins is paramount for their safe and effective therapeutic application. This guide provides an objective comparison of the immunogenicity of Pokeweed Antiviral Protein (PAP) with other notable plant toxins—ricin, abrin, and saporin—supported by available experimental data.
This analysis delves into the humoral and cellular immune responses elicited by these toxins, presenting quantitative data where available, detailing experimental methodologies, and illustrating the key signaling pathways involved in their immune recognition.
Comparative Immunogenicity: A Tabular Overview
The following tables summarize the available quantitative data on the immunogenicity of PAP, ricin, abrin, and saporin. It is important to note that direct comparison is challenging due to variations in experimental models, toxin preparations, and assay methodologies.
Table 1: Humoral Immune Response to Plant-Derived Toxins
| Toxin | Animal Model/ Human Study | Dose and Route | Antibody Titer | Neutralizing Antibody Titer | Study Reference |
| This compound (PAP) | Data not available | - | - | - | - |
| Ricin (RiVax® Vaccine) | Human (Phase 1) | 100 µg / dose (intramuscular) | Geometric Mean Titer: 17-fold higher with alum adjuvant | Geometric Mean: 1/24 with alum adjuvant | [1] |
| Ricin (RVEc™ Vaccine) | Human (Phase 1) | 20-50 µg / dose (intramuscular) | Anti-ricin IgG titers: 1:500 to 1:121,500 | 50% of subjects produced measurable neutralizing antibodies | [2] |
| Abrin | Mice | Weekly therapeutic doses (intravenous) | Antibodies detected after 3-4 weeks, slower formation than ricin | Not specified | [3] |
| Saporin (Immunotoxin) | Human (Clinical Trial) | Not specified | Development of anti-saporin antibodies observed | Not specified | [4] |
Table 2: Cellular Immune Response and Cytokine Profile
| Toxin | Cell Type/ Animal Model | Key Cellular Responses | Cytokine Profile (Key Cytokines) | Study Reference |
| This compound (PAP) | Mouse | No significant systemic toxicity or adverse reproductive effects at tested doses. | Not specified | [5] |
| Ricin | Mice | - | Not specified | - |
| Abrin | Mice | Enhanced proliferation of splenocytes and thymocytes; Enhanced NK cell activity. | Not specified | [6] |
| Saporin | - | - | Not specified | - |
Experimental Protocols: Methodologies for Immunogenicity Assessment
The assessment of immunogenicity relies on a variety of standardized laboratory techniques. Below are detailed methodologies for key experiments cited in the evaluation of these plant-derived toxins.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is a standard method for quantifying toxin-specific antibodies in serum.
-
Plate Coating: 96-well microplates are coated with the specific plant toxin (e.g., PAP, ricin A-chain) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. Plates are incubated for 1-2 hours at room temperature.
-
Detection Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Substrate Addition: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark.
-
Reading: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are typically expressed as the reciprocal of the highest dilution that gives a signal significantly above the background.[2][7]
Lymphocyte Proliferation Assay
This assay measures the cellular immune response by quantifying the proliferation of lymphocytes upon stimulation with the toxin.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 1-2 x 10⁵ cells per well in a complete culture medium.
-
Stimulation: The cells are stimulated with various concentrations of the plant toxin or a mitogen (e.g., phytohemagglutinin (PHA) or pokeweed mitogen (PWM)) as a positive control. Unstimulated cells serve as a negative control.[8]
-
Incubation: The plates are incubated for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures for the final 18-24 hours of incubation. Proliferating cells incorporate the thymidine into their DNA. The cells are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.[9]
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the fluorescence intensity of CFSE is halved. Proliferation is analyzed by flow cytometry.[9]
-
-
Data Analysis: Results are often expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) of stimulated cultures to the mean CPM of unstimulated cultures.
Cytokine Profiling
This involves the measurement of cytokine levels in serum or cell culture supernatants to characterize the nature of the immune response (e.g., Th1 vs. Th2).
-
Sample Collection: Serum is collected from blood samples, or supernatants are harvested from lymphocyte cultures at various time points after stimulation.
-
Cytokine Measurement:
-
ELISA: Specific sandwich ELISAs are used to quantify individual cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10). The protocol is similar to the antibody ELISA described above, using capture and detection antibodies specific for the cytokine of interest.[10][11]
-
Multiplex Bead Array: This technology allows for the simultaneous measurement of multiple cytokines in a small sample volume. Beads coated with different capture antibodies are incubated with the sample. Cytokines bind to their specific beads, and a fluorescently labeled detection antibody is used for quantification by flow cytometry.[12][13]
-
-
Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines. Results are typically expressed in pg/mL or ng/mL.
Signaling Pathways in Immunogenicity
The immunogenicity of plant-derived toxins is initiated by their interaction with and uptake into antigen-presenting cells (APCs), such as dendritic cells and macrophages. This triggers a cascade of intracellular signaling events leading to the activation of both innate and adaptive immunity.
Antigen Processing and Presentation
Type I RIPs like PAP and saporin, which lack a B chain for direct cell entry, are typically taken up by APCs through endocytosis and processed via the exogenous (MHC Class II) pathway, leading to the activation of CD4+ T helper cells.[14] Type II RIPs like ricin and abrin can introduce their A-chain into the cytosol, allowing for processing via the endogenous (MHC Class I) pathway and activation of CD8+ cytotoxic T lymphocytes, in addition to the MHC Class II pathway for the whole toxin.[15]
T-Cell and B-Cell Activation
Following antigen presentation, T helper cells are activated and release cytokines, which in turn help to activate B cells that have recognized the toxin. These activated B cells differentiate into plasma cells and produce toxin-specific antibodies, leading to a humoral immune response.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Safety and immunogenicity of ricin vaccine, RVEc™, in a Phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody formation against the cytotoxic proteins abrin and ricin in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Improve the Clinical Utility of Saporin-Based Targeted Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 13-week subchronic intravaginal toxicity study of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of abrin on cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress and Challenges Associated with the Development of Ricin Toxin Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Antigen Presentation and the Ubiquitin‐Proteasome System in Host–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Pokeweed Antiviral Protein
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Pokeweed Antiviral Protein (PAP). As a potent ribosome-inactivating protein (RIP), PAP requires stringent safety protocols to ensure the well-being of researchers and prevent environmental contamination. Adherence to these procedural steps is mandatory for all laboratory, research, and drug development professionals working with this compound.
Immediate Safety and Handling Precautions
This compound is a bioactive enzyme that catalytically inactivates eukaryotic ribosomes, thereby inhibiting protein synthesis. While a valuable tool in research, its inherent biological activity necessitates careful handling to prevent accidental exposure. A Safety Data Sheet for a related substance, Pokeweed Mitogen, indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1]
Personnel Protective Equipment (PPE): At a minimum, personnel handling PAP in solid or liquid form must wear:
-
A properly fitted laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
For procedures that may generate aerosols or dust, a certified respiratory protection mask (e.g., N95 or higher) is required. All handling of powdered PAP should be conducted within a certified chemical fume hood or biological safety cabinet.
Decontamination and Inactivation Protocols
The primary goal of PAP disposal is the irreversible denaturation of the protein, rendering it biologically inactive. Two primary methods are recommended: chemical inactivation and thermal inactivation. The selection of the appropriate method will depend on the nature of the waste (liquid or solid) and the available laboratory facilities.
Chemical Inactivation
Chemical denaturation is an effective method for liquid PAP waste, including buffer solutions, and for decontaminating surfaces and equipment. The recommended chemical agent is sodium hypochlorite (household bleach).
Experimental Protocol for Chemical Inactivation:
-
Preparation of Inactivating Solution: Prepare a fresh 10% v/v solution of household bleach in water. This will result in a final sodium hypochlorite concentration of approximately 0.5-0.6%.
-
Application to Liquid Waste: For every 9 parts of liquid PAP waste, add 1 part of the 10% bleach solution.
-
Contact Time: Gently mix the solution and allow a minimum contact time of 30 minutes to ensure complete inactivation.
-
pH Neutralization (Optional but Recommended): Following inactivation, neutralize the pH of the solution according to your institution's hazardous waste guidelines before disposal.
-
Disposal: Dispose of the treated liquid waste in accordance with local, state, and federal regulations for hazardous waste.
Thermal Inactivation
Thermal denaturation, particularly through autoclaving, is the preferred method for solid waste contaminated with PAP (e.g., pipette tips, microfuge tubes, gloves) and for larger volumes of liquid waste.
Experimental Protocol for Thermal Inactivation:
-
Waste Collection: Collect all solid and liquid waste contaminated with PAP in autoclavable bags or containers. Ensure containers are not sealed tightly to prevent pressure buildup.
-
Autoclaving: Process the waste in a calibrated autoclave.
-
Verification: Use autoclave indicator tape or biological indicators to verify the successful completion of the sterilization cycle.
-
Disposal: Once cooled, the autoclaved waste can typically be disposed of as regular laboratory waste, pending institutional policies.
Quantitative Data for Inactivation Methods
The following table summarizes the key parameters for the recommended PAP inactivation methods.
| Inactivation Method | Agent/Condition | Concentration/Setting | Minimum Contact Time | Applicable Waste |
| Chemical | Sodium Hypochlorite | 0.5% (1:10 dilution of household bleach) | 30 minutes | Liquid waste, surface decontamination |
| Thermal | Autoclave (Moist Heat) | 121°C at 15 psi | 30 minutes | Solid and liquid waste |
Spill Management Protocol
In the event of a PAP spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder outside of a containment device, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the required PPE, including respiratory protection if powder is present.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid aerosolization.
-
Decontamination: Apply a 10% bleach solution to the spill area, working from the outside in. Allow for a 30-minute contact time.
-
Cleanup: Collect all cleanup materials (absorbent pads, paper towels, etc.) in a designated hazardous waste container.
-
Final Cleaning: Wipe the area with soap and water.
-
Waste Disposal: Dispose of the sealed hazardous waste container following the thermal inactivation protocol (autoclaving).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of PAP waste.
By implementing these standardized procedures, laboratories can mitigate the risks associated with this compound, ensuring a safe research environment while leveraging the scientific benefits of this potent biomolecule.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pokeway Antiviral Protein
For Immediate Implementation: This document provides essential safety and logistical protocols for laboratory personnel working with Pokeweed Antiviral Protein (PAP). Adherence to these procedures is critical to ensure personal safety and prevent contamination.
This compound (PAP) is a potent ribosome-inactivating protein (RIP) with significant applications in antiviral research and drug development.[1][2] As a Type I RIP, PAP functions by enzymatically cleaving a specific adenine residue from the large ribosomal RNA of eukaryotic cells, thereby halting protein synthesis and inducing cytotoxicity.[1][3] Due to its inherent biological activity, stringent safety measures must be observed when handling this protein.
This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans to support the safe and effective use of PAP in a laboratory setting.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to PAP. The following table summarizes the required equipment and its specifications.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact. Double gloving provides an additional barrier and allows for safe removal of the outer, potentially contaminated layer. |
| Lab Coat | Disposable, solid-front, long-sleeved with tight-fitting cuffs | Protects personal clothing and skin from splashes and spills. A solid front offers enhanced protection compared to standard buttoned coats. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of PAP solutions. |
| Face Protection | Full-face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during vortexing or sonicating solutions. |
| Respiratory Protection | Not typically required when handling solutions in a BSC. | All procedures that may generate aerosols must be performed within a certified Biological Safety Cabinet (BSC). |
Operational Plan: Safe Handling and Experimental Workflow
All handling of purified PAP, especially in its concentrated or powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) to contain any potential aerosols.
Step-by-Step Handling Procedure:
-
Preparation: Before retrieving PAP from storage, ensure the BSC is running correctly and the work surface is decontaminated. Don all required PPE.
-
Transport: Transport PAP containers in a sealed, unbreakable secondary container from storage to the BSC.
-
Reconstitution and Aliquoting: If working with lyophilized PAP, carefully open the vial inside the BSC. Reconstitute using a low-flow pipette to minimize aerosol generation. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Experimental Use: Perform all experimental procedures involving the handling of open solutions of PAP within the BSC. This includes dilutions, additions to cell cultures, and preparation for assays.
-
Post-Procedure: Following the completion of work, decontaminate all surfaces and equipment within the BSC. Securely close all containers of PAP.
Experimental Protocol: Ribosome Inactivation Assay
This protocol provides a framework for assessing the biological activity of PAP by measuring its ability to inhibit protein synthesis in an in vitro translation system.
-
Prepare Rabbit Reticulocyte Lysate: Thaw a commercial rabbit reticulocyte lysate on ice.
-
Set up Reactions: In microcentrifuge tubes on ice, combine the following components in the order listed:
-
Nuclease-free water
-
Amino acid mixture (minus methionine)
-
RNasin (RNase inhibitor)
-
³⁵S-Methionine
-
Luciferase mRNA (or other reporter mRNA)
-
Rabbit Reticulocyte Lysate
-
-
Add PAP: Add varying concentrations of PAP (or a control buffer) to the reaction tubes.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for translation.
-
Stop Reaction: Stop the translation reaction by placing the tubes on ice.
-
Analysis: Analyze the amount of newly synthesized protein by SDS-PAGE and autoradiography, or by measuring the activity of the reporter protein (e.g., luciferase activity). A decrease in protein synthesis or reporter activity corresponds to the inhibitory effect of PAP.
Disposal Plan: Decontamination and Waste Management
Proper disposal of PAP and all contaminated materials is crucial to prevent environmental release and accidental exposure.
Decontamination Procedures:
-
Work Surfaces and Equipment: At the end of each work session, thoroughly wipe down all surfaces and equipment within the BSC with a freshly prepared 10% bleach solution, followed by a wipe-down with 70% ethanol to remove bleach residue. Allow for a contact time of at least 10 minutes for the bleach solution.
-
Spills: In the event of a spill within the BSC, cover the spill with absorbent material, gently apply a 10% bleach solution, and allow it to sit for at least 10 minutes before wiping it up. For spills outside the BSC, evacuate the area, post a warning sign, and allow aerosols to settle before re-entering with appropriate PPE to clean up as described. All materials used for spill cleanup must be disposed of as cytotoxic waste.
Waste Disposal:
All materials that have come into contact with PAP must be considered cytotoxic waste and disposed of accordingly.
-
Solid Waste: This includes used gloves, lab coats, plasticware (e.g., pipette tips, microcentrifuge tubes), and any other contaminated disposable items. Collect these materials in a designated, leak-proof biohazard waste container lined with a biohazard bag.
-
Liquid Waste: Collect all liquid waste containing PAP in a clearly labeled, leak-proof container. This waste should be treated with bleach (to a final concentration of 10%) for at least 30 minutes before being disposed of according to your institution's hazardous waste procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
